Product packaging for 4-Methyl-1H-indazole-3-carbaldehyde(Cat. No.:CAS No. 885518-88-7)

4-Methyl-1H-indazole-3-carbaldehyde

Cat. No.: B1591923
CAS No.: 885518-88-7
M. Wt: 160.17 g/mol
InChI Key: XNSFCZVZLYMYEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Methyl-1H-indazole-3-carbaldehyde is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O B1591923 4-Methyl-1H-indazole-3-carbaldehyde CAS No. 885518-88-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-3-2-4-7-9(6)8(5-12)11-10-7/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSFCZVZLYMYEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NNC(=C12)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610282
Record name 4-Methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-88-7
Record name 4-Methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Methyl-1H-indazole-3-carbaldehyde CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methyl-1H-indazole-3-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. The indazole scaffold is increasingly recognized as a "privileged structure" in drug discovery, and its 3-carbaldehyde functionalization offers a versatile handle for constructing complex molecular architectures.[1][2] This document delves into the compound's fundamental physicochemical properties, outlines a robust synthetic methodology grounded in established chemical principles, explores its significant applications in the development of therapeutic agents, and provides essential safety and handling protocols. The content is tailored for researchers, scientists, and drug development professionals, aiming to equip them with the technical knowledge and practical insights required to effectively utilize this valuable chemical intermediate.

Compound Identification and Physicochemical Properties

This compound is identified by the CAS Number 885518-88-7 .[3][4] It is an off-white to light yellow solid at room temperature.[4] The strategic placement of the methyl group at the 4-position and the carbaldehyde at the 3-position of the indazole ring system makes it a crucial intermediate for creating a diverse range of 3-substituted indazole derivatives.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 885518-88-7[3][4]
Molecular Formula C9H8N2ON/A
Molecular Weight 160.17 g/mol [5]
Appearance Off-white to light yellow solid[4]
Boiling Point 366.3 ± 22.0 °C (Predicted)[4]
Density 1.301 ± 0.06 g/cm³ (Predicted)[4]
pKa 12.51 ± 0.40 (Predicted)[4]
Storage Temperature 2-8°C, stored under nitrogen[4]

Synthesis and Mechanistic Insights: From Indole to Indazole

The synthesis of 1H-indazole-3-carboxaldehydes can be efficiently achieved through the nitrosation of corresponding indole precursors. This transformation is a powerful method that proceeds under mild acidic conditions, allowing for the conversion of both electron-rich and electron-deficient indoles into the desired indazole products with high yields.[1]

Reaction Principle

The core of this synthesis involves the reaction of an indole with a nitrosating agent, typically formed in situ from sodium nitrite (NaNO₂) and an acid (e.g., HCl). The reaction proceeds via an electrophilic attack on the electron-rich indole ring, leading to a ring-opening and subsequent recyclization to form the stable indazole heterocycle. Using a reverse addition protocol, where the indole solution is added to the pre-formed nitrosating agent, can minimize side reactions and improve yields.[1]

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound from its indole precursor.

G A Start: 4-Methyl-1H-indole D Step 2: Slow Addition of 4-Methyl-indole in DMF (0°C to RT) A->D B Reagents: 1. Sodium Nitrite (NaNO₂) in H₂O 2. Hydrochloric Acid (HCl) 3. Dimethylformamide (DMF) C Step 1: In Situ Formation of Nitrosating Agent (0°C) B->C C->D Nitrosating Agent E Step 3: Reaction & Work-up (Stir at RT, EtOAc Extraction, Washing) D->E Crude Reaction Mixture F Step 4: Purification (Silica Gel Column Chromatography) E->F Crude Product G Product: This compound F->G

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from the general procedure for the synthesis of substituted 1H-indazole-3-carboxaldehydes.[1]

Materials:

  • 4-Methyl-1H-indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (2 N aq. solution)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Nitrosating Agent: In a round-bottom flask cooled to 0°C in an ice bath, dissolve sodium nitrite (8 equiv.) in deionized water. Slowly add 2 N aqueous HCl (7 equiv.) while maintaining the temperature at 0°C. Keep the resulting mixture under an inert atmosphere (e.g., argon) for 10 minutes. Add DMF to this mixture.

  • Reaction: Prepare a solution of 4-methyl-1H-indole (1 equiv.) in DMF. Add this solution slowly to the nitrosating agent mixture at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-12 hours, monitoring the reaction by TLC.

  • Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3x). Wash the combined organic layers with water (3x) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluent: petroleum ether/EtOAc) to obtain pure this compound as a yellowish solid.[1]

Applications in Research and Drug Development

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of several marketed drugs, particularly kinase inhibitors used in oncology.[1][2] this compound is a highly valuable intermediate because the aldehyde group is a versatile functional handle for diversification.[1]

Key applications include:

  • Kinase Inhibitor Synthesis: The indazole ring acts as a bioisostere of indole and can form critical hydrogen bonds within the ATP-binding pockets of kinases.[1] The aldehyde at the 3-position allows for the elaboration of side chains necessary for potency and selectivity, leading to the development of drugs like Axitinib and Pazopanib.[1]

  • Intermediate for Heterocyclic Chemistry: The aldehyde function can be readily converted into a wide array of other functionalities. It provides convenient access to alkenes (via Wittig or Knoevenagel condensations), secondary alcohols (via reduction), amines (via reductive amination), and other heteroaromatic systems like oxazoles or thiazoles through cyclization reactions.[1]

  • Fragment-Based Drug Discovery: As a functionalized heterocyclic core, it serves as an excellent starting point in fragment-based screening campaigns to identify novel binding motifs for various biological targets.

Versatility as a Chemical Intermediate

The diagram below illustrates the synthetic possibilities branching from the aldehyde functional group of this compound.

G A This compound B Secondary Alcohols A->B Reduction (e.g., NaBH₄) C Alkenes A->C Wittig / Knoevenagel Condensation D Amines A->D Reductive Amination E Other Heterocycles (e.g., Oxazoles, Thiazoles) A->E Cyclization Reactions

Caption: Synthetic utility of the 3-carbaldehyde functional group.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound. It is intended for R&D use only.[3]

Table 2: Hazard and Precautionary Information

CategoryRecommendationSource
Hazard Identification Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[6][7][8]
Personal Protective Equipment (PPE) Wear protective gloves, safety glasses with side-shields or a face shield, and a lab coat. Use in a well-ventilated area, preferably a chemical fume hood.[7][9][10]
Handling Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[6][7][9]
Storage Keep container tightly closed in a dry, well-ventilated place. Store refrigerated at 2-8°C under an inert atmosphere (e.g., nitrogen) to maintain product quality.[4][9]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[7][9]
First Aid (Skin) Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash before reuse.[7][9]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][9]

Conclusion

This compound (CAS: 885518-88-7) is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical sciences. Its well-defined properties, accessible synthesis, and exceptional synthetic versatility make it a compound of high interest. For researchers engaged in the design and synthesis of novel therapeutics, particularly in the realm of kinase inhibition and other signal transduction pathways, a thorough understanding of this intermediate is essential for accelerating the drug discovery pipeline.

References

An In-Depth Technical Guide to 4-Methyl-1H-indazole-3-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyl-1H-indazole-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry. This document delves into its physical and spectral properties, provides a detailed experimental protocol for its synthesis, and discusses its significance and applications, particularly in the context of drug discovery and development.

Core Compound Overview

This compound (CAS No. 885518-88-7) belongs to the indazole class of aromatic heterocyclic compounds. Indazoles are recognized as important pharmacophores and are considered bioisosteres of indoles. The presence of a methyl group on the benzene ring and a carbaldehyde function at the 3-position makes this molecule a versatile intermediate for the synthesis of a diverse range of more complex, polyfunctionalized 3-substituted indazoles. These derivatives have garnered significant attention in medicinal chemistry, notably as kinase inhibitors for therapeutic applications.

Physicochemical and Spectroscopic Profile

Precise experimental data for this compound is not extensively documented in publicly available literature. However, a combination of predicted data and experimental values for closely related isomers allows for a well-informed characterization.

Table 1: Physical and Chemical Properties
PropertyValueSource
CAS Number 885518-88-7ChemicalBook
Molecular Formula C₉H₈N₂OChemicalBook[1]
Molecular Weight 160.17 g/mol ChemicalBook[1]
Boiling Point (Predicted) 366.3 ± 22.0 °CChemicalBook[1]
Appearance Expected to be a yellowish solidInferred from isomeric compounds[2]
Melting Point Data not available. (Isomer 7-Methyl-1H-indazole-3-carbaldehyde melts at 172 °C)[2]
Solubility Data not available.
Spectroscopic Data Analysis

Table 2: Representative ¹H and ¹³C NMR Data for Methyl-1H-indazole-3-carbaldehyde Isomer (7-Methyl)

Spectra recorded in CDCl₃

¹H NMR Chemical Shift (δ) ppm ¹³C NMR Chemical Shift (δ) ppm
Aldehyde-H10.31 (s, 1H)C=O187.7
Aromatic-H8.14 (m, 1H)Aromatic-C145.3
Aromatic-H7.28 (m, 2H)Aromatic-C141.5
Methyl-H2.62 (s, 3H)Aromatic-C128.2
Aromatic-C124.7
Aromatic-C120.9
Aromatic-C120.2
Aromatic-C119.5
Methyl-C16.8

Data sourced from an optimized procedure for indazole-3-carboxaldehyde synthesis.[2]

Infrared (IR) Spectroscopy: Key vibrational frequencies for the 7-methyl isomer include a strong absorption band around 1672 cm⁻¹ corresponding to the C=O stretching of the aldehyde group, and a broad peak in the region of 3252 cm⁻¹ indicative of the N-H stretch of the indazole ring.[2]

Synthesis Protocol: Nitrosation of 4-Methyl-1H-indole

A reliable and general method for the synthesis of 1H-indazole-3-carboxaldehydes involves the nitrosation of the corresponding indole precursors in a slightly acidic environment. This approach minimizes side reactions and generally produces high yields.[2][3]

Experimental Workflow

SynthesisWorkflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification NaNO2 NaNO₂ in H₂O/DMF Mixing Combine Reagents at 0 °C NaNO2->Mixing HCl 2N HCl (aq) HCl->Mixing Indole_Addition Slow Addition of 4-Methyl-1H-indole in DMF Mixing->Indole_Addition Stirring Stir at Room Temperature Indole_Addition->Stirring Extraction EtOAc Extraction Stirring->Extraction Washing Wash with H₂O & Brine Extraction->Washing Drying Dry over MgSO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product 4-Methyl-1H-indazole- 3-carbaldehyde Purification->Product

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology
  • Preparation of the Nitrosating Agent: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve sodium nitrite (NaNO₂, 8 equivalents) in a mixture of deionized water and dimethylformamide (DMF).

  • Slowly add 2N aqueous hydrochloric acid (HCl, ~7 equivalents) to the solution while maintaining the temperature at 0 °C. Stir the resulting mixture under an inert atmosphere (e.g., argon) for 10 minutes.

  • Reaction with 4-Methyl-1H-indole: Prepare a solution of 4-methyl-1H-indole (1 equivalent) in DMF.

  • Using a syringe pump, add the indole solution dropwise to the cold nitrosating agent mixture over a period of 2 hours. This slow addition is crucial to control the reaction rate and minimize the formation of byproducts.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified duration (typically 3-12 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Aqueous Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and extract the product with ethyl acetate (EtOAc) three times.

  • Combine the organic layers and wash them sequentially with deionized water and then with brine to remove any remaining inorganic salts and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, typically using a solvent system such as petroleum ether/ethyl acetate, to yield the pure this compound.

Applications in Drug Discovery

The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Applications cluster_derivatives Synthetic Transformations cluster_targets Therapeutic Targets Indazole This compound Versatile Intermediate Alkenes Wittig/Knoevenagel (Alkenes) Indazole:f1->Alkenes Heterocycles Cyclization Reactions (Oxazoles, Thiazoles, etc.) Indazole:f1->Heterocycles Amines Reductive Amination (Amines) Indazole:f1->Amines Kinase Kinase Inhibitors Alkenes->Kinase Heterocycles->Kinase Amines->Kinase Drug Bioactive Molecules (e.g., Axitinib, Pazopanib) Kinase->Drug

Caption: Role of the indazole scaffold in drug development.

This compound serves as a key starting material for introducing the indazole core into larger, more complex molecules. The aldehyde functionality is a versatile chemical handle that can be readily transformed into a variety of other functional groups, including:

  • Alkenes: via Wittig or Knoevenagel condensations.

  • Heterocycles: through cyclization reactions to form oxazoles, thiazoles, or benzimidazoles.

  • Amines: via reductive amination.

This synthetic flexibility allows for the systematic exploration of the chemical space around the indazole core, a crucial process in structure-activity relationship (SAR) studies during lead optimization in drug discovery programs. Marketed drugs such as Axitinib (Inlyta®) and Pazopanib (Votrient®), both potent tyrosine kinase inhibitors used in cancer therapy, feature the indazole scaffold, highlighting the therapeutic importance of this heterocyclic system.[2]

Safety and Handling

As with any chemical reagent, this compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[4]

References

A Technical Guide to 4-Methyl-1H-indazole-3-carbaldehyde (CAS 885518-88-7): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-1H-indazole-3-carbaldehyde, a heterocyclic compound of significant interest to the scientific community. We will detail its fundamental physicochemical properties, centered around its molecular weight and chemical formula. A validated, step-by-step synthetic protocol is presented, including methods for purification and characterization. Furthermore, this guide explores the compound's critical role as a versatile synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development seeking in-depth, actionable information on this valuable molecular scaffold.

Introduction: The Privileged Indazole Scaffold

Nitrogen-containing heterocyclic compounds are cornerstones of modern pharmacology. Among these, the indazole ring system has emerged as a "privileged scaffold" due to its unique structural and electronic properties that facilitate favorable interactions with a wide range of biological targets.[1] The ability of its two successive nitrogen atoms to act as both hydrogen bond donors and acceptors allows it to mimic the binding modes of purine bases, making it particularly effective in the design of enzyme inhibitors.[2]

This structural advantage is evidenced by the number of successful therapeutic agents containing the indazole core, including the marketed kinase inhibitors Axitinib (Inlyta®) and Pazopanib (Votrient®).[2] The functionalization of the indazole ring, especially at the 3-position, is a key strategy in drug discovery.[2] this compound serves as a crucial intermediate, providing a reactive aldehyde handle for the synthesis of diverse libraries of 3-substituted indazole derivatives. Its strategic methyl group at the 4-position allows for fine-tuning of steric and electronic properties, influencing target binding affinity and pharmacokinetic profiles.

Compound Identification and Physicochemical Properties

Accurate identification is the first step in any rigorous scientific investigation. This compound is an off-white to light yellow solid under standard conditions.[3] Its core identifying information and key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₈N₂O[3]
Molecular Weight 160.17 g/mol [3]
CAS Number 885518-88-7[3]
Appearance Off-white to light yellow solid[3]
Boiling Point 366.3 ± 22.0 °C (Predicted)[3]
Density 1.301 ± 0.06 g/cm³ (Predicted)[3]
pKa 12.51 ± 0.40 (Predicted)[3]
Storage Conditions 2-8°C, store under inert nitrogen atmosphere[3]

Synthesis and Purification

Synthetic Strategy: Nitrosation of 4-Methylindole

A robust and widely applicable method for synthesizing 1H-indazole-3-carboxaldehydes is the nitrosation of corresponding indole precursors.[2] This reaction proceeds under mild, slightly acidic conditions and involves an elegant molecular rearrangement. The process begins with the formation of a nitrosonium ion equivalent from sodium nitrite and an acid. This electrophile attacks the electron-rich indole, leading to a ring-opening of the pyrrole moiety, followed by an intramolecular cyclization and tautomerization to yield the stable indazole-3-carbaldehyde product. This method is highly effective for both electron-rich and electron-deficient indoles.[2]

Representative Experimental Protocol

The following protocol is adapted from a general procedure for the synthesis of substituted 1H-indazole-3-carboxaldehydes.[2]

Materials and Reagents:

  • 4-Methylindole

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), 2 N aqueous solution

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

  • Petroleum Ether and Ethyl Acetate for elution

Step-by-Step Procedure:

  • Preparation of Nitrosating Agent: In a round-bottom flask cooled to 0°C in an ice bath, dissolve sodium nitrite (8 equivalents) in deionized water. Slowly add 2 N HCl (7 equivalents) while stirring. Maintain the temperature at 0°C and allow the solution to stir for 10-15 minutes under an inert atmosphere (e.g., Argon). Add DMF to this solution.

  • Preparation of Substrate Solution: In a separate flask, dissolve 4-methylindole (1 equivalent) in DMF.

  • Reaction Execution (Reverse Addition): Using a syringe pump, add the 4-methylindole solution dropwise to the cold, stirring nitrosating agent solution over a period of 1-2 hours. This reverse addition is crucial to maintain a low concentration of the indole and minimize potential side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x volume). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with deionized water (3 x volume) and then with brine (1 x volume). The washing steps remove residual DMF, acid, and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization

The crude product is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with petroleum ether/ethyl acetate (e.g., 9:1) and gradually increasing the polarity, is effective for isolating the pure this compound.

Self-Validating Characterization:

  • ¹H and ¹³C NMR: The structure of the purified compound should be confirmed by NMR spectroscopy. The proton NMR is expected to show characteristic signals for the aldehyde proton (~10.2 ppm), aromatic protons, the methyl group singlet, and a broad singlet for the N-H proton (>14 ppm in DMSO-d₆).[2]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition and exact mass, validating the calculated molecular weight of 160.17.[2]

  • Infrared (IR) Spectroscopy: An IR spectrum will show characteristic absorption bands for the N-H stretch (~3300 cm⁻¹) and the aldehyde carbonyl (C=O) stretch (~1680 cm⁻¹).[2]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product & Analysis Indole 4-Methylindole in DMF Reaction Reverse Addition & Stirring at RT Indole->Reaction Nitrite NaNO₂ + HCl (aq) at 0°C Nitrite->Reaction Workup Aqueous Workup & EtOAc Extraction Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Crude Product Product Pure 4-Methyl-1H-indazole- 3-carbaldehyde Purification->Product Purified Product Analysis Characterization (NMR, MS, IR) Product->Analysis

Caption: A workflow diagram illustrating the synthesis of this compound.

Applications in Medicinal Chemistry and Drug Discovery

Role as a Versatile Synthetic Intermediate

The true value of this compound lies in the chemical reactivity of its aldehyde group. This functional group is a gateway to a vast array of chemical transformations, allowing for the construction of complex molecular architectures essential in drug discovery.[2] Key transformations include:

  • Reductive Amination: Reaction with primary or secondary amines to form new C-N bonds, yielding diverse amine derivatives.

  • Wittig and Horner-Wadsworth-Emmons Reactions: Conversion of the aldehyde to alkenes, enabling chain extension and the introduction of new functionalities.[2]

  • Reduction: Reduction to the corresponding primary alcohol, which can be further functionalized.

  • Cyclocondensation Reactions: Serving as an electrophilic partner in reactions to form new heterocyclic rings (e.g., oxazoles, thiazoles, benzimidazoles).[2]

Application as a Core Scaffold for Kinase Inhibitors

The 3-substituted indazole motif is a well-established pharmacophore for kinase inhibitors.[1][2] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer. By using this compound as a starting material, medicinal chemists can synthesize novel compounds designed to fit into the ATP-binding pocket of specific kinases, thereby inhibiting their activity. The indazole core provides the necessary hydrogen bonding interactions, while the substituents introduced via the aldehyde group can be tailored to achieve potency and selectivity for the target kinase.

Application Workflow Diagram

ApplicationWorkflow cluster_reactions Chemical Transformations cluster_derivatives Intermediate Derivatives Start This compound ReductiveAmination Reductive Amination Start->ReductiveAmination Wittig Wittig Reaction Start->Wittig Reduction Reduction Start->Reduction Cyclo Cyclocondensation Start->Cyclo Amine Substituted Amines ReductiveAmination->Amine Alkene Alkenes Wittig->Alkene Alcohol Primary Alcohols Reduction->Alcohol Heterocycle Fused Heterocycles Cyclo->Heterocycle End Bioactive Molecules (e.g., Kinase Inhibitors) Amine->End Alkene->End Alcohol->End Heterocycle->End

References

The Ascendant Role of Indazole-3-Carbaldehyde Derivatives in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus, a bioisostere of indole, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable and diverse pharmacological activities.[1] This guide focuses on a particularly versatile class of derivatives: indazole-3-carbaldehydes. These compounds are not only bioactive in their own right but also serve as crucial synthetic intermediates for a vast array of more complex, biologically active molecules.[2][3] We will delve into the synthetic strategies for accessing these pivotal building blocks, explore their significant therapeutic applications with a focus on anticancer, anti-inflammatory, and antimicrobial agents, and dissect the structure-activity relationships that govern their efficacy. This in-depth analysis is supplemented with detailed experimental protocols and visual diagrams to provide a comprehensive resource for researchers in the field of drug discovery and development.

The Indazole Scaffold: A Foundation of Therapeutic Promise

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, exists in three tautomeric forms: 1H-, 2H-, and 3H-indazole.[4] The 1H-tautomer is the most thermodynamically stable and is the form predominantly found in a biological context.[1] The unique electronic properties conferred by the two nitrogen atoms within the ring system allow indazole-containing compounds to engage in strong hydrogen bonding interactions with biological targets, a key feature in their mechanism of action.[5] This has led to the successful development of several FDA-approved drugs containing the indazole core, such as the multi-kinase inhibitors pazopanib and axitinib, which are used in cancer therapy.[1][6]

The introduction of a carbaldehyde group at the 3-position of the indazole ring provides a reactive handle for a multitude of chemical transformations. This functional group can be readily converted into alkenes, alcohols, amines, and various heterocyclic systems, making indazole-3-carbaldehyde a cornerstone for generating diverse chemical libraries for drug screening.[2]

Synthetic Pathways to Indazole-3-Carbaldehyde Derivatives

A robust and efficient synthesis of the indazole-3-carbaldehyde core is paramount for its exploration in medicinal chemistry. One of the most effective methods involves the nitrosation of indoles.[2][3]

Optimized Nitrosation of Indoles

This procedure leverages the reaction of an indole with a nitrosating agent, typically sodium nitrite in a slightly acidic medium, to induce ring opening of the indole's pyrrole ring followed by recyclization to form the indazole-3-carbaldehyde.[5]

Experimental Protocol: Synthesis of 5-Methoxy-1H-indazole-3-carbaldehyde [2]

  • Preparation of Nitrosating Agent: To a solution of sodium nitrite (NaNO₂) (e.g., 24 mmol, 8 equivalents) in deionized water at 0 °C, slowly add hydrochloric acid (HCl) (e.g., 2 N aqueous solution, 21 mmol, 7 equivalents). Maintain the mixture under an argon atmosphere for 10 minutes. Subsequently, add dimethylformamide (DMF).

  • Reaction with Indole: Prepare a solution of 5-methoxy-indole (e.g., 3 mmol, 1 equivalent) in DMF. Add this solution to the nitrosating agent mixture at 0 °C.

  • Reaction Progression: Allow the reaction to stir for 3 hours at room temperature.

  • Work-up and Purification: Extract the reaction mixture with ethyl acetate (EtOAc) three times. Wash the combined organic layers with water (three times) and then with brine. Dry the organic layer over magnesium sulfate (MgSO₄) and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/EtOAc, 8:2) to yield the pure 5-methoxy-1H-indazole-3-carbaldehyde.

Synthesis_of_Indazole_3_Carbaldehyde Indole Substituted Indole Intermediate Nitroso-indole Intermediate Indole->Intermediate Nitrosation Nitrosating_Agent NaNO₂ / H⁺ Ring_Opening Ring Opening Intermediate->Ring_Opening Rearrangement Indazole_Carbaldehyde Indazole-3-carbaldehyde Derivative Ring_Opening->Indazole_Carbaldehyde Recyclization

Caption: Synthetic pathway from substituted indoles to indazole-3-carbaldehyde derivatives via nitrosation.

Therapeutic Applications of Indazole-3-Carbaldehyde Derivatives

The versatility of the indazole-3-carbaldehyde scaffold has led to the discovery of derivatives with potent activity in several key therapeutic areas.

Anticancer Activity

The indazole core is a prominent feature in many anticancer agents.[7][8] Derivatives of indazole-3-carbaldehyde have been investigated for their potential to inhibit cancer cell proliferation, induce apoptosis, and prevent metastasis.[7][9]

One study reported a series of indazole derivatives, with compound 2f demonstrating potent growth inhibitory activity against several cancer cell lines (IC₅₀ = 0.23–1.15 μM).[7] This compound was shown to induce apoptosis in the 4T1 breast cancer cell line, an effect associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2.[7][9] Furthermore, compound 2f decreased mitochondrial membrane potential and increased reactive oxygen species (ROS) levels in these cells.[7] It also inhibited migration and invasion, which correlated with a reduction in matrix metalloproteinase-9 (MMP9) and an increase in tissue inhibitor of matrix metalloproteinase 2 (TIMP2).[7]

Compound Cell Line IC₅₀ (μM) Reference
2f4T1 (Breast Cancer)0.23[7]
2fA549 (Lung Cancer)0.87[7]
2fHCT116 (Colon Cancer)1.15[7]

Table 1: Antiproliferative Activity of Indazole Derivative 2f

Anticancer_Mechanism Indazole_Derivative Indazole Derivative (e.g., 2f) Mitochondria Mitochondria Indazole_Derivative->Mitochondria Bax Bax Indazole_Derivative->Bax Upregulates Bcl2 Bcl-2 Indazole_Derivative->Bcl2 Downregulates MMP ↓ MMP9 Indazole_Derivative->MMP TIMP ↑ TIMP2 Indazole_Derivative->TIMP ROS ↑ ROS Mitochondria->ROS Caspase3 Cleaved Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Bax->Caspase3 Bcl2->Caspase3 Metastasis Inhibition of Migration & Invasion MMP->Metastasis TIMP->Metastasis

Caption: Proposed anticancer mechanism of an active indazole derivative.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases.[10] Indazole derivatives have demonstrated significant anti-inflammatory properties.[11][12] For instance, some indazole-3-carboxamides have been identified as potent blockers of the calcium-release activated calcium (CRAC) channel, which plays a critical role in mast cell activation and the subsequent release of pro-inflammatory mediators.[10][13]

A structure-activity relationship (SAR) study of indazole-3-carboxamides revealed that the regiochemistry of the amide linker is crucial for activity.[13] The indazole-3-carboxamide 12d was found to actively inhibit calcium influx and stabilize mast cells with a sub-micromolar IC₅₀.[10][13] In contrast, its reverse amide isomer was inactive.[13]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [11]

  • Animal Model: Use Wistar male rats.

  • Induction of Edema: Inject 0.1 ml of a 1% w/v carrageenan solution subcutaneously into the sub-plantar surface of the right hind paw.

  • Test Compound Administration: Administer the indazole derivative (e.g., 25, 50, and 100 mg/kg) intraperitoneally 30 minutes prior to the carrageenan injection. Use a standard anti-inflammatory drug like diclofenac (10 mg/kg, i.p.) as a positive control.

  • Measurement of Edema: Measure the paw diameter using a plethysmograph before the carrageenan injection and at 1, 2, 3, 4, and 5-hour intervals after the injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Antimicrobial Activity

The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents.[14] Indazole derivatives have shown promise in this area, with various analogs exhibiting activity against a range of bacteria and fungi.[1][14] For example, novel N-methyl-3-aryl indazoles have demonstrated inhibitory activity against bacterial strains such as Xanthomonas campestris, Escherichia coli, Bacillus cereus, and Bacillus megaterium, as well as the fungal strain Candida albicans.[14]

Derivatives of indole-3-carbaldehyde, a close structural relative of indazole-3-carbaldehyde, have also been explored for their antimicrobial properties, often in combination with other heterocyclic moieties like 1,2,3-triazoles and pyrazolones.[15][16] This suggests a promising avenue for the derivatization of indazole-3-carbaldehydes to create new antimicrobial candidates.

Structure-Activity Relationship (SAR) Insights

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring. For indazole-3-carboxamides acting as CRAC channel blockers, the orientation of the amide bond at the C3 position is a critical determinant of activity.[10][13] This highlights the importance of precise structural modifications in optimizing the pharmacological profile of these compounds. Further exploration of substitutions on the benzene ring of the indazole core and on the aldehyde-derived functional groups will be crucial for developing next-generation therapeutics.

Conclusion and Future Perspectives

Indazole-3-carbaldehyde and its derivatives represent a highly valuable and versatile class of compounds in medicinal chemistry. Their straightforward synthesis and the reactivity of the aldehyde group provide a powerful platform for the generation of diverse molecular architectures. The demonstrated efficacy of these compounds as anticancer, anti-inflammatory, and antimicrobial agents underscores their therapeutic potential. Future research should focus on expanding the chemical space around this scaffold, elucidating the specific molecular targets and mechanisms of action for novel derivatives, and optimizing their pharmacokinetic and pharmacodynamic properties to advance the most promising candidates toward clinical development. The continued exploration of indazole-3-carbaldehyde derivatives holds significant promise for addressing unmet medical needs.

References

Commercial suppliers of 4-Methyl-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Sourcing and Application of 4-Methyl-1H-indazole-3-carbaldehyde

Introduction: The Strategic Value of the Indazole Scaffold

In the landscape of modern drug discovery, the indazole nucleus stands out as a "privileged scaffold"—a molecular framework that is recurrently found in potent, biologically active compounds.[1] Its unique bicyclic structure, consisting of a benzene ring fused to a pyrazole ring, offers a geometrically precise arrangement of hydrogen bond donors and acceptors, making it an effective bioisostere of the natural indole nucleus.[2] This characteristic allows indazole derivatives to form strong, specific interactions within the hydrophobic pockets of proteins, a feature that has been successfully exploited in the design of numerous kinase inhibitors. Marketed drugs such as axitinib and pazopanib, both critical in oncology, are testaments to the therapeutic power of the 3-substituted indazole core.[2]

Within this important class of molecules, This compound (CAS No. 885518-88-7) emerges as a particularly valuable and versatile building block. The aldehyde functional group at the 3-position is a reactive handle, primed for a wide array of chemical transformations. It provides a direct gateway to a multitude of derivatives, including carboxylic acids, alkenes, amines, and more complex heterocyclic systems, enabling the systematic exploration of chemical space required for structure-activity relationship (SAR) studies.[3] This guide serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of commercial suppliers, criteria for supplier qualification, and validated protocols for its synthesis and application.

Chemical & Physical Properties

A foundational understanding of a starting material's properties is critical for its effective use in synthesis and for ensuring laboratory safety.

PropertyValueReference
CAS Number 885518-88-7[4]
Molecular Formula C₉H₈N₂O[4]
Molecular Weight 160.17 g/mol [4]
MDL Number MFCD07781620[4]
Appearance Typically a solid (White to yellow/brown)[5]
Storage Store at 2-8°C under an inert atmosphere[6]

Part 1: Qualifying Commercial Suppliers

The success of a research program often hinges on the quality and reliability of starting materials. Sourcing a key intermediate like this compound requires more than simply finding the lowest price; it demands a rigorous qualification process to ensure consistency, purity, and reliability. As a senior scientist, my approach to supplier validation is systematic, focusing on verifiable data and transparent communication.

The Causality Behind Supplier Vetting

Choosing a subpar supplier can introduce intractable variables into an experiment. An uncharacterized impurity, for instance, could inhibit a reaction, produce a persistent side-product that complicates purification, or, in a biological assay, yield misleading results. The goal of vetting is to de-risk the procurement process. The following workflow outlines a self-validating system for supplier selection.

Caption: A logical workflow for qualifying and selecting a chemical supplier.

Key Evaluation Criteria:

  • Certificate of Analysis (CoA): This is non-negotiable. The CoA must specify the lot number, purity, and the analytical method used for determination (e.g., HPLC, GC, qNMR). A purity level of ≥95% is typically required for synthetic intermediates.[5][6]

  • Availability of Analytical Data: Reputable suppliers will provide raw analytical data (e.g., ¹H NMR, HPLC traces) upon request. This allows for independent verification of the structure and purity, ensuring the material matches the CoA.

  • Batch-to-Batch Consistency: While difficult to assess initially, inquire about their quality management system (e.g., ISO 9001 certification). For long-term projects, ordering a small pilot batch for in-house testing before committing to a larger purchase is a prudent strategy.[7]

  • Stated Lead Times and Stock Levels: Transparency regarding whether a product is in stock or requires custom synthesis is crucial for project planning.

Commercial Supplier Landscape

The following table summarizes publicly available information for commercial suppliers of this compound (CAS 885518-88-7). Researchers should conduct their own due diligence as outlined above before purchasing.

SupplierProduct/Catalog NumberPurityNotes
BLD Pharm BD24514295+%Listed as available.[8]
abcr GmbH AB638191Not SpecifiedListed in catalog.
Atomax Chemicals Co., Ltd Not Specified95+%Listed on chemical trading platforms.[9]
ChemicalBook CB7757302Not SpecifiedActs as a directory for various suppliers.[10]

Note: Availability and specifications are subject to change and should be verified directly with the supplier.

Part 2: Synthesis and Application Protocols

Trustworthy protocols are self-validating systems. The procedures described below are grounded in peer-reviewed, authoritative literature and represent robust methods for the synthesis and subsequent functionalization of the title compound.

Protocol 1: Synthesis via Nitrosation of 4-Methyl-1H-indole

This procedure is adapted from the highly efficient and optimized method for converting indoles to indazole-3-carboxaldehydes developed by Cailly, Fabis, and colleagues.[2][3] The key to this reaction's success is the "reverse addition" of the indole solution to the pre-formed nitrosating agent under mildly acidic conditions, which minimizes side reactions and improves yields.

Synthesis_Workflow cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Product prep_NaNO2 Prepare aq. NaNO₂ in DMF, cool to 0°C prep_HCl Slowly add 2N HCl to form nitrosating agent prep_NaNO2->prep_HCl add_indole Add indole solution dropwise over 2h via syringe pump prep_HCl->add_indole prep_indole Prepare solution of 4-Methyl-1H-indole in DMF prep_indole->add_indole react Stir at room temperature for 12h add_indole->react extract Extract with EtOAc (3x) react->extract wash Wash organic layers with H₂O and brine extract->wash dry Dry over MgSO₄, filter, and concentrate wash->dry purify Purify by silica gel column chromatography dry->purify product 4-Methyl-1H-indazole- 3-carbaldehyde purify->product

Caption: Experimental workflow for the synthesis of the target compound.

Methodology:

  • Reagents & Equipment: 4-Methyl-1H-indole, Sodium Nitrite (NaNO₂), Hydrochloric Acid (2N aq.), Dimethylformamide (DMF), Ethyl Acetate (EtOAc), Magnesium Sulfate (MgSO₄), Silica Gel, standard laboratory glassware, magnetic stirrer, ice bath, syringe pump.

  • Preparation of Nitrosating Agent: In a round-bottom flask, dissolve NaNO₂ (8.0 equiv.) in a mixture of deionized water and DMF (approx. 4:3 v/v). Cool the solution to 0°C in an ice bath. While stirring, slowly add 2N aqueous HCl (2.7-7.0 equiv.). Stir the resulting mixture under an inert atmosphere for 10 minutes at 0°C. The precise stoichiometry can be optimized based on the substrate.[2]

  • Reaction: Prepare a separate solution of 4-methyl-1H-indole (1.0 equiv.) in DMF. Using a syringe pump, add the indole solution dropwise to the cold nitrosating agent solution over a period of 2 hours. This slow, controlled addition is critical for maximizing yield.[2]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers three times with water and then once with brine to remove residual DMF and inorganic salts.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel, typically using a petroleum ether/ethyl acetate gradient, to yield the pure this compound.[2]

Protocol 2: Application via Pinnick Oxidation to Carboxylic Acid

The aldehyde group is a perfect precursor to a carboxylic acid, a common functional group in bioactive molecules. The Pinnick oxidation is an exceptionally mild and chemoselective method for this transformation, tolerating a wide range of other functional groups.[11]

Methodology:

  • Reagents & Equipment: this compound, Sodium Chlorite (NaClO₂), Sodium Dihydrogen Phosphate (NaH₂PO₄), 2-methyl-2-butene, tert-Butanol (t-BuOH), Water, standard laboratory glassware, magnetic stirrer.

  • Setup: Dissolve this compound (1.0 equiv.) in a 3:2 mixture of t-BuOH and water.

  • Addition of Reagents: To the stirred solution, add NaH₂PO₄ (2.0-4.0 equiv.) to act as a mild acid buffer, followed by 2-methyl-2-butene (5.0-7.0 equiv.). The 2-methyl-2-butene acts as a scavenger for the hypochlorous acid (HOCl) byproduct, which can otherwise cause unwanted side reactions.[12]

  • Oxidation: In a separate flask, prepare a solution of NaClO₂ (2.0-5.0 equiv.) in water. Add the NaClO₂ solution dropwise to the aldehyde solution at room temperature.

  • Reaction Progression: Stir the reaction at room temperature until the starting aldehyde is fully consumed (monitor by TLC).

  • Quenching & Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper indicates the absence of peroxides. Acidify the aqueous layer with 1N HCl to precipitate the carboxylic acid product.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield pure 4-Methyl-1H-indazole-3-carboxylic acid.

Part 3: Safety, Handling, and Storage

Professional-grade chemical handling requires strict adherence to safety protocols. While a specific SDS for this compound should always be consulted, general guidelines for this class of compounds apply.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended for many indazole derivatives (2-8°C).[6] The compound may be sensitive to light and air, so storage under an inert atmosphere (e.g., argon or nitrogen) is best practice.

  • Hazards: Similar indazole and aldehyde compounds are classified as harmful if swallowed, and can cause skin and serious eye irritation, as well as respiratory irritation.[13]

Conclusion

This compound is a high-value intermediate for medicinal chemistry and drug discovery, providing a reliable entry point for the synthesis of diverse 3-substituted indazole libraries. Its strategic importance necessitates a careful and data-driven approach to commercial sourcing, emphasizing purity, documentation, and supplier reliability over cost alone. By employing the rigorous supplier qualification workflow and the robust, literature-grounded synthetic protocols detailed in this guide, researchers can confidently integrate this powerful building block into their discovery programs, accelerating the development of next-generation therapeutics.

References

A Technical Guide to the Solubility of 4-Methyl-1H-indazole-3-carbaldehyde in Organic Solvents for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] 4-Methyl-1H-indazole-3-carbaldehyde is a key synthetic intermediate for the elaboration of this scaffold. Its solubility characteristics in organic solvents are of paramount importance, directly influencing reaction kinetics, purification efficiency, and the feasibility of formulation for preclinical studies. This guide provides a comprehensive analysis of its solubility, grounded in theoretical principles and practical experimental design. We explore the molecule's physicochemical properties, apply predictive models like Hansen Solubility Parameters, present a qualitative solubility profile based on synthetic literature, and provide detailed protocols for its experimental determination.

Introduction to this compound

This compound is a heterocyclic aromatic aldehyde. The indazole ring system, a bioisostere of indole, features two nitrogen atoms that can engage in potent hydrogen bonding within the hydrophobic pockets of proteins, making it a valuable pharmacophore.[1] Understanding and controlling the solubility of its derivatives is a critical first step in the drug development pipeline, impacting everything from synthesis to screening and formulation.

The structure is characterized by a bicyclic aromatic system containing a pyrrole-like and a pyridine-like nitrogen, a methyl group on the benzene ring, and a reactive carbaldehyde group. These features dictate its interactions with various solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈N₂O-
Molecular Weight 160.18 g/mol
Appearance Off-white to light yellow solid[2]
Predicted Boiling Point 366.3 ± 22.0 °C[2]
Predicted Density 1.301 ± 0.06 g/cm³[2]
Predicted pKa 12.51 ± 0.40[2]
Storage Temperature 2-8°C, under inert atmosphere[2]

Theoretical Framework for Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamically driven process governed by the Gibbs free energy change. A practical understanding can be achieved through the principle of "like dissolves like," which is a qualitative summary of the underlying intermolecular forces.[3] For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful framework.[4][5]

Intermolecular Forces

The solubility of this compound is determined by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.[6]

  • Hydrogen Bonding: The indazole N-H group acts as a hydrogen bond donor, while the aldehyde's carbonyl oxygen and the pyridine-like nitrogen act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, water) are likely to interact favorably.

  • Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative nitrogen and oxygen atoms. Polar aprotic solvents (e.g., DMSO, DMF, Acetone) will engage in strong dipole-dipole interactions.

  • Dispersion Forces (van der Waals): The bicyclic aromatic structure provides a large surface area for non-polar interactions. These forces are the primary mode of interaction with non-polar solvents (e.g., hexane, toluene).

Hansen Solubility Parameters (HSP)

HSP theory refines the "like dissolves like" principle by deconstructing the total cohesive energy of a substance into three components.[4][5][7]

  • δd: Energy from dispersion forces.

  • δp: Energy from polar forces.

  • δh: Energy from hydrogen bonding forces.

Each molecule (solute or solvent) can be represented as a point in a three-dimensional "Hansen space." The principle states that substances with similar (δd, δp, δh) coordinates are likely to be miscible. The closer two points are in Hansen space, the higher the affinity. While the specific HSP values for this compound are not published, they can be estimated or determined experimentally to create a powerful predictive tool for solvent selection.[8]

cluster_solute This compound cluster_solvents Solvent Classes Solute N-H Donor C=O Acceptor Aromatic Rings Protic Protic (e.g., Ethanol) Solute->Protic Strong H-Bonding Aprotic Polar Aprotic (e.g., DMSO) Solute->Aprotic Dipole-Dipole NonPolar Non-Polar (e.g., Hexane) Solute->NonPolar Dispersion Forces

Caption: Key intermolecular interactions between the solute and solvent classes.

Qualitative Solubility Profile

While quantitative public data is scarce, a reliable qualitative solubility profile can be inferred from published synthetic and purification procedures.[1][9] Compounds are often extracted, purified, and recrystallized in solvents in which they have moderate to high solubility.

Table 2: Inferred Qualitative Solubility of this compound

Solvent ClassExample SolventsInferred SolubilityRationale & Supporting Evidence
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble Used as reaction media in syntheses of related indazoles, indicating good solubility.[1] Strong dipole-dipole interactions are expected.
Polar Protic Ethanol, MethanolModerately Soluble Capable of hydrogen bonding with the solute. Solubility likely increases with heating.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Sparingly to Moderately Soluble Diethyl ether is a common solvent for workups but the compound is likely less soluble than in more polar options.
Esters Ethyl Acetate (EtOAc)Soluble Frequently used as an extraction solvent and as a mobile phase component in chromatography, indicating good solubility.[1][9]
Chlorinated Dichloromethane (DCM), ChloroformModerately Soluble Often used in organic synthesis for compounds of intermediate polarity.
Aromatic Hydrocarbons TolueneSparingly Soluble Primarily dispersion interactions; solubility is expected to be low but better than in aliphatic hydrocarbons.
Aliphatic Hydrocarbons Hexane, Heptane, Petroleum EtherInsoluble / Sparingly Soluble Used as an anti-solvent in chromatography and for washing precipitates, indicating very low solubility.[1][9]
Aqueous WaterInsoluble The large, non-polar aromatic structure dominates over the polar functional groups, leading to poor water solubility.

Experimental Determination of Solubility

To move beyond qualitative estimates, rigorous experimental determination is necessary. The Shake-Flask method is the gold-standard for measuring equilibrium solubility.[10]

Protocol: Quantitative Solubility Determination by Shake-Flask Method

This protocol establishes the equilibrium solubility of a compound in a given solvent at a specified temperature.

Objective: To determine the concentration (e.g., in mg/mL or µg/mL) of a saturated solution of this compound.

Materials:

  • This compound (high purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Vials with Teflon-lined caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated pipettes and volumetric flasks

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Preparation: Add an excess amount of the solid compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

    • Causality Insight: Using an excess of solid ensures that the dissolution process reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Solvent Addition: Accurately add a known volume of the chosen solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. For fine suspensions, centrifugation at the same temperature is required.

    • Trustworthiness Check: This step is critical. Failure to completely separate the solid from the liquid phase will lead to an overestimation of solubility.

  • Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a syringe filter into a clean vial.

  • Dilution: Accurately perform a serial dilution of the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV). Calculate the concentration by comparing the response to a standard calibration curve.

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for all dilution factors. The result is the equilibrium solubility.

start Start step1 Add excess solid to vial start->step1 step2 Add known volume of solvent step1->step2 step3 Equilibrate (24-72h at const. T) step2->step3 step4 Phase Separation (Settle or Centrifuge) step3->step4 step5 Filter supernatant (0.22 µm filter) step4->step5 step6 Perform accurate serial dilution step5->step6 step7 Quantify concentration (e.g., HPLC-UV) step6->step7 end Calculate Solubility (mg/mL) step7->end

Caption: Workflow for the quantitative Shake-Flask solubility determination method.

Factors Influencing Solubility

Temperature

For most solid solutes, the dissolution process is endothermic, meaning it requires energy to break the crystal lattice bonds.[11] Consequently, solubility typically increases with temperature according to the van 't Hoff equation.[12] This property is exploited during recrystallization for purification, where the compound is dissolved in a minimal amount of hot solvent and crystallizes upon cooling. However, in some uncommon cases, dissolution can be exothermic, leading to decreased solubility at higher temperatures.[6] The specific behavior of this compound should be determined experimentally.

Purity

The presence of impurities can alter the measured solubility. Highly soluble impurities may increase the total dissolved solids, while insoluble impurities will have a negligible effect. It is crucial to use a well-characterized, high-purity sample for accurate solubility measurements.

Conclusion

This compound exhibits a solubility profile consistent with a moderately polar, hydrogen-bonding aromatic compound. It is predicted to be highly soluble in polar aprotic solvents like DMF and ethyl acetate, moderately soluble in alcohols, and largely insoluble in water and aliphatic hydrocarbons. This profile makes it well-suited for standard organic synthesis and purification techniques, including chromatography with ester/alkane mobile phases and extraction with ethyl acetate. For drug development applications, its low aqueous solubility will likely necessitate advanced formulation strategies. The theoretical principles and experimental protocols outlined in this guide provide a robust framework for researchers to accurately predict, measure, and manipulate its solubility for successful research and development outcomes.

References

Methodological & Application

Nitrosation of indoles for 1H-indazole-3-carboxaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: A Robust and Optimized Protocol for the Synthesis of 1H-Indazole-3-carboxaldehydes via Nitrosation of Indoles

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Indazole derivatives are a cornerstone of modern medicinal chemistry, serving as privileged scaffolds in numerous kinase inhibitors and therapeutic agents.[1][2] Their role as bioisosteres of indoles allows them to form potent hydrogen bonds within the hydrophobic pockets of proteins, a feature leveraged in marketed drugs such as Axitinib and Pazopanib.[1] Among the various functionalized indazoles, 1H-indazole-3-carboxaldehydes are particularly valuable as key intermediates, enabling diverse synthetic transformations at the C3 position.[3]

However, the direct formylation of the indazole ring at the C3 position using methods like the Vilsmeier-Haack reaction is generally ineffective.[3] This guide provides a detailed, field-proven, and optimized procedure for the direct synthesis of 1H-indazole-3-carboxaldehydes through the nitrosation of readily available indoles. The methodology is distinguished by its mild reaction conditions, broad substrate scope encompassing both electron-rich and electron-deficient indoles, and strategic suppression of common side reactions to achieve high yields.[1][4]

The Underlying Chemistry: Mechanism and Rationale

The conversion of an indole to a 1H-indazole-3-carboxaldehyde is a sophisticated rearrangement reaction. A thorough understanding of the mechanism is critical for successful execution and troubleshooting. The reaction proceeds through a multi-step pathway that begins with the electrophilic attack of a nitrosating agent on the electron-rich C3 position of the indole ring.[1][3]

The core transformation involves:

  • C3 Nitrosation: The reaction is initiated by the nitrosation of the indole's C3 position, forming a 3-nitrosoindole, which exists in equilibrium with its oxime tautomer.[3]

  • Nucleophilic Attack and Ring Opening: The oxime intermediate facilitates the addition of a water molecule at the C2 position of the indole ring. This step is crucial as it triggers the cleavage of the C2-C3 bond, opening the pyrrole ring to form a transient intermediate.[1][3]

  • Recyclization: The process culminates in the intramolecular cyclization of the ring-opened intermediate to form the stable, aromatic pyrazole ring of the indazole system, yielding the final 1H-indazole-3-carboxaldehyde product.[3]

A significant challenge in this synthesis is the potential for the 3-nitrosoindole intermediate to undergo dimerization, forming undesired side products and reducing the overall yield.[5] The protocols detailed herein circumvent this issue by employing a reverse addition strategy: the indole solution is added slowly to the pre-formed nitrosating mixture. This ensures that the concentration of the indole and its reactive intermediate remains low throughout the reaction, thus kinetically favoring the desired intramolecular rearrangement over the bimolecular dimerization.[1][4]

G cluster_main Main Reaction Pathway cluster_side Side Reaction Indole Indole Substrate Nitrosoindole 3-Nitrosoindole (Oxime Intermediate) Indole->Nitrosoindole Nitrosation at C3 (NaNO₂, HCl) RingOpened Ring-Opened Intermediate Nitrosoindole->RingOpened H₂O Addition at C2 & Ring Opening Dimer Dimeric Byproducts Nitrosoindole->Dimer Dimerization (Minimized by slow addition) Product 1H-Indazole-3-carboxaldehyde RingOpened->Product Intramolecular Ring Closure G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation A Prepare Nitrosating Mixture (NaNO₂, HCl, DMF/H₂O) Cool to 0 °C C Slow Addition of Indole Solution (Syringe Pump) A->C B Prepare Indole Solution (Indole in DMF) B->C D Stir & Monitor (TLC Analysis) C->D E Aqueous Work-up (EtOAc Extraction) D->E F Purification (Column Chromatography) E->F

References

The Strategic Application of 4-Methyl-1H-indazole-3-carbaldehyde in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole core is a cornerstone of contemporary medicinal chemistry, recognized as a privileged scaffold in the design of potent and selective kinase inhibitors.[1][2] Its unique ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket makes it an ideal template for inhibitor design. This guide provides an in-depth exploration of a key building block, 4-Methyl-1H-indazole-3-carbaldehyde , for researchers, medicinal chemists, and drug development professionals. We will delve into its strategic importance, key synthetic transformations, and provide detailed, field-proven protocols for its application in the synthesis of next-generation kinase inhibitors.

Introduction: The Significance of the this compound Scaffold

The strategic placement of a methyl group at the 4-position of the indazole ring offers a nuanced advantage in kinase inhibitor design. This seemingly minor modification can significantly influence the molecule's steric and electronic properties, potentially enhancing binding affinity, selectivity, and pharmacokinetic profiles. The aldehyde functionality at the 3-position serves as a versatile synthetic handle, allowing for a diverse range of chemical modifications to explore the chemical space around the core scaffold.[3]

The indazole nucleus is a bioisostere of indole, with the adjacent nitrogen atoms providing both hydrogen bond donor and acceptor capabilities, crucial for anchoring inhibitors within the kinase active site.[3] The development of numerous successful kinase inhibitors, such as Axitinib and Pazopanib, has solidified the importance of the indazole scaffold in oncology and beyond.[3]

This document will serve as a comprehensive guide to leveraging the unique properties of this compound in your kinase inhibitor discovery programs.

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for successful and reproducible synthesis.

PropertyValueSource
Molecular Formula C₉H₈N₂OPubChem
Molecular Weight 160.18 g/mol PubChem
Appearance Off-white to light yellow solidSupplier Data
Boiling Point 366.3±22.0 °C (Predicted)ChemicalBook
Density 1.301±0.06 g/cm³ (Predicted)ChemicalBook
pKa 12.51±0.40 (Predicted)ChemicalBook
Storage Conditions 2-8°C, stored under nitrogenSupplier Data

Core Synthetic Strategies and Mechanistic Considerations

The aldehyde group at the C3 position of this compound is the focal point for synthetic elaboration. Its reactivity allows for a multitude of transformations to build complexity and introduce diverse pharmacophoric elements. We will explore three fundamental and widely applicable reaction pathways.

Reductive Amination: Forging the Path to Amine Derivatives

Reductive amination is a robust and highly reliable method for converting the aldehyde into a diverse array of primary, secondary, and tertiary amines. This one-pot reaction typically involves the formation of an imine intermediate, which is then reduced in situ. This transformation is critical for introducing side chains that can interact with solvent-exposed regions of the kinase active site or to serve as a point of attachment for further functionalization.

Causality Behind Experimental Choices: The choice of reducing agent is critical. Mild hydride reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the protonated imine in the presence of the starting aldehyde, minimizing side reactions such as the reduction of the aldehyde to an alcohol.[4] The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to ensure the stability of the reducing agent and the imine intermediate.

Self-Validating System: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the aldehyde and the formation of the amine product. The final product can be purified by column chromatography or crystallization.

Caption: Reductive Amination Workflow.

Wittig Reaction: Constructing Carbon-Carbon Double Bonds

The Wittig reaction is a powerful tool for converting the aldehyde into an alkene, providing a means to introduce vinyl linkers.[5] This allows for the extension of the inhibitor's scaffold, enabling it to reach distant pockets within the kinase active site. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of the ylide and reaction conditions.

Causality Behind Experimental Choices: The Wittig reaction involves a phosphorus ylide, which is typically generated in situ from a phosphonium salt and a strong base. For stabilized ylides (e.g., those containing an ester or ketone), weaker bases can be employed, and the reaction often favors the formation of the (E)-alkene. For non-stabilized ylides (e.g., alkyl-substituted), stronger bases like n-butyllithium are required, and the (Z)-alkene is often the major product.[5] The reaction is usually performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent quenching of the highly basic ylide.

Self-Validating System: The formation of the ylide is often indicated by a color change. Reaction progress is monitored by TLC, observing the disappearance of the aldehyde spot. The major byproduct, triphenylphosphine oxide, can often be removed by crystallization or column chromatography.

Caption: Wittig Reaction Workflow.

Knoevenagel Condensation: Accessing α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration to yield an α,β-unsaturated product.[6] This reaction is invaluable for introducing electron-withdrawing groups and extending the conjugated system of the molecule, which can be crucial for tuning the electronic properties and biological activity of the inhibitor.

Causality Behind Experimental Choices: The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt, which facilitates the deprotonation of the active methylene compound. The choice of solvent can influence the reaction rate and yield, with polar solvents like ethanol or methanol often being effective. The removal of water, either by azeotropic distillation or the use of a dehydrating agent, can drive the reaction to completion.

Self-Validating System: The formation of the brightly colored, conjugated product often provides a visual indication of reaction progress. TLC analysis is used to monitor the consumption of the starting materials. The product, being a stable crystalline solid in many cases, can often be purified by simple filtration and washing.

Caption: Knoevenagel Condensation Workflow.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired outcome.

Protocol 1: Synthesis of N-Benzyl-(4-methyl-1H-indazol-3-yl)methanamine (Reductive Amination)

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add benzylamine (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Yield: 75-85%

Protocol 2: Synthesis of 3-(4-Methyl-1H-indazol-3-yl)acrylonitrile (Wittig-type Reaction via Horner-Wadsworth-Emmons)

Materials:

  • This compound

  • Diethyl cyanomethylphosphonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere, add diethyl cyanomethylphosphonate (1.1 eq) dropwise at 0°C.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0°C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Yield: 60-75%

Protocol 3: Synthesis of 2-((4-Methyl-1H-indazol-3-yl)methylene)malononitrile (Knoevenagel Condensation)

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 2-3 drops).

  • Stir the mixture at room temperature. The product may begin to precipitate.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Collect the precipitated product by filtration.

  • Wash the solid with ice-cold ethanol and dry under vacuum.

Expected Yield: >90%

Case Study: Conceptual Synthetic Pathway to a PLK4 Inhibitor Scaffold

Polo-like kinase 4 (PLK4) is a critical regulator of centriole duplication and a promising target in oncology.[2][7][8] Many potent PLK4 inhibitors are based on the indazole scaffold. The following conceptual pathway illustrates how this compound can be utilized to construct a key intermediate for a PLK4 inhibitor.

Caption: Conceptual Pathway to a PLK4 Inhibitor Scaffold.

This pathway highlights the versatility of the aldehyde, which can be reduced to the corresponding alcohol. The alcohol can then be converted to a more reactive leaving group, such as a chloride, which can then be used in a nucleophilic substitution reaction to couple with various amine or phenol-containing fragments, ultimately leading to the desired kinase inhibitor.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its strategic substitution pattern and the reactivity of the aldehyde functionality provide medicinal chemists with a powerful tool to generate diverse libraries of compounds for lead discovery and optimization. The protocols and strategies outlined in this guide are intended to empower researchers to effectively utilize this key intermediate in their drug discovery endeavors.

References

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Carboxamide Derivatives from 4-Methyl-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Indazole-3-Carboxamides in Modern Drug Discovery

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Among its various derivatives, indazole-3-carboxamides have emerged as a particularly fruitful area of research. These compounds have demonstrated a remarkable breadth of biological activities, acting as potent inhibitors of various enzymes and modulators of critical signaling pathways.

Recent studies have highlighted the role of indazole-3-carboxamides as potent Calcium-Release Activated Calcium (CRAC) channel blockers, offering therapeutic avenues for autoimmune disorders and inflammatory conditions.[2][3] Furthermore, they have been identified as promising p21-activated kinase 1 (PAK1) inhibitors with anti-tumor and anti-metastatic properties, and as prostanoid EP4 receptor antagonists for cancer immunotherapy.[4][5] The versatility of the indazole-3-carboxamide core allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5]

This guide provides a detailed, two-step synthetic pathway for the preparation of diverse carboxamide derivatives starting from 4-Methyl-1H-indazole-3-carbaldehyde. The protocols are designed for researchers and scientists in drug development, offering not just a series of steps, but a deeper understanding of the underlying chemical principles and experimental considerations.

Synthetic Strategy: A Two-Step Approach

The conversion of this compound to its corresponding carboxamide derivatives is efficiently achieved through a two-step synthetic sequence. This strategy involves an initial oxidation of the aldehyde to a carboxylic acid, followed by a robust amide coupling reaction with a desired amine.

Diagram of the Synthetic Workflow

Synthetic_Workflow Overall Synthetic Scheme start This compound intermediate 4-Methyl-1H-indazole-3-carboxylic acid start->intermediate Step 1: Oxidation (e.g., NaClO2) product 4-Methyl-1H-indazole-3-carboxamide Derivatives intermediate->product Step 2: Amide Coupling (e.g., HATU, EDC/HOBt) Amide_Coupling General Amide Coupling Mechanism CarboxylicAcid R-COOH (Carboxylic Acid) ActivatedEster Activated Intermediate (e.g., O-acylisourea) CarboxylicAcid->ActivatedEster + Coupling Reagent CouplingReagent Coupling Reagent (e.g., HATU, EDC) Amide R-CONH-R' (Amide Product) ActivatedEster->Amide + Amine Amine R'-NH2 (Amine) Byproduct Byproduct

References

Application Note: A Practical Guide to the Pinnick Oxidation of 4-Methyl-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pinnick Oxidation

The selective oxidation of aldehydes to carboxylic acids is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. While numerous oxidative methods exist, many suffer from harsh reaction conditions, low functional group tolerance, and the use of stoichiometric heavy-metal oxidants. The Pinnick oxidation, first developed by Lindgren and later refined by Kraus and Pinnick, stands out as a remarkably mild, efficient, and versatile method that addresses these challenges.[1][2][3][4] It employs sodium chlorite (NaClO₂) as the terminal oxidant under weakly acidic conditions, demonstrating broad compatibility with sensitive functional groups and stereocenters.[5][6]

This application note provides a detailed protocol and mechanistic insights for the oxidation of 4-Methyl-1H-indazole-3-carbaldehyde to its corresponding carboxylic acid. Indazole-3-carboxylic acids are privileged scaffolds in medicinal chemistry, serving as key building blocks for a range of therapeutic agents, including kinase inhibitors for oncology.[7][8] The protocol herein is designed for robustness and scalability, providing researchers with a reliable method to access this valuable intermediate.

The Pinnick Oxidation: A Mechanistic Perspective

A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Pinnick oxidation is not a direct reaction of the aldehyde with sodium chlorite, but rather with chlorous acid (HClO₂), which is generated in situ.

The key steps are as follows: [1][2][5][9]

  • Formation of the Active Oxidant : In a weakly acidic buffered solution (typically pH ~4-5), sodium chlorite is protonated to form the active oxidant, chlorous acid (HClO₂). A phosphate buffer is commonly used to maintain the optimal pH.

  • Adduct Formation : The chlorous acid undergoes nucleophilic addition to the carbonyl of the aldehyde, forming a key chlorite ester intermediate.

  • Pericyclic Fragmentation : This intermediate rapidly collapses via a pericyclic fragmentation. The aldehydic proton is transferred, leading to the formation of the desired carboxylic acid and hypochlorous acid (HOCl) as a byproduct.[10]

  • Scavenging the Byproduct : The generated hypochlorous acid is a reactive and undesirable byproduct. It can engage in side reactions with the starting material or product (e.g., chlorination of electron-rich rings or double bonds) and can also react with the chlorite reagent, reducing the reaction's efficiency.[2][3] To mitigate this, a scavenger, most commonly an electron-rich alkene like 2-methyl-2-butene, is added in excess to quench the HOCl as it forms.[3][9]

Below is a diagram illustrating the core mechanistic pathway.

Pinnick_Mechanism Pinnick Oxidation Mechanism cluster_activation Activation cluster_oxidation Oxidation Cycle cluster_scavenging Byproduct Quenching NaClO2 Sodium Chlorite (NaClO₂) HClO2 Chlorous Acid (HClO₂) Active Oxidant NaClO2->HClO2 Protonation H+ H⁺ (from Buffer) Aldehyde R-CHO (Substrate) Intermediate Chlorite Ester Intermediate HClO2->Intermediate Aldehyde->Intermediate Addition Carboxylic_Acid R-COOH (Product) Intermediate->Carboxylic_Acid Pericyclic Fragmentation HOCl_byproduct Hypochlorous Acid (HOCl) Byproduct Intermediate->HOCl_byproduct Quenched Halohydrin (Inert) HOCl_byproduct->Quenched Quenching Scavenger 2-Methyl-2-butene (Scavenger)

Caption: The mechanism involves activation, oxidation, and scavenging steps.

Protocol: Oxidation of this compound

This protocol is optimized for a 5 mmol scale reaction. Reagents should be weighed and handled in a well-ventilated fume hood.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Equivalents
This compound160.178015.01.0
Sodium Chlorite (NaClO₂, 80% tech. grade)90.448487.51.5
Sodium Dihydrogen Phosphate (NaH₂PO₄)119.98179915.03.0
2-Methyl-2-butene70.131753 (2.5 mL)25.05.0
tert-Butanol (t-BuOH)-50 mL--
Water (H₂O)-15 mL--
Step-by-Step Experimental Procedure
  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (801 mg, 5.0 mmol).

  • Solvent and Scavenger Addition : Add tert-butanol (50 mL) and 2-methyl-2-butene (2.5 mL, 25.0 mmol). Stir the mixture at room temperature until the aldehyde is fully dissolved.

  • Prepare Oxidant Solution : In a separate 50 mL beaker, dissolve sodium dihydrogen phosphate (1.80 g, 15.0 mmol) and 80% technical grade sodium chlorite (848 mg, 7.5 mmol) in water (15 mL). Stir until a clear solution is formed. Note: Prepare this solution just before use as sodium chlorite solutions can be sensitive to light.[1]

  • Reaction Execution : Place the reaction flask in an ice-water bath to cool to 0 °C. Begin vigorous stirring and add the aqueous oxidant solution dropwise via an addition funnel over 30-40 minutes. A slight yellow color may develop due to the formation of ClO₂. Caution: The reaction can be exothermic; a slow addition rate is crucial to maintain temperature control.[10]

  • Reaction Monitoring : After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate:Hexanes mobile phase).

  • Quenching : Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Cautiously quench any excess oxidant by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a colorless solution is obtained and the yellow color of ClO₂ dissipates.

  • Work-up & Isolation : a. Reduce the volume of the reaction mixture by ~70% using a rotary evaporator to remove most of the tert-butanol and 2-methyl-2-butene. b. Add 50 mL of water to the remaining aqueous slurry. c. Acidify the mixture to pH 2-3 by the slow addition of 2 M HCl. The carboxylic acid product should precipitate as a solid. d. Stir the slurry in an ice bath for 30 minutes to maximize precipitation. e. Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

  • Purification : Dry the crude solid under high vacuum. The resulting 4-Methyl-1H-indazole-3-carboxylic acid is often of high purity. If further purification is required, recrystallization from an ethanol/water mixture or purification via flash column chromatography can be performed.

Experimental Workflow Overview

The following diagram outlines the complete experimental process from setup to the final, purified product.

Workflow_Diagram Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product A 1. Dissolve Aldehyde in t-BuOH and 2-Methyl-2-butene C 3. Cool Aldehyde Solution to 0 °C A->C B 2. Prepare Aqueous Solution of NaClO₂ and NaH₂PO₄ D 4. Add Oxidant Solution Dropwise (0 °C -> RT) B->D C->D E 5. Monitor by TLC D->E F 6. Quench with Na₂SO₃ E->F G 7. Remove Organics (Rotovap) F->G H 8. Acidify with HCl (Precipitate) G->H I 9. Filter and Wash Solid H->I J 10. Dry to Yield Pure 4-Methyl-1H-indazole- 3-carboxylic Acid I->J

Caption: Workflow for the synthesis of 4-Methyl-1H-indazole-3-carboxylic acid.

Critical Safety Precautions

  • Sodium Chlorite (NaClO₂) : Sodium chlorite is a strong oxidizing agent and is corrosive.[11] It can cause severe skin and eye irritation or burns.[11][12] Avoid contact with skin and eyes by wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and nitrile gloves. Dry sodium chlorite can form explosive mixtures with combustible materials (wood, paper, oil), organic compounds, and acids.[11][13] Do not allow solutions to evaporate on clothing or paper towels, as this can create a fire hazard.[14]

  • 2-Methyl-2-butene : This is a highly flammable liquid. Handle only in a well-ventilated fume hood away from ignition sources.

  • General Handling : Perform all steps of this procedure in a well-ventilated fume hood. Have a safety shower and eyewash station readily accessible.[15] Spills should be cleaned immediately and diluted with copious amounts of water.[14]

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Insufficient oxidant. 2. Degradation of NaClO₂ solution. 3. Reaction temperature too low.1. Use fresh, high-purity NaClO₂. Ensure the technical grade is accounted for in mass calculations. 2. Prepare the oxidant solution immediately before use. 3. Ensure the reaction is allowed to warm to room temperature after the addition is complete.
Low Yield 1. Product is partially soluble in the acidic aqueous phase. 2. Side reactions due to insufficient scavenger. 3. pH of precipitation was not optimal.1. After filtering the solid, extract the acidic aqueous filtrate with a suitable organic solvent (e.g., Ethyl Acetate) to recover dissolved product. 2. Ensure a sufficient excess (at least 4-5 equivalents) of 2-methyl-2-butene is used. 3. Check the pH with a calibrated meter or pH paper to ensure it is between 2 and 3 for maximum precipitation.
Formation of Chlorinated Byproducts Hypochlorous acid (HOCl) was not effectively scavenged.Increase the equivalents of 2-methyl-2-butene. Ensure vigorous stirring to maintain a homogenous mixture during the dropwise addition.
Reaction turns dark brown/black Potential degradation of the indazole ring system, which can be sensitive to certain conditions.[16]Ensure the reaction temperature is strictly controlled during the addition of the oxidant. A slower addition rate may be necessary. Consider running the reaction under an inert atmosphere (N₂ or Ar) if the starting material is particularly sensitive.

Conclusion

The Pinnick oxidation is a superior method for the synthesis of 4-Methyl-1H-indazole-3-carboxylic acid from its corresponding aldehyde. The protocol detailed in this note is robust, scalable, and utilizes cost-effective reagents while avoiding the use of toxic heavy metals.[5] By understanding the underlying mechanism and adhering to the procedural and safety guidelines, researchers in drug discovery and development can reliably access this important molecular building block with high efficiency and purity.

References

Troubleshooting & Optimization

Minimizing dimer byproduct formation in indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Objective: This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of dimeric byproducts during indazole synthesis. Our focus is on providing practical, field-proven insights grounded in mechanistic understanding to enhance the success of your synthetic endeavors.

Introduction: The Challenge of Dimer Formation

The indazole core is a privileged scaffold in medicinal chemistry, integral to numerous pharmacologically active compounds.[1] However, its synthesis is often plagued by the formation of undesired dimeric byproducts, which can complicate purification, reduce yields, and introduce impurities into downstream applications. This guide will focus on the common challenges encountered during popular synthetic routes, such as the nitrosation of indoles and the Davis-Beirut reaction, and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to indazoles where dimer formation is a significant issue?

A1: Dimer formation is a prevalent side reaction in several indazole syntheses. The most notable methods where this is a concern include:

  • Nitrosation of Indoles: This method, particularly for forming 1H-indazole-3-carboxaldehydes, is widely used but is susceptible to dimerization.[2]

  • Davis-Beirut Reaction: This versatile reaction for synthesizing 2H-indazoles and indazolones can also lead to dimer formation under certain conditions.[2][3][4][5]

  • Other methods requiring elevated temperatures: Some syntheses that involve heating, such as certain reactions with hydrazine hydrochloride, can also promote side reactions leading to dimers.[6]

Q2: What exactly is a "dimer byproduct" in this context, and why does it form?

A2: A dimer byproduct is an unwanted molecule formed by the reaction of two molecules of a starting material or a reactive intermediate. In the context of indazole synthesis from indoles, this often occurs when a nucleophilic indole molecule attacks a reactive intermediate generated during the reaction, such as an oxime.[2] This is particularly problematic with electron-rich indoles, as their increased nucleophilicity enhances the rate of this side reaction.[2] These dimers are often intensely colored, appearing as deep red compounds.[2]

Q3: How can I quickly detect the presence of dimer byproducts in my reaction mixture?

A3: Several analytical techniques can be used for the rapid detection of dimer byproducts:

  • Visual Inspection: The formation of a deep red color in the reaction mixture is often a strong indicator of dimer formation.[2]

  • Thin-Layer Chromatography (TLC): Dimer byproducts will typically appear as distinct spots from your starting material and the desired indazole product.

  • Spectroscopic Methods: For confirmation and characterization, 1H NMR, 13C NMR, and mass spectrometry are definitive methods.[2]

Q4: Are there alternative synthetic strategies that can circumvent dimer formation?

A4: Yes, if dimer formation remains a persistent issue, exploring alternative synthetic routes is a viable strategy. Some of these methods start from different precursors and avoid the intermediates prone to dimerization. These can include:

  • Syntheses from 2-aminobenzonitriles.[2]

  • Routes involving o-haloaryl N-sulfonylhydrazones.[2][7]

  • Transition metal-catalyzed cyclizations.[2][8][9]

Troubleshooting Guide: Minimizing Dimer Formation

This section provides detailed troubleshooting steps for common issues encountered during indazole synthesis.

Issue 1: Excessive Dimer Formation During Nitrosation of Indoles

Root Cause: This is often due to the high concentration of reactive intermediates and the nucleophilicity of the indole starting material. The key is to control the reaction kinetics to favor the intramolecular cyclization over the intermolecular dimerization.

Solutions:

  • Implement Reverse Addition: Instead of adding the nitrosating agent to the indole solution, slowly add the indole solution to the cold nitrosating mixture. This maintains a low concentration of the indole at any given time, minimizing the chance of it acting as a nucleophile in a dimerization reaction.[2]

  • Strict Temperature Control: Maintain the reaction temperature at 0 °C or below using an ice-salt bath. Low temperatures decrease the rate of the dimerization side reaction more significantly than the desired cyclization.[2]

  • Use a Syringe Pump for Slow Addition: Employing a syringe pump to add the indole solution over a prolonged period (e.g., 2 hours) ensures a slow and steady addition rate, which is crucial for minimizing local concentration build-ups.[2]

  • Increase Dilution: For highly reactive, electron-rich indoles, conducting the reaction in a more dilute solution can further decrease the probability of intermolecular reactions.[2]

This protocol is based on the optimized procedure by Chevalier et al.[2]

  • Preparation of the Nitrosating Mixture:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite (NaNO2, 8 equivalents) in a mixture of water and DMF (e.g., 5.3:3 v/v).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add hydrochloric acid (HCl, 2.7 equivalents) to the cooled solution while stirring vigorously.

  • Indole Addition (Reverse Addition):

    • Dissolve the indole (1 equivalent) in a minimum amount of DMF.

    • Using a syringe pump or a dropping funnel, add the indole solution to the vigorously stirred, cold nitrosating mixture over a period of 2 hours.

    • Crucially, maintain the temperature at 0 °C throughout the addition.

  • Work-up and Purification:

    • After the addition is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can then be purified by column chromatography on silica gel.[2]

Issue 2: Low Yield and Side Products in the Davis-Beirut Reaction

Root Cause: The Davis-Beirut reaction is sensitive to solvent, base, and temperature. The formation of the key nitroso intermediate and its subsequent cyclization can be outcompeted by other reaction pathways if conditions are not optimal.[3][4]

Solutions:

  • Solvent Optimization: The choice of solvent is critical. While methanol/water is a common solvent system, yields can sometimes be improved by exploring other options like dioxane/water or tBuOH, especially if the reactants have poor mutual solubility.[3]

  • Base Selection: The strength and amount of base (e.g., NaOH, KOH) can influence the reaction rate and selectivity. Titrate the amount of base used to find the optimal conditions for your specific substrate.[3]

  • Temperature and Reaction Time: These parameters often need to be empirically optimized. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature that maximizes product formation while minimizing byproduct generation.[3]

Issue 3: Difficulty in Removing Dimer Byproducts During Purification

Root Cause: Dimer byproducts can sometimes have similar polarities to the desired indazole product, making separation by standard column chromatography challenging.

Solutions:

  • Recrystallization: If the dimer and the product have different solubilities, recrystallization from a suitable solvent system can be an effective purification method. Experiment with different solvents and solvent mixtures to achieve selective crystallization of the desired product. A patent for separating indazole isomers suggests using mixed solvents like methanol/water or acetone/water for recrystallization.[10]

  • Optimize Chromatography Conditions:

    • Solvent System: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find one that provides the best separation on TLC.

    • Silica Gel: Consider using a different grade of silica gel or an alternative stationary phase like alumina.

  • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide higher resolution and yield a highly pure product.

Data Summary

The following table summarizes the effect of key reaction conditions on the yield and formation of dimer byproducts during the nitrosation of indole to 1H-indazole-3-carboxaldehyde.

ConditionTemperature (°C)Addition MethodConcentrationYield of Indazole (%)Dimer Formation
StandardRoom TempRapidConcentratedLowHigh
Optimized0Slow (Syringe Pump)DiluteHighMinimized

Visual Workflows and Mechanisms

Mechanism of Dimer Formation in Indole Nitrosation

The following diagram illustrates the proposed mechanism for the formation of a dimeric byproduct during the nitrosation of indole.

Dimer_Formation Indole1 Indole (Nucleophile) ReactiveIntermediate Reactive Intermediate (e.g., Oxime) Indole1->ReactiveIntermediate Indole2 Indole Indole2->ReactiveIntermediate Reacts with NitrosatingAgent Nitrosating Agent (e.g., HNO2) Indazole Desired Indazole Product ReactiveIntermediate->Indazole Intramolecular Cyclization (Desired) Dimer Dimeric Byproduct ReactiveIntermediate->Dimer Intermolecular Attack (Undesired)

Caption: Dimer formation pathway in indole nitrosation.

Troubleshooting Workflow for Indazole Synthesis

This decision tree provides a logical workflow for troubleshooting common issues in indazole synthesis.

Troubleshooting_Workflow decision decision issue issue start Start Synthesis check_reaction Monitor Reaction (TLC, LC-MS) start->check_reaction issue_node Low Yield or Excess Byproducts? check_reaction->issue_node dimer_check Is Dimer the Main Byproduct? issue_node->dimer_check Yes purification Proceed to Purification issue_node->purification No optimize_conditions Optimize Conditions: - Solvent - Base - Temperature dimer_check->optimize_conditions No implement_slow_addition Implement Slow Addition: - Reverse Addition - Syringe Pump - Lower Temperature (0°C) - Increase Dilution dimer_check->implement_slow_addition Yes optimize_conditions->check_reaction implement_slow_addition->check_reaction purification_issue Difficulty Separating Dimer? purification->purification_issue recrystallize Attempt Recrystallization purification_issue->recrystallize Yes success Pure Indazole Obtained purification_issue->success No optimize_chromatography Optimize Chromatography recrystallize->optimize_chromatography prep_hplc Consider Preparative HPLC optimize_chromatography->prep_hplc alternative_route Consider Alternative Synthetic Route prep_hplc->alternative_route alternative_route->start

Caption: Troubleshooting decision tree for indazole synthesis.

References

Preventing oxidation of indazole-3-carbaldehyde to carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Preventing Oxidation to Indazole-3-carboxylic Acid

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges of heterocyclic synthesis. The oxidation of an aldehyde to a carboxylic acid is a common and often frustrating side reaction. This guide provides in-depth troubleshooting advice, detailed protocols, and the chemical reasoning behind them to help you reliably synthesize indazole-3-carbaldehyde while minimizing or eliminating the formation of the corresponding carboxylic acid.

Part 1: Troubleshooting Guide

This section is designed for quick problem-solving when you have already encountered unwanted oxidation in your reaction.

Q1: My reaction produced indazole-3-carboxylic acid as a major byproduct or sole product. What happened?

A1: The conversion of your target aldehyde to a carboxylic acid is a classic oxidation reaction. This can happen for several reasons depending on your synthetic route. The aldehyde group (-CHO) is inherently susceptible to oxidation, a process that can be initiated by leftover oxidizing agents, air (oxygen), or even disproportionation under certain conditions. Identifying the source of the oxidation is the first step to preventing it.

Troubleshooting Common Scenarios
Observed Problem Probable Cause Recommended Solution & Rationale
High levels of carboxylic acid when starting from (Indazol-3-yl)methanol. Use of a strong or non-selective oxidizing agent (e.g., KMnO₄, Jones reagent).Switch to a mild, selective oxidant designed to stop at the aldehyde stage. The Dess-Martin Periodinane (DMP) or a Swern oxidation are industry standards for this transformation because their mechanisms are not conducive to over-oxidation.[1][2][3]
Carboxylic acid byproduct observed during the synthesis from an indole precursor via nitrosation. The reaction conditions, particularly the acidity and addition order, can lead to side reactions. One plausible pathway involves a dediazoniation process followed by oxidation.[4][5]Optimize reaction conditions. Employ a "reverse addition" protocol: slowly add the indole solution to the acidic sodium nitrite mixture. This maintains a low concentration of the indole, minimizing side reactions like dimerization and subsequent oxidation pathways.[6][7]
Product degrades to the carboxylic acid during workup or purification. Prolonged exposure to air (aerial oxidation), especially under basic or non-neutral pH conditions, can oxidize the aldehyde.Perform workup and purification promptly. Ensure all solutions are neutralized or slightly acidic before concentration. When performing chromatography, avoid highly basic eluents. Store the purified aldehyde under an inert atmosphere (Nitrogen or Argon) at a low temperature (2-8°C) to prevent degradation.[8]
Reaction is sluggish, and forcing conditions (e.g., heat, extended reaction time) lead to byproduct formation. The chosen synthetic route may not be optimal for the specific substrate (e.g., electron-withdrawing or -donating groups affecting reactivity).Re-evaluate the synthetic strategy. If oxidizing an alcohol, ensure the reagent is fresh and the stoichiometry is correct. If performing a nitrosation, carefully control the temperature and pH as per established protocols.[4]

G start Problem: Indazole-3-carboxylic acid is observed route What was your synthetic route? start->route oxidation Oxidation of (Indazol-3-yl)methanol route->oxidation nitrosation Nitrosation of Indole Precursor route->nitrosation other Other / During Workup or Storage route->other sol_oxidation Solution: Use mild, selective oxidants (e.g., Dess-Martin Periodinane, Swern Oxidation). Rationale: These reagents have mechanisms that inherently stop at the aldehyde stage. oxidation->sol_oxidation sol_nitrosation Solution: Employ 'reverse addition' protocol. Add indole solution to nitrosating agent. Rationale: Minimizes side reactions and unwanted oxidative pathways. nitrosation->sol_nitrosation sol_other Solution: Workup promptly, maintain neutral/acidic pH. Store final product under inert gas at 2-8°C. Rationale: Prevents aerial oxidation. other->sol_other

Part 2: FAQs - The Chemistry of Prevention

Proactive prevention is superior to reactive troubleshooting. This section explains the best practices for synthesizing indazole-3-carbaldehyde from the ground up, focusing on methods that are inherently designed to avoid carboxylic acid formation.

Q2: What is the most reliable method to synthesize 1H-indazole-3-carbaldehyde and prevent oxidation?

A2: The most robust and widely cited method is not to oxidize a C3-functionalized indazole, but rather to build the indazole ring from a corresponding indole precursor via nitrosation . This reaction directly yields the target aldehyde, sidestepping the risks of over-oxidation.[4][9][10]

The reaction proceeds through a multi-step pathway beginning with the nitrosation at the C3 position of the indole, forming an oxime. This intermediate then undergoes a water-mediated ring opening, followed by cyclization to form the stable 1H-indazole-3-carbaldehyde.[4]

G cluster_0 Nitrosation Pathway Indole Indole Precursor NaNO2_H NaNO₂ / H⁺ Oxime C3-Nitroso Intermediate (Oxime) RingOpen Ring Opening Cyclize Ring Closure (Cyclization) Product 1H-Indazole-3-carbaldehyde

Experimental Protocol: Nitrosation of Indole [4]

  • Preparation: In a flask equipped for stirring and cooled to 0°C, dissolve sodium nitrite (NaNO₂, ~4-8 equivalents) in water. Slowly add hydrochloric acid (HCl) to maintain a slightly acidic environment (pH ~3-4).

  • Indole Solution: In a separate flask, dissolve the starting indole (1 equivalent) in a suitable solvent (e.g., DMF, especially for electron-deficient indoles).[7][9]

  • Reverse Addition: Slowly add the indole solution dropwise to the vigorously stirred, cold nitrosating mixture. Maintaining a low temperature and slow addition rate is critical to prevent side reactions.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature or warm gently (e.g., to 50°C) for several hours, monitoring by TLC or LC-MS until the starting material is consumed.[4]

  • Workup: Cool the mixture. The product may precipitate and can be collected by filtration. Alternatively, extract the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

This method is highly effective for a wide range of electron-rich and electron-deficient indoles.[4][6]

Q3: I must start from (1H-indazol-3-yl)methanol. Which oxidation protocols should I use?

A3: If your synthesis begins with the alcohol, you must use an oxidizing agent that is powerful enough to convert the alcohol to an aldehyde but is mechanistically incapable of proceeding to the carboxylic acid. The two most reliable choices are the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation.

Method A: Dess-Martin Periodinane (DMP) Oxidation

The DMP oxidation is exceptionally mild and selective.[1][11] It uses a hypervalent iodine reagent that operates under neutral or slightly acidic conditions at room temperature, making it compatible with sensitive functional groups.[1][12]

  • Causality: The reaction mechanism involves the formation of a periodinane intermediate, which undergoes an intramolecular elimination to produce the aldehyde, acetic acid, and an iodine(III) byproduct. There is no water involved in the key steps, and the byproducts are not capable of further oxidizing the aldehyde product, thus reliably halting the reaction at the desired stage.[13]

Experimental Protocol: DMP Oxidation [1]

  • Setup: Dissolve (1H-indazol-3-yl)methanol (1 equivalent) in a chlorinated solvent like dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Addition: Add Dess-Martin Periodinane (1.1-1.5 equivalents) portion-wise to the solution at room temperature. The reaction is often rapid.

  • Monitoring: Monitor the reaction by TLC. It is typically complete within 1-3 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.

  • Workup: Separate the organic layer, extract the aqueous layer with DCM, combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography.

Method B: Swern Oxidation

The Swern oxidation is another classic, mild method that converts primary alcohols to aldehydes without over-oxidation.[2][3] It uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (TEA).

  • Causality: The reaction proceeds through an alkoxysulfonium ylide intermediate. An intramolecular elimination, facilitated by the base, forms the aldehyde, dimethyl sulfide, and triethylammonium salt.[14][15] The conditions are anhydrous and non-oxidizing towards the product aldehyde, ensuring the reaction stops cleanly.[3]

Experimental Protocol: Swern Oxidation [14]

  • Activation: In a flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in DCM and cool to -78°C (a dry ice/acetone bath). Slowly add a solution of DMSO (2-3 equivalents) in DCM. Stir for 15-20 minutes.

  • Alcohol Addition: Slowly add a solution of (1H-indazol-3-yl)methanol (1 equivalent) in DCM to the activated mixture at -78°C. Stir for 30-60 minutes.

  • Base Addition: Add triethylamine (TEA, ~5 equivalents) to the mixture. Allow the reaction to warm slowly to room temperature.

  • Workup: Quench the reaction with water. Separate the layers, extract the aqueous phase with DCM, combine the organic layers, wash with brine, dry, and concentrate.

  • Purification: Purify the crude product by silica gel chromatography.

Q4: Can I directly formylate indazole at the C3 position?

A4: Direct formylation of the indazole C3 position is challenging and generally not a recommended route for 1H-indazoles. Unlike electron-rich systems like indoles, the C3 position of indazole is not sufficiently nucleophilic for standard electrophilic formylation reactions like the Vilsmeier-Haack reaction (using POCl₃/DMF) to be effective.[7][16][17] Attempting these reactions often results in no reaction or complex mixtures. More specialized, modern methods, such as a microwave-assisted reaction using Selectfluor and DMSO, have shown success for the C3-formylation of N-substituted 2H-indazoles, but this is not a general method for the more common 1H-indazole scaffold.[18][19] For reliability, synthesizing the aldehyde via indole nitrosation or oxidation of the corresponding alcohol remains the superior strategy.

Q5: How do N-H or N-Protecting groups on the indazole ring affect these reactions?

A5: The presence or absence of a substituent on the indazole nitrogen is a critical consideration.

  • Unprotected (N-H) Indazoles: For many reactions, using the unprotected indazole is advantageous. The N-H proton is acidic and can be deprotonated by bases. This in situ deprotonation can prevent undesirable side reactions. For instance, N1-substituted indazoles are known to undergo ring-opening to form o-aminobenzonitriles in the presence of strong bases, a problem that is averted by using the unprotected N-H form.[20][21]

  • N-Protected Indazoles: Protection of one of the indazole nitrogens can be used to direct regioselectivity in subsequent reactions. For example, protecting the N2 position with a 2-(trimethylsilyl)ethoxymethyl (SEM) group can direct lithiation specifically to the C3 position, allowing for the introduction of various electrophiles.[20][22] However, the choice of protecting group must be compatible with all subsequent reaction steps, including the final deprotection. Groups like Boc are acid-labile, while others like SEM can be removed with fluoride sources or acid.[20][23] When planning a synthesis, always consider the stability of your protecting group under the planned oxidation or nitrosation conditions.

References

Why Vilsmeier-Haack formylation fails on indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Indazole Chemistry

Troubleshooting Guide & FAQs for Synthetic Chemists

Welcome to the technical support center for synthetic chemistry. As Senior Application Scientists, we understand that unexpected results are a common part of research and development. This guide is designed to provide in-depth, mechanistically-grounded explanations and actionable solutions for common challenges encountered in the functionalization of indazole scaffolds.

Primary Troubleshooting Issue: Vilsmeier-Haack Formylation Failure

Q1: Why is the Vilsmeier-Haack formylation of my indazole substrate failing or giving intractable mixtures?

This is a frequently encountered issue. Direct Vilsmeier-Haack formylation at the C3 position of standard 1H-indazoles is often ineffective.[1] The reaction's failure is not due to a simple lack of reactivity but rather a combination of the indazole ring's electronic properties and its behavior under the acidic reaction conditions.

Root Cause Analysis:

  • Ring Deactivation via Protonation: The Vilsmeier-Haack reaction requires the formation of the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride, from DMF and POCl₃.[2][3][4] This process generates an acidic environment. Indazoles, being basic heterocycles, are susceptible to protonation, particularly at the N2 position.[5] This protonation deactivates the entire ring system, making it electron-deficient and thus not nucleophilic enough to attack the relatively weak Vilsmeier electrophile.[6]

  • Competitive N-Acylation: The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2). Instead of the desired electrophilic aromatic substitution on carbon (C3), the Vilsmeier reagent can be attacked by one of the ring nitrogens. This leads to the formation of N-formyl or other N-acylated side products, consuming the reagent and substrate in non-productive pathways.[7][8] While N-acylation can sometimes be reversible, under these conditions, it often leads to complex product mixtures or decomposition.

  • Insufficient Nucleophilicity of the C3 Position: Even without protonation, the C3 position of the 1H-indazole is inherently less nucleophilic than the equivalent positions in electron-rich heterocycles like pyrroles or indoles, where the Vilsmeier-Haack reaction is highly effective.[9][10] The reaction relies on the substrate being sufficiently "electron-rich" to initiate the electrophilic substitution.[2][9]

The interplay of these factors is visualized below. Instead of the productive C3-formylation pathway, the reaction is diverted towards deactivation or unproductive N-acylation.

G cluster_reagents Vilsmeier-Haack Conditions cluster_substrate Indazole Substrate cluster_pathways Reaction Pathways cluster_products Outcomes DMF DMF + POCl₃ Vilsmeier Vilsmeier Reagent (Electrophile, [Me₂N=CHCl]⁺) DMF->Vilsmeier HCl HCl (byproduct) DMF->HCl C3_Attack Desired C3 Attack (Electrophilic Substitution) Vilsmeier->C3_Attack Fails N_Attack Unproductive N-Acylation Vilsmeier->N_Attack Occurs Protonation Unproductive Protonation (Deactivation) HCl->Protonation Occurs Indazole 1H-Indazole Indazole->C3_Attack Indazole->N_Attack Indazole->Protonation Product 3-Formyl-Indazole (Not Formed) C3_Attack->Product Side_Product N-Formyl Adducts / Decomposition N_Attack->Side_Product Deactivated Protonated Indazolium Salt (Unreactive) Protonation->Deactivated

Caption: Unproductive pathways in the Vilsmeier-Haack formylation of indazole.

Frequently Asked Questions & Alternative Protocols

Q2: Are there any cases where Vilsmeier-Haack formylation on indazole works?

Yes, but they are exceptions that prove the rule. For instance, the reaction has been reported to work on 5-nitro-1H-indazole, yielding the 3-formyl product in high yield.[11] The strong electron-withdrawing nitro group at the C5 position significantly increases the acidity of the N1-proton. This makes deprotonation easier and may alter the electronic landscape to disfavor N-acylation and favor the C3-attack, though the precise mechanism for this specific success is not fully elucidated. This is not a general solution.

Q3: My primary goal is 3-formyl-indazole. What is the most reliable alternative method?

For reliable C3-formylation, a strategy involving directed metallation followed by quenching with a formylating agent is the most robust and widely applicable approach. This circumvents the issues of ring deactivation and N-acylation.

Recommended Protocol: Directed Lithiation-Formylation

This method involves protecting the indazole at the N2 position, which then directs a strong base to selectively deprotonate the C3 position. The resulting C3-anion is a potent nucleophile that readily reacts with DMF.

G Indazole Indazole Step1 1. SEM-Cl (Protection) Indazole->Step1 Protected N2-SEM-Indazole Step1->Protected Step2 2. n-BuLi (C3-Lithiation) Protected->Step2 Lithiated 3-Lithio-Indazole Step2->Lithiated Step3 3. DMF (Formylation) Lithiated->Step3 Formylated_Protected N2-SEM-3-CHO-Indazole Step3->Formylated_Protected Step4 4. TBAF or HCl (Deprotection) Formylated_Protected->Step4 Final_Product 3-Formyl-Indazole Step4->Final_Product

Caption: Workflow for C3-formylation of indazole via directed lithiation.

Experimental Protocol:

  • N2-Protection: Indazole is regioselectively protected at the N2 position using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl).[12] This step is crucial as the SEM group directs the subsequent lithiation to the C3 position.

  • C3-Lithiation: The N2-SEM protected indazole is dissolved in an anhydrous ether solvent (e.g., THF) and cooled to a low temperature (typically -78 °C). A strong lithium base, such as n-butyllithium (n-BuLi), is added dropwise to selectively deprotonate the C3 position.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) is added to the solution to quench the C3-lithio species, forming the protected aldehyde.

  • Deprotection: The SEM protecting group is removed under mild conditions, either with a fluoride source like tetrabutylammonium fluoride (TBAF) or with aqueous acid (e.g., HCl in EtOH), to yield the final 1H-indazole-3-carboxaldehyde.[12]

Q4: Are there other, more direct formylation methods that avoid metallation?

Yes, several newer methods have been developed that offer more direct routes, although they may have different substrate scopes.

Alternative Method 1: Oxidative Formylation using DMSO

A recently developed method uses DMSO as both the solvent and the formylating agent, mediated by an oxidant like Selectfluor under microwave irradiation.[13][14] This approach is particularly effective for 2H-indazoles and proceeds via a proposed radical pathway, completely avoiding the acidic conditions of the Vilsmeier-Haack reaction.[13]

Alternative Method 2: Nitrosation of Indoles

An indirect but effective method is the nitrosation of indole derivatives. Treating an indole with a nitrosating agent (e.g., NaNO₂ in acetic acid) can induce a ring-opening and re-closure sequence to furnish the corresponding 1H-indazole-3-carboxaldehyde.[1] This provides a clever workaround if the corresponding indole is readily available.

Summary of Alternative Formylation Methods
MethodKey ReagentsSubstrateProsCons
Directed Lithiation 1. SEM-Cl2. n-BuLi3. DMF4. TBAF/HCl1H-IndazoleGeneral, high-yielding, excellent regioselectivity.[12]Multi-step, requires cryogenic conditions and strictly anhydrous technique.
Oxidative Formylation Selectfluor, DMSO, Microwave2H-IndazolesRapid (microwave), avoids strong acids/bases, good functional group tolerance.[13][14]Primarily demonstrated for 2H-indazoles, may not work for all 1H-isomers.
Nitrosation of Indoles NaNO₂, Acetic AcidIndole derivativesMild conditions, good yields, bypasses direct indazole functionalization.[1]Requires synthesis of the corresponding indole precursor.

References

Optimizing temperature for indole to indazole conversion

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of indazole derivatives from indole precursors. We will delve into the critical role of temperature in this transformation, providing troubleshooting advice and optimized protocols to enhance your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for converting an indole scaffold to an indazole, and why is temperature a critical parameter?

The conversion of an indole to an indazole is a form of skeletal editing that involves ring-opening and subsequent ring-closure. A prominent and versatile method to achieve this is through the nitrosation of indoles to form 1H-indazole-3-carboxaldehydes.[1][2] This reaction is highly valuable as indazoles are considered bioisosteres of indoles, often used in medicinal chemistry to modulate biological activity.[2]

Temperature is arguably the most critical parameter in this transformation for several reasons:

  • Reaction Rate: As with most chemical reactions, temperature directly influences the rate of conversion. However, the relationship is not always linear with product formation due to the multi-step nature of the mechanism.

  • Selectivity and Side Reactions: The nitrosation pathway involves several reactive intermediates. Temperature can dictate the fate of these intermediates. For instance, a common side reaction is the formation of dimeric species, where an unreacted indole molecule attacks an intermediate.[3] Improper temperature control can favor these side pathways, drastically reducing the yield of the desired indazole product.

  • Substrate Stability: Both the starting indoles and the intermediate species can be sensitive to thermal degradation. Excessively high temperatures can lead to decomposition, resulting in complex reaction mixtures and low yields.[4]

  • Electronic Effects: The optimal temperature is highly dependent on the electronic properties of the indole substrate. Electron-rich indoles are more reactive and typically require lower temperatures (e.g., 0 °C to room temperature) to control the reaction rate and prevent side reactions. Conversely, electron-deficient indoles (e.g., those with nitro or halogen substituents) are less reactive and often require elevated temperatures (e.g., 50-80 °C) to achieve a reasonable conversion rate.[2]

Q2: Can you illustrate the reaction mechanism for indole nitrosation and pinpoint the temperature-sensitive steps?

Certainly. The reaction proceeds through a multi-step pathway. Understanding this mechanism is key to effective temperature optimization.

The process begins with the electrophilic attack of a nitrosonium ion (NO⁺), generated in situ from sodium nitrite and acid, at the electron-rich C3 position of the indole ring. This leads to a cascade of events, as illustrated below.

Indole to Indazole Mechanism cluster_0 Reaction Pathway Indole Indole Nitrosoindole 3-Nitrosoindole (Oxime Intermediate) Indole->Nitrosoindole 1. Nitrosation at C3 (Often at 0 °C) RingOpened Ring-Opened Intermediate (Phenyl Glyoxal Oxime) Nitrosoindole->RingOpened 2. H₂O Addition at C2 & Ring Opening (Temperature Dependent) Dimer Dimeric Side Products Nitrosoindole->Dimer Nucleophilic attack by another Indole molecule (Favored by high concentration & suboptimal temperature) Indazole 1H-Indazole-3- carboxaldehyde RingOpened->Indazole 3. Ring Closure (Often requires heating)

Caption: Reaction pathway for the nitrosation of indoles.

Temperature-Sensitive Steps:

  • Step 1 (Nitrosation): For electron-rich indoles, this step can be very rapid. Running it at low temperatures (0 °C) is crucial to moderate the reaction and prevent the accumulation of the highly reactive 3-nitrosoindole intermediate, which is prone to dimerization.[3]

  • Steps 2 & 3 (Ring Opening/Closure): The conversion of the initial intermediate to the final indazole product often requires thermal energy. For electron-neutral or deficient indoles, heating is necessary to drive the reaction to completion.[2] The challenge lies in finding a temperature high enough to promote the desired rearrangement but low enough to prevent decomposition and other side reactions.

Troubleshooting Guide

Q3: My reaction yield is consistently low, and I suspect the temperature is off. What's my troubleshooting strategy?

Low yield is a common problem directly linked to reaction temperature. Here’s a systematic approach to troubleshoot this issue.

1. Analyze the Byproducts: Before adjusting the temperature, analyze your crude reaction mixture by LC-MS or ¹H NMR.

  • Unreacted Starting Material: If you see a large amount of your starting indole, the temperature is likely too low or the reaction time is too short. The activation energy for the ring-opening/closure sequence is not being met.
  • Presence of Dimers: If you observe significant amounts of deep red or purple byproducts, these are likely dimeric species.[3] This suggests the initial nitrosation step is proceeding too quickly relative to the subsequent rearrangement, often because the temperature is too high for a reactive, electron-rich indole.
  • Complex Mixture/Baseline: If the TLC or chromatogram shows many unidentifiable products or baseline material, thermal decomposition may be occurring, indicating the temperature is too high.

2. Implement a Temperature Gradient Study: The most effective way to find the optimal temperature is to run a series of small-scale parallel reactions. This empirical approach provides the most accurate data for your specific substrate.

ParameterCondition 1Condition 2Condition 3Condition 4
Temperature 0 °CRoom Temp (~25 °C)50 °C80 °C
Reaction Time 12 h12 h6 h6 h
Monitoring Interval 2 h2 h1 h1 h

After the allotted time, analyze the yield and purity of the target indazole from each reaction. This data will reveal the optimal temperature window for your specific molecule.

Q4: I'm seeing a lot of a deep red side product, and my desired product is hard to purify. How does temperature help minimize this?

The red byproduct is characteristic of a dimeric species formed when a molecule of your starting indole acts as a nucleophile and attacks the electrophilic 3-nitrosoindole intermediate.[3] This side reaction competes directly with the desired pathway where water attacks the intermediate to initiate ring opening.

Temperature-based Solution:

This issue is most common with electron-rich indoles. The core strategy is to keep the concentration of the reactive 3-nitrosoindole intermediate low at all times.

  • Lower the Initial Reaction Temperature: Start the reaction at 0 °C or even -10 °C. This slows down the initial nitrosation step, preventing the rapid buildup of the intermediate.

  • Slow Addition is Key: A "reverse addition" technique, where the indole solution is added slowly via syringe pump to the cold nitrosating mixture, is highly effective.[2] This ensures the intermediate is consumed as it is formed, minimizing its availability for dimerization.

  • Controlled Warming: Once the indole addition is complete, the reaction can be allowed to slowly warm to room temperature or be gently heated to drive the conversion of the intermediate to the final product. The optimal final temperature should be determined by the screening protocol described in Q3.

The following workflow diagram illustrates a robust optimization process.

Optimization Workflow cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Reaction & Optimization cluster_2 Phase 3: Analysis A Prepare Nitrosating Mixture (NaNO₂, Acid, Solvent) C Cool Nitrosating Mixture to 0 °C A->C B Prepare Indole Solution in separate flask D Slowly add Indole Solution (Syringe Pump) B->D C->D E Run Parallel Reactions at Different Temperatures (e.g., 0°C, 25°C, 50°C, 80°C) D->E F Monitor Progress by TLC/LC-MS E->F G Work-up & Purify F->G H Analyze Yield & Purity (NMR, LC-MS) G->H I Determine Optimal Temperature H->I

Caption: Experimental workflow for temperature optimization.

Experimental Protocol

Protocol 1: Temperature Optimization for the Synthesis of 1H-Indazole-3-carboxaldehyde Derivatives

This protocol describes a parallel synthesis approach to identify the optimal reaction temperature for a given indole substrate.

Materials:

  • Substituted Indole

  • Sodium Nitrite (NaNO₂)

  • 2 N Aqueous Hydrochloric Acid (HCl)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction vials, stir plates, syringe pump, ice bath, heating blocks

Procedure:

  • Preparation of Nitrosating Mixture: In a round-bottom flask, dissolve NaNO₂ (8.0 eq) in deionized water and DMF. Cool the flask to 0 °C in an ice bath under an argon atmosphere. Slowly add 2 N aqueous HCl (2.7 eq). Stir the mixture for 10 minutes at 0 °C.[1]

  • Preparation of Indole Solution: In a separate flask, dissolve the indole (1.0 eq) in DMF.

  • Reaction Setup: Aliquot the nitrosating mixture into four separate reaction vials, each with a stir bar. Place the vials in stirring blocks set to the target temperatures (e.g., 0 °C, 25 °C, 50 °C, 80 °C).

  • Slow Addition: Using a syringe pump, add the indole solution to each of the four vials at a slow, controlled rate (e.g., over 2 hours).

  • Reaction Monitoring: After the addition is complete, allow the reactions to stir. Monitor the consumption of the starting material by TLC at regular intervals. Note the time required for full conversion at each temperature.

  • Work-up: Once a reaction is complete, quench it with water and extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product from each reaction using column chromatography. Determine the isolated yield and assess the purity of the desired 1H-indazole-3-carboxaldehyde.

Data Summary:

The results from this experiment will directly inform the optimal conditions. The following table summarizes expected outcomes based on literature precedents.[2][5]

Indole TypeOptimal Temperature RangeExpected Outcome
Electron-Rich (e.g., 5-methoxy)0 °C → Room TemperatureHigh yield, minimal dimerization with slow addition at low temp.
Electron-Neutral (e.g., indole)Room Temperature → 50 °CGood conversion and yield; requires some heating to complete the reaction.
Electron-Deficient (e.g., 5-nitro)50 °C → 80 °CRequires significant heating to overcome the lower reactivity of the indole.

By methodically applying these principles and protocols, you can successfully optimize the reaction temperature for your indole-to-indazole conversion, leading to higher yields, improved purity, and more reliable synthetic outcomes.

References

Technical Support Center: Scaling Up 4-Methyl-1H-indazole-3-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Methyl-1H-indazole-3-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals to address the specific challenges encountered when scaling this synthesis from the bench to larger-scale production. We will delve into the causality behind common issues, provide field-proven troubleshooting strategies, and present optimized protocols to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound, and which is recommended for scale-up?

There are two main conceptual pathways to synthesize indazole-3-carbaldehydes.

  • Direct Formylation of 4-Methyl-1H-indazole: This typically involves an electrophilic aromatic substitution like the Vilsmeier-Haack reaction. However, direct Vilsmeier-Haack formylation at the C3 position of the indazole ring is known to be ineffective.[1] The electron-withdrawing nature of the pyrazole ring deactivates the C3 position towards electrophilic attack by the relatively weak Vilsmeier reagent.[2][3]

  • Ring Transformation from 4-Methyl-1H-indole: The most reliable and high-yielding method, especially for scale-up, is the nitrosation of the corresponding indole precursor (4-methyl-1H-indole).[4] This reaction proceeds through a multi-step pathway involving nitrosation at the C3 position, ring-opening of the indole, and subsequent ring-closure to form the indazole-3-carbaldehyde.[5] This method is robust for both electron-rich and electron-deficient indoles and avoids the challenges of direct indazole functionalization.[6][7]

Recommendation for Scale-Up: The nitrosation of 4-methyl-1H-indole is the superior and recommended route due to its higher reported yields, milder reaction conditions, and broader substrate scope, which collectively contribute to a more scalable and predictable process.[6]

Q2: Can you explain the mechanism of the recommended indole nitrosation route?

Certainly. The reaction is a sophisticated one-pot transformation. It begins with the nitrosation of the electron-rich C3 position of the indole ring by a nitrosating agent (generated in situ from sodium nitrite and acid) to form a 3-nitrosoindole intermediate, which exists in equilibrium with its oxime tautomer.[5] This oxime then facilitates the addition of water to the C2 position of the indole ring. This step is crucial as it triggers the opening of the pyrrole ring. The reaction concludes with a ring-closure step, where the terminal amine attacks the oxime, leading to the formation of the stable 1H-indazole ring and yielding the final this compound product.[5]

Q3: What are the most critical parameters to control when scaling up the nitrosation reaction?

Scaling this reaction requires precise control over several parameters to maintain yield and purity while ensuring safety.

  • Temperature Control: The initial formation of the nitrosating species and the addition of the indole solution should be conducted at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and prevent the degradation of unstable intermediates.[1]

  • Rate of Addition: A slow, controlled addition of the indole solution to the nitrosating mixture is paramount.[6] This is often achieved using a syringe pump. This strategy maintains a low concentration of the nucleophilic indole, which minimizes the formation of deep red/brown dimeric byproducts that are notoriously difficult to remove.[6][8]

  • Stoichiometry: The molar ratios of sodium nitrite and acid to the indole substrate are critical. An excess of the nitrosating agent is required to drive the reaction to completion, with literature often citing around 8 equivalents of NaNO₂ and 2.7 equivalents of HCl.[1]

  • Agitation: Efficient stirring is crucial on a larger scale to ensure proper mass and heat transfer, preventing localized "hot spots" and high concentrations of reactants that can lead to side reactions.

Troubleshooting Guide for Synthesis via Indole Nitrosation

This section addresses common problems encountered during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Solutions & Scientific Rationale
Low or No Yield 1. Poor Quality Reagents: Degradation of sodium nitrite or inaccurate concentration of the acid solution. 2. Incorrect Stoichiometry: Insufficient nitrosating agent to drive the reaction. 3. Incomplete Reaction: Reaction time may be insufficient for the specific substrate.1. Verify Reagents: Use a fresh, unopened bottle of sodium nitrite. Titrate the acid solution to confirm its concentration. 2. Optimize Stoichiometry: Ensure at least 8 equivalents of NaNO₂ are used. The stoichiometry is crucial for generating the active nitrosating species in sufficient quantity.[1] 3. Monitor Reaction: Use TLC to monitor the consumption of the starting material. For some substrates, gentle heating (e.g., to 50 °C) after the initial addition may be required to push the reaction to completion.[6]
Reaction Mixture Turns Deep Red/Brown; Product is Impure Formation of Dimeric Byproducts: This occurs when the nucleophilic starting indole attacks a reactive intermediate of another indole molecule. This side reaction is concentration-dependent.[8]Employ Reverse Addition: The most effective solution is to add the indole solution slowly to the pre-formed nitrosating mixture.[6][8] This keeps the indole concentration low at all times, favoring the desired intramolecular pathway over the intermolecular side reaction. Ensure efficient stirring to quickly disperse the added indole.
Significant Isolation of 4-Methyl-1H-indazole-3-carboxylic acid Oxidation: The desired aldehyde product or a key intermediate can be oxidized to the corresponding carboxylic acid, particularly under prolonged reaction times or during workup.[8]1. Prompt Workup: Once the reaction is complete by TLC analysis, proceed immediately with the extraction and purification steps. 2. Control Reaction Time: Avoid unnecessarily long reaction times, especially if heating is applied. 3. Inert Atmosphere: While not always required, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions.
Exothermic Event is Difficult to Control on Scale-Up Exothermic Nature of Nitrosation: The reaction between sodium nitrite and acid to form the active nitrosating species is exothermic. The subsequent reaction with indole can also release heat.1. External Cooling: Use an efficient cooling bath (e.g., ice-salt or a chiller) capable of handling the reaction volume. 2. Controlled Reagent Addition: Add the acid to the sodium nitrite solution slowly and portion-wise, carefully monitoring the internal temperature. Similarly, add the indole solution via a syringe pump to control the rate of the main reaction. 3. Adequate Headspace & Venting: Ensure the reactor is appropriately sized and vented as a standard safety precaution for scaled reactions.
Visual Workflow: Troubleshooting Low Yield

The following diagram outlines a logical workflow for diagnosing and solving issues of low product yield.

TroubleshootingWorkflow start Problem: Low Yield of this compound check_sm TLC Analysis: Is starting material (4-methyl-indole) consumed? start->check_sm sm_present Significant starting material remains. check_sm->sm_present Yes sm_absent Starting material is consumed. check_sm->sm_absent No cause_incomplete Potential Cause: - Incomplete Reaction - Insufficient Reagents sm_present->cause_incomplete cause_byproducts Potential Cause: - Dimerization (red/brown color) - Oxidation (carboxylic acid byproduct) sm_absent->cause_byproducts purification_issue Check Workup & Purification: Are there significant losses during extraction or chromatography? sm_absent->purification_issue solution_incomplete Solution: 1. Increase reaction time or apply gentle heat (50°C). 2. Verify stoichiometry (≥8 eq. NaNO2). 3. Confirm reagent quality. cause_incomplete->solution_incomplete end_node Yield Improved solution_incomplete->end_node solution_byproducts Solution: 1. Implement slow, reverse addition of indole. 2. Ensure prompt workup upon completion. 3. Check purification method (pH, solvent). cause_byproducts->solution_byproducts solution_byproducts->end_node solution_purification Solution: 1. Optimize extraction pH. 2. Adjust chromatography solvent system. 3. Consider recrystallization. purification_issue->solution_purification solution_purification->end_node

Caption: A decision tree for troubleshooting low yield in the synthesis.

Optimized Experimental Protocol
Synthesis of this compound via Nitrosation of 4-Methyl-1H-indole

This protocol is adapted from the optimized procedures for indazole-3-carboxaldehyde synthesis.[1][6]

Materials:

  • 4-Methyl-1H-indole

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), 2 N aqueous solution

  • Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Preparation of the Nitrosating Mixture:

    • In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve sodium nitrite (8.0 equiv.) in a mixture of deionized water and DMF.

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add 2 N hydrochloric acid (2.7 equiv.) to the stirred solution via the dropping funnel, ensuring the internal temperature does not rise above 5 °C.

    • Stir the resulting mixture at 0 °C for 10-15 minutes under an inert atmosphere (e.g., argon or nitrogen).

  • Indole Addition (Rate-Controlled Step):

    • In a separate flask, prepare a solution of 4-methyl-1H-indole (1.0 equiv.) in DMF.

    • Using a syringe pump, add the indole solution to the cold, stirred nitrosating mixture over a period of 2 hours. Maintain the reaction temperature at 0 °C throughout the addition.

  • Reaction Completion:

    • After the addition is complete, continue stirring the reaction mixture at room temperature.

    • Monitor the reaction by TLC (e.g., using a petroleum ether/EtOAc solvent system) until the starting indole spot has been completely consumed. This may take several hours (typically 3-12 hours).[6]

  • Workup and Extraction:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Dilute the mixture with deionized water and extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash them sequentially with deionized water (3x) and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The resulting crude solid can be purified by column chromatography on silica gel.

    • Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in petroleum ether or hexane) to isolate the pure this compound as a solid.[6]

Visual Diagram: Nitrosation Reaction Pathway

This diagram illustrates the key mechanistic steps in the transformation of an indole to an indazole-3-carbaldehyde.

NitrosationMechanism cluster_start Reagents cluster_reaction Reaction Pathway Indole 4-Methyl-1H-indole Step1 Step 1: Electrophilic Attack (C3 Nitrosation) Indole->Step1 NitrosatingAgent Nitrosating Agent (from NaNO2 + HCl) NitrosatingAgent->Step1 Intermediate1 Intermediate: 3-Nitrosoindole / Oxime Step1->Intermediate1 Forms Step2 Step 2: Water Addition (at C2) Intermediate1->Step2 Triggers Intermediate2 Intermediate: Ring-Opened Species Step2->Intermediate2 Forms Step3 Step 3: Ring Closure (Cyclization) Intermediate2->Step3 Undergoes Product Product: This compound Step3->Product Yields

Caption: Key mechanistic stages of the indole-to-indazole conversion.

References

Validation & Comparative

A Senior Application Scientist's Guide to the 13C NMR Characterization of Substituted Indazole-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, recognized for its role in a multitude of kinase inhibitors and other therapeutic agents. The functionalization of this core, particularly at the 3-position with a carbaldehyde group, provides a versatile handle for synthetic elaboration. Unambiguous structural confirmation and a deep understanding of the electronic environment of these molecules are paramount. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a definitive tool for elucidating the carbon framework.

This guide provides an in-depth comparison of the ¹³C NMR characteristics of various substituted indazole-3-carbaldehydes. Moving beyond a simple catalog of chemical shifts, we will explore the underlying principles governing these spectral features, explain the causality behind experimental choices, and benchmark the data against common heterocyclic alternatives.

The Foundation: Core Principles of ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides direct insight into the carbon skeleton of a molecule.[1] The ¹³C isotope, with a natural abundance of approximately 1.1%, possesses a nuclear spin of ½, making it NMR-active.[2] When placed in a strong magnetic field, these nuclei align in specific energy states. The absorption of radiofrequency energy causes transitions between these states, and the precise frequency required for this resonance is highly sensitive to the local electronic environment of each carbon atom. This sensitivity is the origin of the chemical shift (δ) , the cornerstone of ¹³C NMR analysis.[3]

Several key factors influence the chemical shift of a given carbon:

  • Hybridization: Carbons with sp² hybridization (like those in aromatic rings and carbonyls) are more "deshielded" and resonate at a higher chemical shift (further downfield) than sp³ hybridized carbons.

  • Electronegativity: Nearby electronegative atoms (e.g., oxygen, nitrogen, halogens) withdraw electron density from a carbon, deshielding it and shifting its signal downfield.[4]

  • Resonance and Inductive Effects: Substituents on an aromatic or heterocyclic ring can donate or withdraw electron density through resonance (mesomeric) and inductive effects, causing predictable upfield (shielding) or downfield (deshielding) shifts for the ring carbons.[5]

To simplify the spectra and enhance signal-to-noise, ¹³C NMR is typically performed with broadband proton decoupling. This technique irradiates all proton frequencies, collapsing the carbon-proton spin-spin coupling and resulting in a spectrum where each unique carbon atom appears as a single sharp line.[6]

The Archetype: ¹³C NMR Profile of 1H-Indazole-3-carbaldehyde

The parent 1H-indazole-3-carbaldehyde provides a baseline for understanding the impact of substituents. The carbon atoms are numbered according to standard IUPAC nomenclature, as illustrated below.

Caption: Structure and numbering of 1H-indazole-3-carbaldehyde.

The typical ¹³C NMR chemical shifts for the unsubstituted compound, recorded in DMSO-d₆, are summarized below. The aldehyde carbon (C=O) is significantly deshielded due to the electronegativity of the oxygen atom and its sp² hybridization, appearing far downfield. The carbons of the fused benzene ring appear in the expected aromatic region (110-130 ppm), while the pyrazole ring carbons (C3, C3a, C7a) show distinct shifts influenced by the two nitrogen atoms.

Carbon AtomChemical Shift (δ, ppm) in DMSO-d₆
C=O~187.4
C3~143.4
C7a~141.1
C5~127.3
C4~123.8
C6~120.7
C3a~120.2
C7~111.2
Data compiled from Lam et al. (2016)[7] and Cailly et al. (2018)[8]

Comparative Guide: The Influence of Substituents on ¹³C NMR Spectra

The true power of ¹³C NMR lies in its ability to probe the electronic perturbations caused by substituents. By comparing the spectra of various derivatives, we can directly observe the transmission of electronic effects through the heterocyclic core. The table below compares the ¹³C chemical shifts for several substituted indazole-3-carbaldehydes.

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for Substituted 1H-Indazole-3-carbaldehydes in DMSO-d₆

CarbonH (Unsubstituted)[7][8]5-Bromo[7]6-Bromo[7]5-Carboxy[7]5-Methoxy6-Nitro[9]
C=O 187.4187.5187.4187.5187.3187.2
C3 143.4144.5143.5144.3143.1145.1
C3a 120.2123.1120.3120.0119.3119.4
C4 123.8124.3123.8123.3112.3122.0
C5 127.3117.6127.3126.4156.6117.7
C6 120.7131.3120.7127.8119.3143.8
C7 111.2113.8111.1111.399.7112.4
C7a 141.1141.3141.2142.9136.9142.9

Note: Data for 5-Methoxy derivative sourced from Cailly et al. (2018).

Analysis of Substituent Effects:
  • Aldehyde Carbon (C=O): The chemical shift of the aldehyde carbon remains remarkably constant (~187.2-187.5 ppm) across all derivatives. This indicates that the electronic effects of substituents on the fused benzene ring are not strongly transmitted to the C3-carbaldehyde group, which is insulated by the pyrazole ring.

  • Electron-Withdrawing Groups (EWG):

    • Bromo (at C5 and C6): The bromine atom exerts a strong deshielding (downfield shift) effect on the carbon to which it is directly attached (C5: 117.6 ppm; C6: not directly reported but expected to be similarly affected). This is primarily due to its inductive electron-withdrawing effect. The effect on other carbons is more modest. For 5-bromo substitution, C6 is shifted downfield to 131.3 ppm.[7]

    • Carboxy (at C5): The -COOH group at C5 deshields the adjacent C6 (127.8 ppm) and the pyrazole carbon C3 (144.3 ppm).[7]

    • Nitro (at C6): The powerful electron-withdrawing nitro group at C6 significantly deshields the attached carbon (C6: 143.8 ppm) and also deshields C3 (145.1 ppm) and C5 (117.7 ppm).[9]

  • Electron-Donating Groups (EDG):

    • Methoxy (at C5): The -OCH₃ group is a strong resonance electron-donating group. This leads to a pronounced shielding (upfield shift) of the ortho positions (C4: 112.3 ppm) and the para position (C7: 99.7 ppm) relative to the substituent. The carbon directly attached to the methoxy group (C5) is, as expected, strongly deshielded (156.6 ppm) due to the electronegativity of the oxygen atom.

Broader Context: Comparison with Alternative Heterocyclic Aldehydes

To provide a proper performance comparison, it is insightful to benchmark the ¹³C NMR chemical shift of the indazole's aldehyde carbon against those of other common heterocyclic aldehydes. The electronic nature of the heterocyclic ring directly influences the shielding of the attached carbonyl carbon.

Table 3: Comparison of Aldehyde Carbon (C=O) Chemical Shifts in Various Heterocyclic Aldehydes

CompoundHeterocyclic Ring SystemTypical C=O Shift (δ, ppm)
1H-Indazole-3-carbaldehyde Indazole~187.4 (in DMSO-d₆)[7][8]
1H-Indole-3-carbaldehyde Indole~185.3 (in CDCl₃)[10]
Pyrrole-2-carbaldehyde Pyrrole~178.0 (in CDCl₃)
Furan-2-carbaldehyde Furan~177.6 (in CDCl₃)[11]

Data for Pyrrole-2-carbaldehyde and Furan-2-carbaldehyde compiled from spectral databases.[12][13]

The aldehyde carbon of indazole-3-carbaldehyde is the most deshielded among this group. This suggests that the indazole ring system, as a whole, is less electron-donating towards the aldehyde substituent compared to the more π-rich indole, pyrrole, and furan systems. This electronic distinction is a key characteristic that can be exploited in drug design and synthesis.

A Self-Validating Experimental Protocol

Achieving high-quality, reproducible ¹³C NMR data requires a meticulously planned and executed experimental protocol. The following steps outline a robust methodology, explaining the rationale behind each choice to ensure a self-validating system.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start 1. Analyte Dissolution (10-20 mg in 0.6 mL solvent) solvent 2. Solvent Choice (e.g., DMSO-d6 for polar analytes) start->solvent Solubility is key transfer 3. Transfer to NMR Tube (Filter if particulates are present) solvent->transfer Ensure homogeneity insert 4. Insert Sample & Lock transfer->insert shim 5. Shimming (Optimize magnetic field homogeneity) insert->shim setup 6. Setup Parameters (zgpg30, NS, D1) shim->setup Crucial for resolution acquire 7. Acquire Spectrum setup->acquire ft 8. Fourier Transform (FT) acquire->ft phase 9. Phasing & Baseline Correction ft->phase calibrate 10. Calibration (Reference to solvent peak) phase->calibrate end 11. Peak Picking & Analysis calibrate->end

Caption: Experimental workflow for ¹³C NMR characterization.

Step-by-Step Methodology:
  • Sample Preparation:

    • Analyte Quantity: Accurately weigh 10-20 mg of the substituted indazole-3-carbaldehyde. This concentration provides a good balance, ensuring a sufficient signal-to-noise ratio (S/N) without causing solubility issues or line broadening.[14]

    • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is critical.[15]

      • Causality: Deuterated solvents are used to avoid overwhelming solvent signals in ¹H NMR, and for ¹³C NMR, they provide a deuterium signal for the instrument to "lock" onto, stabilizing the magnetic field.[16] DMSO-d₆ is an excellent choice for many indazole derivatives due to its high polarity and ability to dissolve a wide range of compounds.[17] Its residual ¹³C signal at ~39.5 ppm does not typically interfere with analyte signals. For less polar analogs, CDCl₃ (residual signal at ~77.16 ppm) is a common alternative.[17]

    • Transfer: Transfer the clear solution to a 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent degradation of the spectral resolution.

  • Instrument Setup and Data Acquisition:

    • Locking and Shimming: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium frequency of the solvent. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is essential for achieving sharp spectral lines and high resolution.

    • Acquisition Parameters:

      • Pulse Program: Select a standard proton-decoupled pulse program, such as zgpg30 or zgdc30 on Bruker instruments. This ensures each unique carbon appears as a singlet.[7]

      • Number of Scans (NS): Due to the low natural abundance of ¹³C, signal averaging is necessary. A starting point of 128 to 1024 scans is typical for a sample of this concentration. The final number will depend on the desired S/N.

      • Relaxation Delay (D1): Set a relaxation delay (D1) of 2.0 seconds.[7]

      • Causality: This delay allows the carbon nuclei to relax back to their equilibrium state between pulses. Quaternary carbons (like C3, C3a, and C7a) often have longer relaxation times. While a very long delay is needed for perfect quantitation, a 2-second delay is a pragmatic choice for routine characterization, providing good signal for all carbons in a reasonable amount of time.[14]

      • Acquisition Time (AQ): An acquisition time of 1.0 to 2.0 seconds is generally sufficient.

  • Data Processing:

    • Fourier Transform (FT): Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the S/N, followed by a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

    • Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline.

    • Calibration: Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).[8] This is a critical step for ensuring the accuracy and comparability of the data.

    • Analysis: Identify and label the chemical shift of each peak in the spectrum.

Conclusion

¹³C NMR spectroscopy is an indispensable technique for the structural characterization of substituted indazole-3-carbaldehydes. The chemical shifts of the carbon atoms, particularly those in the core heterocyclic ring, are highly sensitive to the electronic nature of substituents, providing a clear and detailed picture of the molecule's electronic landscape. As demonstrated, the aldehyde carbon of the indazole system is notably deshielded compared to other common heterocyclic aldehydes, a key feature for identification. By employing a robust and well-rationalized experimental protocol, researchers can acquire high-quality, reproducible data, ensuring the scientific integrity of their findings and accelerating the drug development process.

References

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry of 4-Methyl-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of high-resolution mass spectrometry (HRMS) and other analytical techniques for the characterization of 4-Methyl-1H-indazole-3-carbaldehyde. Designed for researchers, scientists, and drug development professionals, this document offers objective performance comparisons, supporting experimental data, and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

This compound is a heterocyclic building block of significant interest in medicinal chemistry. As a key intermediate in the synthesis of various pharmaceutical agents, particularly kinase inhibitors for oncology, its structural integrity and purity are paramount.[1][2] Indazole derivatives are increasingly recognized as vital pharmacophores, making the precise and unambiguous characterization of this compound a critical step in the drug discovery and development pipeline.[3]

High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool for this purpose, offering unparalleled accuracy in mass measurement.[4][5] This guide will explore the nuances of applying HRMS to this compound, compare it with alternative methods, and provide a field-proven protocol for its comprehensive analysis.

Why HRMS? The Demand for Unambiguous Elemental Composition

In pharmaceutical development, confirming the identity of a compound is non-negotiable. While nominal mass spectrometry can suggest a molecular weight, it often lacks the specificity to distinguish between compounds with the same nominal mass but different elemental formulas (isobars). This is where HRMS provides a decisive advantage. By measuring the mass-to-charge ratio (m/z) to four or five decimal places, HRMS allows for the determination of a unique elemental composition.[5] This high level of confidence is crucial for patent filings, regulatory submissions, and ensuring the validity of downstream biological screening data.

The primary benefit of HRMS is its ability to provide an unequivocal determination of a molecule's elemental composition through highly accurate mass measurements, thereby significantly improving the signal-to-background ratio by resolving interferences from the target analyte's signal.[5]

Comparative Analysis of Mass Spectrometry Platforms

The choice of an analytical instrument is a critical decision driven by the specific question being asked. For a versatile intermediate like this compound, both qualitative and quantitative data are essential.

High-Resolution Mass Spectrometry (HRMS)

HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap-based systems, are the gold standard for accurate mass measurements.[3][6] They operate by acquiring full-scan spectra at high resolution, capturing a "snapshot" of all ions in a sample within a given mass range.[5] This allows for both targeted analysis of the primary compound and non-targeted screening for impurities and degradation products.

  • Expertise & Experience: The choice of ionization source is critical. For this compound, which possesses polar functional groups (aldehyde and the indazole nitrogen atoms), Electrospray Ionization (ESI) is the preferred method over Atmospheric Pressure Chemical Ionization (APCI).[7] ESI is better suited for polar compounds, ensuring efficient ionization and robust signal intensity.[7] Analysis in positive ion mode is recommended to promote the formation of the protonated molecule [M+H]⁺.

Triple Quadrupole (QqQ) Mass Spectrometry

Triple quadrupole instruments are the workhorses of quantitative analysis. They operate in Multiple Reaction Monitoring (MRM) mode, which offers exceptional sensitivity and selectivity for quantifying known target compounds.[7]

  • Trustworthiness: While highly sensitive, a QqQ-based method is inherently targeted. It will not detect unexpected impurities unless a specific MRM transition is developed for them. Therefore, for initial characterization and impurity profiling, HRMS is superior due to its untargeted full-scan capability. For routine quantification in a validated assay, the sensitivity of a QqQ instrument is often preferred.

Performance Comparison: HRMS vs. QqQ-MS
FeatureHigh-Resolution MS (e.g., Orbitrap, TOF)Triple Quadrupole MS (QqQ)
Primary Use Identification, Characterization, Impurity Profiling, QuantificationTargeted Quantification
Scan Mode Full Scan, Targeted SIM, DDA/DIAMultiple Reaction Monitoring (MRM)
Resolution High (>10,000 FWHM)Low (~Unit Resolution)
Mass Accuracy High (< 5 ppm)Low
Key Advantage Unambiguous formula determination; retrospective data analysis.[5][8]Unmatched sensitivity and selectivity for known targets.[7]
Limitation Generally lower sensitivity than QqQ in targeted mode.Not suitable for identifying unknown compounds.

Orthogonal and Complementary Analytical Techniques

To ensure a self-validating analytical workflow, mass spectrometry data should be supported by orthogonal techniques that provide complementary structural information.

TechniqueInformation ProvidedApplication for this compound
NMR Spectroscopy Provides detailed information about the carbon-hydrogen framework and connectivity of atoms.Confirms the specific isomer (4-Methyl) and the presence of the aldehyde proton.[9]
FTIR Spectroscopy Identifies functional groups based on their characteristic vibrational frequencies.Confirms the presence of the aldehyde C=O stretch and N-H/C-H bonds of the indazole ring.[10]
UV-Vis Spectroscopy Provides information about the electronic conjugation within the molecule.Characterizes the chromophore of the indazole system.

Visualizing the Analytical Workflow

A robust analytical workflow ensures that data is acquired and processed systematically, leading to reliable and reproducible results.

Analytical_Workflow cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing A Standard & Sample Weighing B Solubilization in LC-MS Grade Solvent A->B C Serial Dilution to Working Concentration B->C D LC Separation (Reversed-Phase) C->D Injection E H-ESI Ionization (+ve mode) D->E F HRMS Detection (Full Scan & DDA MS/MS) E->F G Extracted Ion Chromatogram (EIC) Generation F->G Raw Data H Accurate Mass Measurement & Formula Determination G->H I MS/MS Spectrum Analysis & Fragmentation Mapping H->I J Reporting I->J

Caption: High-level workflow for the LC-HRMS analysis of this compound.

Experimental Protocol: LC-HRMS Analysis

This protocol is designed for an Orbitrap-based mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Objective: To determine the accurate mass, confirm the elemental composition, and characterize the MS/MS fragmentation pattern of this compound.

1. Materials and Reagents

  • This compound (CAS: 885518-88-7)[11]

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Water

  • LC-MS Grade Formic Acid (FA), 99%

  • Microcentrifuge tubes and LC vials

2. Sample Preparation

  • Prepare a 1 mg/mL stock solution of this compound in Acetonitrile.

  • Perform a serial dilution of the stock solution with 50:50 ACN:Water containing 0.1% FA to a final working concentration of 1 µg/mL.

  • Transfer the final solution to an autosampler vial for analysis.

3. Instrumentation and Conditions

ParameterSettingRationale
HPLC System Vanquish UHPLC or equivalentProvides robust and reproducible chromatographic separation.
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µmStandard for separating small to medium polarity molecules.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier promotes better peak shape and ionization.[10]
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 8 minutesA generic gradient suitable for screening and initial analysis.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 2 µL
Mass Spec. Orbitrap Exploris 120 or equivalentProvides high resolution and mass accuracy.[6]
Ionization Source Heated Electrospray (H-ESI)Efficiently ionizes the polar analyte.
Polarity PositiveTo form the [M+H]⁺ adduct.
Full MS Scan Range m/z 100-500Covers the expected mass of the analyte and potential impurities.
Resolution 60,000 at m/z 200Sufficient to resolve isobars and ensure high mass accuracy.
MS/MS Acquisition Data-Dependent Acquisition (DDA)Automatically triggers fragmentation scans on the most intense ions.[5]
Collision Energy Stepped NCE (20, 30, 40)Provides a range of fragmentation energies to maximize structural information.

Expected Results and Data Interpretation

1. Accurate Mass and Elemental Composition

The primary result from the HRMS analysis is the accurate mass of the protonated molecule.

ParameterValue
Molecular Formula C₉H₈N₂O
Nominal Mass 160
Theoretical Exact Mass [M] 160.06366
Theoretical [M+H]⁺ 161.07149
Expected Experimental [M+H]⁺ 161.0715 ± 0.0008 (for 5 ppm error)

The instrument software will use the measured accurate mass to predict the most likely elemental formula, which should match C₉H₉N₂O⁺ for the protonated ion.

2. MS/MS Fragmentation Analysis

The fragmentation pattern provides a fingerprint for the molecule, confirming its structure. The indazole ring and aldehyde group are expected to direct the fragmentation.

Fragmentation_Pathway parent Precursor Ion [M+H]⁺ m/z 161.0715 frag1 Loss of CO (-28 Da) m/z 133.0760 parent->frag1 -CO frag2 Loss of N₂ (-28 Da) m/z 105.0699 frag1->frag2 -N₂ frag3 Loss of HCN (-27 Da) m/z 78.0335 frag2->frag3 -HCN

Caption: A plausible fragmentation pathway for this compound.

  • Trustworthiness: The fragmentation proposal is based on established chemical principles. The initial loss of carbon monoxide (CO) from the aldehyde is a common fragmentation route for aromatic aldehydes. Subsequent losses from the heterocyclic ring, such as N₂ or HCN, would further confirm the indazole core structure. Comparing the accurate masses of these fragments to theoretical values provides an additional layer of confirmation.

Conclusion

High-Resolution Mass Spectrometry is an essential and powerful technique for the definitive characterization of this compound. Its ability to provide unambiguous elemental composition through accurate mass measurement is unparalleled. When coupled with liquid chromatography and supported by orthogonal methods like NMR and FTIR, HRMS provides a self-validating workflow that ensures the highest level of confidence in the identity and purity of this critical pharmaceutical intermediate. This comprehensive approach not only satisfies regulatory requirements but also accelerates the drug development process by providing reliable and decisive analytical data.

References

The Subtle Shift: A Comparative Guide to the Bioactivity of 4-Methyl vs. 6-Methyl Indazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the nuanced yet critical differences in bioactivity between 4-methyl and 6-methyl substituted indazole analogs. The strategic placement of a single methyl group on the indazole core, a privileged scaffold in medicinal chemistry, can profoundly influence pharmacological activity. This document synthesizes findings from disparate studies to offer a comparative perspective on how this positional isomerism impacts biological outcomes, supported by experimental data and detailed protocols.

The indazole ring system is a cornerstone of numerous therapeutic agents, valued for its ability to mimic the purine core of ATP and engage with a wide array of biological targets, including kinases and G-protein coupled receptors.[1][2] The seemingly minor alteration of shifting a methyl group from the 4-position to the 6-position of the indazole ring can lead to significant changes in a compound's potency, selectivity, and pharmacokinetic properties. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel therapeutics.

Decoding the Impact of Positional Isomerism: 4-Methyl vs. 6-Methyl Indazoles

While direct head-to-head comparative studies are not abundant in the public domain, a comprehensive analysis of existing literature on substituted indazoles allows for the extrapolation of key principles governing the bioactivity of 4-methyl and 6-methyl analogs. The differences in their biological profiles can be largely attributed to the interplay of electronic and steric effects.

Electronic Effects: The position of the electron-donating methyl group on the benzene portion of the indazole ring influences the electron density of the heterocyclic system. This, in turn, can affect the pKa of the pyrazole nitrogens and their ability to form crucial hydrogen bonds with target proteins. While both isomers increase the electron density of the ring system compared to the unsubstituted indazole, the 6-position is electronically distinct from the 4-position, potentially leading to altered binding affinities.

Steric Effects: The steric bulk of the methyl group at either the 4- or 6-position can dictate the preferred conformation of the molecule and its ability to fit within the binding pocket of a target protein. A methyl group at the 4-position is in closer proximity to the pyrazole ring and substituents at the 3 and 5-positions, which can lead to steric hindrance and influence the overall shape of the molecule. In contrast, a methyl group at the 6-position is more remote and may have a lesser steric impact on substituents at the 3-position.

Comparative Bioactivity in Key Therapeutic Areas

The influence of methyl group positioning is evident across various therapeutic applications of indazole derivatives.

Kinase Inhibition

One study on 6-substituted aminoindazole derivatives as potential anticancer agents revealed that the introduction of a methyl group at the 3-position of the indazole ring, in combination with various substitutions at the 6-position, had a significant impact on anti-proliferative activity.[3] This underscores the importance of the substitution pattern on the benzene portion of the indazole ring in concert with other modifications.

G-Protein Coupled Receptor (GPCR) Modulation

Indazole analogs have also been explored as ligands for GPCRs. In the context of serotonin receptor agonists, the indazole moiety has been used as a bioisostere for the indole nucleus of tryptamines.[4] While specific comparative data for 4-methyl and 6-methyl analogs is not available in the provided search results, the general principle of positional isomerism profoundly affecting receptor affinity and functional activity holds true. The electronic and steric differences between the 4- and 6-methyl isomers would likely lead to distinct interactions with the amino acid residues within the binding pocket of the receptor.

Data Presentation: A Synthesized Comparison

Due to the lack of direct comparative studies, the following table presents a synthesized view based on the general principles of SAR and available data for individual substituted indazoles. This is intended to guide hypothesis generation for future research.

Feature4-Methyl Indazole Analogs6-Methyl Indazole AnalogsRationale and Supporting Observations
Predicted Kinase Affinity Potentially sensitive to steric clashes with gatekeeper residues, depending on the kinase.Generally well-tolerated, with the potential for favorable hydrophobic interactions.Studies on 6-substituted indazoles show this position is amenable to various substitutions for kinase inhibition.[2] The 4-position's proximity to the core scaffold may lead to more pronounced steric effects.
Predicted GPCR Affinity May influence ligand orientation and interaction with key residues in the transmembrane domains.Could impact interactions with extracellular loops or the allosteric binding sites.The precise impact is target-dependent, but positional isomerism is a known determinant of GPCR ligand affinity and selectivity.
Metabolic Stability The methyl group may be susceptible to oxidation by cytochrome P450 enzymes.The position of the methyl group can influence the primary sites of metabolism.The metabolic fate of a drug molecule is highly dependent on the overall substitution pattern.

Experimental Protocols

To facilitate further research into the comparative bioactivity of 4-methyl and 6-methyl indazole analogs, the following are detailed, step-by-step methodologies for key experiments.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant human kinase

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)

  • Test compounds (4-methyl and 6-methyl indazole analogs) dissolved in DMSO

  • Streptavidin-coated 96-well plates

  • Europium-labeled anti-phospho-substrate antibody

  • DELFIA® Enhancement solution

  • Time-resolved fluorescence (TRF) plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2 µL of the compound dilutions to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Add 10 µL of the kinase/substrate mixture in kinase buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction by adding 10 µL of 0.5 M EDTA.

  • Transfer 10 µL of the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 20 µL of the Europium-labeled anti-phospho-substrate antibody and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of DELFIA® Enhancement solution to each well and incubate for 5 minutes.

  • Read the time-resolved fluorescence on a compatible plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (4-methyl and 6-methyl indazole analogs) dissolved in DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Visualization of Key Concepts

To illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Factors Influencing Bioactivity Positional Isomerism Positional Isomerism 4-Methyl Indazole 4-Methyl Indazole Positional Isomerism->4-Methyl Indazole 6-Methyl Indazole 6-Methyl Indazole Positional Isomerism->6-Methyl Indazole Electronic Effects_4 Electronic Effects_4 4-Methyl Indazole->Electronic Effects_4 e- donating Steric Hindrance_4 Steric Hindrance_4 4-Methyl Indazole->Steric Hindrance_4 proximity to pyrazole Target Binding Affinity Target Binding Affinity Electronic Effects_4->Target Binding Affinity Steric Hindrance_4->Target Binding Affinity Electronic Effects_6 Electronic Effects_6 6-Methyl Indazole->Electronic Effects_6 e- donating Steric Hindrance_6 Steric Hindrance_6 6-Methyl Indazole->Steric Hindrance_6 distal position Electronic Effects_6->Target Binding Affinity Steric Hindrance_6->Target Binding Affinity Bioactivity Bioactivity Target Binding Affinity->Bioactivity

Caption: Logical relationship between positional isomerism and bioactivity.

G cluster_1 Experimental Workflow for Bioactivity Comparison Synthesis Synthesis 4-Methyl Analog 4-Methyl Analog Synthesis->4-Methyl Analog 6-Methyl Analog 6-Methyl Analog Synthesis->6-Methyl Analog In Vitro Assays In Vitro Assays 4-Methyl Analog->In Vitro Assays Cell-Based Assays Cell-Based Assays 4-Methyl Analog->Cell-Based Assays 6-Methyl Analog->In Vitro Assays 6-Methyl Analog->Cell-Based Assays Kinase Inhibition Kinase Inhibition In Vitro Assays->Kinase Inhibition Receptor Binding Receptor Binding In Vitro Assays->Receptor Binding Data Analysis Data Analysis Kinase Inhibition->Data Analysis Receptor Binding->Data Analysis Proliferation Proliferation Cell-Based Assays->Proliferation Signaling Pathway Modulation Signaling Pathway Modulation Cell-Based Assays->Signaling Pathway Modulation Proliferation->Data Analysis Signaling Pathway Modulation->Data Analysis IC50/Ki Determination IC50/Ki Determination Data Analysis->IC50/Ki Determination SAR Analysis SAR Analysis Data Analysis->SAR Analysis

Caption: A generalized workflow for the synthesis and evaluation of methyl-nitro-indazole isomers.

Conclusion

The comparative analysis of 4-methyl and 6-methyl indazole analogs, while hampered by a lack of direct comparative studies, reveals the profound impact of positional isomerism on bioactivity. The subtle shift of a methyl group can alter the electronic and steric properties of the indazole scaffold, leading to significant differences in target engagement, potency, and selectivity. This guide, by synthesizing available data and providing robust experimental protocols, aims to empower researchers to systematically investigate these differences and rationally design next-generation indazole-based therapeutics with improved pharmacological profiles. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships of these important positional isomers.

References

The Indazole-3-Carboxamide Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 1H-indazole-3-carboxamide scaffold represents a versatile and potent framework in the quest for novel therapeutics.[1] Its inherent drug-like properties have propelled its investigation against a diverse array of biological targets, including protein kinases, G-protein coupled receptors, and ion channels.[1][2] This guide provides a comprehensive analysis of its structure-activity relationships (SAR), offering a comparative overview of its diverse biological targets, supported by experimental data and detailed protocols. Understanding the nuanced effects of structural modifications on the potency and selectivity of these derivatives is paramount for advancing lead optimization and drug discovery efforts.[1]

The Versatile Indazole Core: A Foundation for Diverse Biological Activities

The indazole ring system, a bicyclic aromatic heterocycle, is a crucial skeleton frequently associated with a wide range of pharmacological activities.[2][3] Derivatives of indazole are known to possess potent anti-inflammatory, anti-tumor, and HIV protease inhibition activities.[3][4] The 1H-indazole-3-carboxamide core, in particular, has emerged as a "privileged scaffold" in medicinal chemistry, with several approved drugs, such as axitinib, niraparib, and pazopanib, featuring this motif for the treatment of various cancers.[5][6][7] The adaptability of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity against specific targets.

Comparative Analysis of Biological Activity: A Target-Centric SAR Exploration

The 1H-indazole-3-carboxamide scaffold has been successfully derivatized to yield potent and selective modulators of various key cellular targets. The following sections summarize the quantitative data from several noteworthy studies, highlighting the impact of specific substitutions on biological activity.

Protein Kinase Inhibition: Targeting Aberrant Cell Signaling

Indazole derivatives have been extensively investigated as inhibitors of protein kinases, which play a central role in cellular signaling and are often dysregulated in diseases like cancer.[5][6]

Aberrant activation of PAK1 is linked to tumor progression, making it a promising target for anticancer drug discovery.[5][8] A series of 1H-indazole-3-carboxamide derivatives have been identified as potent PAK1 inhibitors.[5][8]

Key SAR Observations for PAK1 Inhibition:

  • Hydrophobic Interactions: Substitution with an appropriate hydrophobic ring that can fit into the deep back pocket of the ATP-binding site is crucial for enhancing inhibitory activity.[5][8]

  • Hydrophilic Interactions: The introduction of a hydrophilic group in the bulk solvent-accessible region is critical for both PAK1 inhibitory activity and selectivity.[5][8]

  • Amide Moiety: The piperazine moiety connected to the carboxamide, with a terminal pyridine ring, is vital for high potency.[1]

Compound IDR1 (Indazole N1)R2 (Amide Moiety)PAK1 IC50 (nM)Key SAR Insights
30l H4-(pyridin-4-yl)piperazin-1-yl9.8The terminal pyridine on the piperazine ring in the solvent-accessible region is critical for high potency.[1][8]
- HVaried hydrophobic rings-Substitution with a suitable hydrophobic ring in the deep back pocket of the ATP-binding site enhances inhibitory activity.[1][8]
- HVaried hydrophilic groups-Introduction of a hydrophilic group in the bulk solvent region is important for PAK1 inhibitory activity and selectivity.[1][8]
Anticancer Activity: Beyond Kinase Inhibition

The anticancer properties of indazole-3-carboxamide derivatives extend beyond specific kinase inhibition, with compounds demonstrating broad antiproliferative activity against various cancer cell lines.[9][10][11]

A study on N1-alkylated 1H-indazole-3-carboxamide derivatives revealed that compounds bearing electron-withdrawing groups on the phenyl ring attached to the amide nitrogen exhibited potent activity against the MCF-7 breast cancer cell line.[9]

Key SAR Observations for General Anticancer Activity:

  • N1-Substitution: Alkylation at the N1 position of the indazole ring can influence antiproliferative activity.

  • Amide Substituent: The nature of the substituent on the amide nitrogen is a key determinant of potency. Electron-withdrawing groups on an aromatic ring at this position have shown promise.[9]

Compound IDR (N-phenyl substituent)Cancer Cell LineGI50 (µM)Key SAR Insights
SN-1.1 4-FMCF-72.34Electron-withdrawing group at the 4-position of the phenyl ring enhances activity.[9]
SN-2.1 4-ClMCF-73.21A chloro group at the 4-position also confers potent activity.[9]
SN-3.2 4-BrMCF-74.93A bromo substituent at the 4-position maintains good activity.[9]
Cannabinoid Receptor (CB1) Modulation

Indazole-3-carboxamide derivatives have been notoriously exploited as synthetic cannabinoid receptor agonists (SCRAs) in illicit drugs.[12][13][14][15][16] Understanding their SAR is crucial for both therapeutic development and forensic analysis.

Key SAR Observations for CB1 Receptor Activity:

  • Indazole Core Substitution: Halogenation, particularly bromination at the 5-position of the indazole core, has been a recent trend in emerging SCRAs.[12] However, the impact on potency can be inconsistent and requires further investigation.[12]

  • Amide Moiety: The structure of the amino acid-derived moiety attached to the carboxamide is a major determinant of CB1 receptor affinity and efficacy.

  • N1-Alkyl Chain: The length and nature of the alkyl chain at the N1 position also significantly influence activity.

CompoundIndazole SubstitutionAmide MoietyN1-SubstituentCB1 Activity (EC50, nM)
ADB-BUTINACA NoneN-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)Butyl7.72
ADB-5'Br-BUTINACA 5-BromoN-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)ButylPotent agonist
AB-FUBINACA NoneN-(1-amino-3-methyl-1-oxobutan-2-yl)4-fluorobenzyl0.69
Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with BRCA mutations.[17][18] Indazole-3-carboxamides have been explored as scaffolds for PARP-1 inhibitors.[19]

Key SAR Observations for PARP-1 Inhibition:

  • N1-Substitution: Introducing a three-carbon linker between the N1 position of the indazole and various heterocycles led to a significant increase in inhibitory activity compared to the unsubstituted parent compound.[19]

Compound IDN1-SubstituentPARP-1 IC50 (µM)Key SAR Insights
2 HWeakly activeThe unsubstituted 1H-indazole-3-carboxamide shows minimal activity.[19]
4 3-(piperidin-1-yl)propyl36Introduction of a propyl-piperidine at N1 improves activity.[19]
5 3-(2,3-dioxoindolin-1-yl)propyl6.8A propyl-isatin substituent at N1 results in a significant boost in potency.[19]
Calcium-Release Activated Calcium (CRAC) Channel Blockade

The influx of extracellular calcium through CRAC channels is crucial for mast cell activation, which is implicated in inflammatory and autoimmune diseases.[20][21][22][23] Indazole-3-carboxamides have been identified as potent CRAC channel blockers.[20][21][22][23]

Key SAR Observations for CRAC Channel Blockade:

  • Amide Linker Regiochemistry: The orientation of the amide linker is critical. The indazole-CO-NH-Ar regioisomer is active, while the reverse amide indazole-NH-CO-Ar is inactive.[20][22] This specific regiochemical requirement is a unique feature for CRAC channel blockers based on this scaffold.[20][22]

  • Amide Substituent (Ar): The nature of the aryl group on the amide nitrogen significantly influences the calcium blocking activity.[20]

Compound IDAmide LinkerAr MoietyCalcium Influx IC50 (µM)Key SAR Insights
12d -CO-NH-Ar-0.67The indazole-3-carboxamide regioisomer is a potent inhibitor.[20]
9c -NH-CO-Ar-> 100The reverse amide isomer is inactive, highlighting the critical role of the amide bond orientation.[20][22]

Visualizing Structure-Activity Relationships

The following diagrams illustrate key SAR principles for different biological targets of indazole-3-carboxamide derivatives.

graph SAR_PAK1_Inhibition { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, fontcolor="#202124"];

// Core Scaffold core [label="Indazole-3-Carboxamide Core", pos="0,0!", fillcolor="#4285F4"];

// Favorable Modifications hydrophobic [label="Hydrophobic Group\n(Deep Pocket)", pos="-2,1.5!", fillcolor="#34A853"]; hydrophilic [label="Hydrophilic Group\n(Solvent Region)", pos="2,1.5!", fillcolor="#34A853"]; piperazine_pyridine [label="Piperazine-Pyridine\n(Amide Moiety)", pos="0,-1.5!", fillcolor="#34A853"];

// Edges core -- hydrophobic [label="Enhances Activity"]; core -- hydrophilic [label="Improves Activity & Selectivity"]; core -- piperazine_pyridine [label="Crucial for Potency"]; }

Caption: Key SAR features for PAK1 inhibition.

graph SAR_CRAC_Channel_Blockade { layout=circo; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, fontcolor="#202124"];

// Active Isomer active [label="Indazole-CO-NH-Ar\n(Active)", fillcolor="#34A853"];

// Inactive Isomer inactive [label="Indazole-NH-CO-Ar\n(Inactive)", fillcolor="#EA4335"];

// Relationship active -- inactive [label="Regiochemistry is Critical"]; }

Caption: Regiochemistry is key for CRAC channel blockade.

Experimental Protocols for Activity Assessment

The evaluation of the biological activity of indazole-3-carboxamide derivatives relies on a variety of well-established in vitro assays. The following are representative protocols for assessing kinase inhibition and anticancer activity.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., PAK1)

This protocol describes a typical method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Materials:

  • Recombinant human PAK1 enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Fluorescently labeled peptide substrate

  • Test compounds (indazole-3-carboxamide derivatives) dissolved in DMSO

  • Positive control inhibitor

  • Microplate reader capable of fluorescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the recombinant PAK1 enzyme, and the test compound or DMSO vehicle control.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of ATP and the fluorescently labeled peptide substrate.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA solution).

  • Detection: Measure the fluorescence signal using a microplate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response curve to a suitable sigmoidal model.[1]

Protocol 2: Cell Viability Assay (MTT Assay) for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (indazole-3-carboxamide derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Conclusion and Future Directions

The 1H-indazole-3-carboxamide scaffold has proven to be a remarkably fruitful starting point for the development of modulators of a wide range of biological targets. The structure-activity relationships discussed herein underscore the importance of systematic structural modifications to achieve high potency and selectivity. For kinase inhibition, a dual approach of targeting both hydrophobic and hydrophilic pockets is a successful strategy. For CRAC channel blockade, the unique regiochemical requirement of the amide linker provides a clear design principle.

Future research in this area will likely focus on several key aspects:

  • Improving Selectivity: As many indazole-3-carboxamides exhibit activity against multiple targets, enhancing selectivity will be crucial for minimizing off-target effects and improving the therapeutic index.

  • Exploring New Targets: The versatility of the scaffold suggests that it could be adapted to inhibit other important biological targets.

  • Optimizing ADME Properties: A continued focus on improving the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds will be essential for their successful translation into clinical candidates.

By leveraging the rich SAR data available and employing rational drug design principles, the full therapeutic potential of the indazole-3-carboxamide scaffold can continue to be unlocked.

References

A Comparative Guide to the Efficacy of 1H-Indazole-3-carboxamide Derivatives Against PAK1

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology and neurodevelopmental research, p21-activated kinase 1 (PAK1) has emerged as a critical signaling node and a promising therapeutic target.[1][2] Dysregulation of PAK1 activity is implicated in a variety of cellular processes essential for tumor progression, including proliferation, survival, and metastasis.[3] This guide provides a comprehensive comparison of a promising class of PAK1 inhibitors, the 1H-indazole-3-carboxamide derivatives, with other notable PAK1 inhibitors, supported by experimental data and detailed methodologies to aid in your research and development endeavors.

The Ascendancy of PAK1 as a Therapeutic Target

PAK1, a serine/threonine kinase, is a key effector of the Rho GTPases, Rac1 and Cdc42.[1] Its activation triggers a cascade of downstream signaling events that influence cytoskeletal dynamics, gene expression, and cell cycle progression.[2] The aberrant activation of PAK1 has been linked to numerous cancers, making it an attractive target for the development of novel anti-cancer therapeutics.[3][4] The pursuit of potent and selective PAK1 inhibitors is therefore a significant focus in medicinal chemistry.[4]

Comparative Efficacy of PAK1 Inhibitors

The development of small molecule inhibitors against PAK1 has yielded several promising candidates. Among these, 1H-indazole-3-carboxamide derivatives have demonstrated notable potency and selectivity. This section compares the in vitro efficacy of these derivatives with other well-characterized PAK1 inhibitors, FRAX597 and PF-3758309.

Compound ClassRepresentative CompoundPAK1 IC50 (nM)Reference(s)
1H-Indazole-3-carboxamide 30l 9.8 [4]
87d16[5]
87c52[5]
87b159[5]
Pyrido[2,3-d]pyrimidin-7-one FRAX597 7.7 - 8 [1]
Pyrrolopyrazole PF-3758309 13.7 [6]

IC50 values represent the half-maximal inhibitory concentration and are a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

The data clearly indicates that the optimized 1H-indazole-3-carboxamide derivative, 30l , exhibits potency comparable to the well-established PAK1 inhibitor FRAX597 and is more potent than PF-3758309 in enzymatic assays.[1][4][6] This highlights the potential of the indazole scaffold in developing highly effective PAK1 inhibitors.

Structure-Activity Relationship (SAR) of 1H-Indazole-3-carboxamide Derivatives

The potency of the 1H-indazole-3-carboxamide series is significantly influenced by the nature of the substituents. Key SAR insights from the development of these compounds reveal that:

  • Substitution on the Indazole Ring: The core indazole scaffold is crucial for activity.

  • Amide Linker: The carboxamide linker at the 3-position of the indazole is a key feature for potent inhibition.

  • Hydrophobic Substituents: The introduction of appropriate hydrophobic groups that can fit into the deep back pocket of the ATP-binding site of PAK1 is critical for high potency.[4]

  • Hydrophilic Moieties: The addition of hydrophilic groups in the solvent-exposed region can enhance selectivity and improve pharmacokinetic properties.[4]

These SAR observations provide a rational basis for the further design and optimization of this chemical series to achieve even greater potency and selectivity.

Kinase Selectivity Profile

A critical aspect of any kinase inhibitor is its selectivity, as off-target effects can lead to toxicity. The representative 1H-indazole-3-carboxamide derivative, 30l , was profiled against a panel of 29 kinases and demonstrated high selectivity for PAK1.[4] This selectivity is a significant advantage, suggesting a lower potential for off-target-related side effects. While specific data for the full panel is not publicly available in the primary publication's abstract, the reported high selectivity underscores the promise of this scaffold.[4]

For comparison, FRAX597, while potent against group I PAKs (PAK1, 2, and 3), also shows inhibitory activity against other kinases at higher concentrations.[1] PF-3758309 was initially designed as a PAK4 inhibitor but was found to inhibit all PAK isoforms.[1]

Experimental Methodologies

To facilitate the evaluation and comparison of PAK1 inhibitors in your own research, detailed protocols for key assays are provided below.

PAK1 Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., 1H-indazole-3-carboxamide derivatives) in a suitable buffer containing DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the compound solution or DMSO (as a negative control).

  • Enzyme Addition: Add 2 µL of recombinant PAK1 enzyme solution.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This reagent converts the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the PAK1 activity.[5]

Cell Migration and Invasion Assay (Transwell Assay)

This assay assesses the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (invasion), mimicking key steps of metastasis.

Protocol:

  • Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is necessary.

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in serum-free media into the upper chamber of the Transwell insert.

  • Treatment: Add the test compounds at various concentrations to both the upper and lower chambers.

  • Chemoattractant: Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubation: Incubate the plate for a period that allows for cell migration/invasion (typically 12-48 hours).

  • Cell Removal: After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with a suitable stain (e.g., crystal violet).

  • Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields to quantify cell migration/invasion.

Western Blotting for PAK1 Signaling Pathway Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of proteins within the PAK1 signaling cascade upon inhibitor treatment.

Protocol:

  • Cell Treatment: Treat cultured cells with the PAK1 inhibitor at various concentrations and for different durations.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-PAK1, total PAK1, and downstream effectors like phospho-MEK).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system. The band intensities correspond to the protein levels.[5]

Visualizing the Science: Pathways and Workflows

To better understand the biological context and experimental procedures, the following diagrams are provided.

PAK1_Signaling_Pathway cluster_downstream Downstream Effects Rac_Cdc42 Rac/Cdc42-GTP PAK1 PAK1 (Inactive) Rac_Cdc42->PAK1 Activation Active_PAK1 PAK1 (Active) PAK1->Active_PAK1 Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Active_PAK1->Cytoskeletal_Rearrangement Cell_Migration Cell Migration & Invasion Active_PAK1->Cell_Migration Gene_Expression Gene Expression Active_PAK1->Gene_Expression Cell_Proliferation Cell Proliferation Active_PAK1->Cell_Proliferation Indazole 1H-Indazole-3-carboxamide Derivatives Indazole->Active_PAK1 Inhibition

Caption: Simplified PAK1 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assays Kinase_Assay PAK1 Kinase Assay (IC50 Determination) Migration_Assay Migration/Invasion Assay Western_Blot Western Blot (Pathway Analysis) Inhibitor 1H-Indazole-3-carboxamide Derivatives Inhibitor->Kinase_Assay Inhibitor->Migration_Assay Inhibitor->Western_Blot

Caption: Experimental Workflow for Evaluating PAK1 Inhibitors.

Conclusion

The 1H-indazole-3-carboxamide derivatives represent a highly promising class of PAK1 inhibitors, with the lead compound 30l demonstrating excellent potency and selectivity.[4] Their efficacy is comparable to, and in some aspects, potentially superior to other well-known PAK1 inhibitors. The detailed experimental protocols and comparative data presented in this guide are intended to empower researchers to further investigate these and other novel inhibitors, ultimately advancing the development of targeted therapies for diseases driven by aberrant PAK1 signaling.

References

A Comparative Guide to the Synthesis of Substituted Indazole-3-carbaldehydes: Navigating Routes to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus is a cornerstone of modern medicinal chemistry, celebrated as a privileged scaffold in a multitude of therapeutic agents, particularly as kinase inhibitors.[1][2] Its bioisosteric relationship with the indole ring, coupled with its unique hydrogen bonding capabilities, allows for potent and selective interactions within protein active sites.[1] Among the various functionalized indazoles, the 1H-indazole-3-carbaldehyde motif stands out as a pivotal intermediate.[1][3] The aldehyde group at the C3 position is a versatile synthetic handle, readily transformed into a wide array of functionalities, enabling the construction of diverse compound libraries for drug discovery.[1][3]

This guide offers a comparative analysis of the primary synthetic strategies for accessing substituted indazole-3-carbaldehydes. We will delve into the nuances of the most effective and widely adopted methodology—the nitrosation of indoles—and contrast it with other approaches, providing experimental data and field-proven insights to inform your synthetic planning.

The Challenge of Direct C3-Formylation: Why the Vilsmeier-Haack Reaction Fails

For chemists familiar with indole chemistry, the Vilsmeier-Haack reaction is a go-to method for introducing a formyl group at the electron-rich C3 position.[4][5] It is a mild and efficient one-pot reaction using a pre-formed Vilsmeier reagent, typically from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5][6][7]

However, a critical distinction in reactivity emerges with the indazole scaffold. The direct Vilsmeier-Haack formylation at the C3 position of indazoles is notoriously ineffective.[1][8][9] This lack of reactivity necessitates alternative synthetic strategies to forge the C3-aldehyde bond, steering chemists away from what might seem an intuitive starting point.

The Premier Route: Nitrosation of Indoles

The most robust and generally applicable method for synthesizing 1H-indazole-3-carbaldehydes is the acid-mediated nitrosation of the corresponding indole precursors.[1][2][3] This transformation represents a fascinating ring-rearrangement, converting the indole's five-membered ring into the pyrazole ring of the indazole.

Mechanistic Insight

The reaction is typically initiated by treating an indole with a nitrosating agent, such as sodium nitrite (NaNO₂), in a slightly acidic environment. The process is believed to proceed through the following key steps:

  • Nitrosation at C3: The electrophilic nitrosonium ion (NO⁺), generated in situ from NaNO₂ and acid, attacks the electron-rich C3 position of the indole ring to form a 3-nitrosoindole intermediate.

  • Tautomerization: This intermediate tautomerizes to form an oxime.

  • Ring Opening: The oxime undergoes an acid-catalyzed ring-opening of the pyrrole ring.

  • Ring Closure: Subsequent intramolecular cyclization via attack of a nitrogen atom onto the carbonyl group, followed by dehydration, yields the final 1H-indazole-3-carbaldehyde.[1]

A significant challenge with this method, particularly for electron-rich indoles, is the potential for dimerization, where a starting indole molecule can act as a nucleophile and attack the oxime intermediate, leading to deeply colored byproducts and reduced yields.[1][9]

Optimized "Reverse Addition" Protocol

To mitigate the formation of dimeric byproducts, an optimized procedure involving the slow, reverse addition of the indole solution to the pre-formed nitrosating mixture is highly recommended.[1][3][8] This technique maintains a low concentration of the nucleophilic indole throughout the reaction, favoring the desired intramolecular cyclization pathway over the intermolecular side reaction.[1][3]

Workflow: Nitrosation of an Indole Precursor

G cluster_0 Nitrosating Mixture Preparation cluster_1 Reaction cluster_2 Workup & Purification NaNO2 Sodium Nitrite (NaNO₂) Nitrosating_Agent Nitrosating Agent (in situ) NaNO2->Nitrosating_Agent Dissolve & Cool (0 °C) Acid Aqueous Acid (e.g., HCl) Acid->Nitrosating_Agent Add Solvent_mix Water/DMF Solvent_mix->Nitrosating_Agent Reaction_Vessel Reaction at 0 °C to RT/50 °C Nitrosating_Agent->Reaction_Vessel Indole Substituted Indole in DMF Indole->Reaction_Vessel Slow 'Reverse' Addition Workup Aqueous Workup (Extraction with EtOAc) Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Final_Product Substituted 1H-Indazole-3-carbaldehyde Purification->Final_Product G Isatin Substituted Isatin Hydrolysis 1. Hydrolysis (e.g., NaOH) Isatin->Hydrolysis Diazotization 2. Diazotization & Reduction Hydrolysis->Diazotization Cyclization 3. Cyclization (Acid) Diazotization->Cyclization Indazole_Acid Indazole-3-Carboxylic Acid Cyclization->Indazole_Acid Reduction 4. Reduction to Alcohol Indazole_Acid->Reduction Oxidation 5. Oxidation Reduction->Oxidation Final_Product Substituted 1H-Indazole-3-carbaldehyde Oxidation->Final_Product

References

A Comparative Guide to In Vitro Assay Protocols for Testing Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to advancing kinase inhibitor discovery, the indazole scaffold represents a cornerstone of modern medicinal chemistry.[1][2][3] Its privileged structure has given rise to a multitude of potent and selective kinase inhibitors, some of which have progressed to clinical use.[3][4] However, the journey from a promising indazole-based compound to a well-characterized drug candidate is paved with rigorous in vitro testing. The choice of assay protocol is a critical decision that can significantly impact the quality and interpretation of the resulting data.

This guide provides an in-depth comparison of common in vitro assay formats for testing indazole-based kinase inhibitors. Moving beyond a simple recitation of procedural steps, we will delve into the mechanistic underpinnings of each technology, offering field-proven insights to help you select the most appropriate method for your research goals. We will explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system for generating robust and reproducible data.

The Indazole Scaffold: A Privileged Player in Kinase Inhibition

The indazole core is a bicyclic heteroaromatic system that has proven to be an exceptional scaffold for the design of ATP-competitive kinase inhibitors.[3] Its rigid structure and ability to form key hydrogen bond interactions with the kinase hinge region make it an ideal starting point for developing potent and selective inhibitors.[1][5] Numerous indazole derivatives have been developed as inhibitors of a wide range of kinases, including receptor tyrosine kinases and serine/threonine kinases, with applications in oncology and other therapeutic areas.[3][6]

Comparing In Vitro Kinase Assay Platforms: A Decision Framework

The selection of an appropriate in vitro assay is a critical step in the characterization of indazole-based kinase inhibitors. Several robust technologies are available, each with its own set of advantages and limitations. The optimal choice depends on factors such as the specific kinase of interest, the desired throughput, and the potential for compound interference. Biochemical assays can be broadly categorized into activity assays, which measure the catalytic output of the kinase, and binding assays, which quantify the interaction between the inhibitor and the kinase.[7]

Activity-Based Assays: Measuring Catalytic Function

Activity-based assays directly or indirectly quantify the phosphorylation of a substrate by a kinase.[7] These are the most common methods for determining inhibitor potency (e.g., IC50 values).

1. Luminescence-Based Assays (e.g., ADP-Glo™, Kinase-Glo®)

  • Principle: These assays measure kinase activity by quantifying the amount of ADP produced or ATP consumed during the kinase reaction.[8] In the ADP-Glo™ assay, a proprietary reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent then converts the newly formed ADP back to ATP, which is used by a luciferase to generate a light signal that is directly proportional to kinase activity.[8][9] Conversely, the Kinase-Glo® assay measures the amount of ATP remaining after the kinase reaction, resulting in a signal that is inversely proportional to kinase activity.[10]

  • Advantages:

    • High Sensitivity and Wide Dynamic Range: Luminescence assays are generally very sensitive, allowing for the use of low enzyme concentrations.[11][12]

    • Universal Applicability: They can be used for virtually any kinase, as they detect a universal product (ADP) or reactant (ATP).[8]

    • Reduced Compound Interference: Compared to fluorescence-based assays, luminescence assays are less prone to interference from colored or fluorescent compounds.[13]

  • Disadvantages:

    • Indirect Measurement: These assays do not directly measure substrate phosphorylation.

    • Enzyme Coupling: The detection systems rely on coupling enzymes (e.g., luciferase), which could be a source of inhibition by test compounds, leading to false positives.[14]

2. Fluorescence-Based Assays

  • Homogeneous Time-Resolved Fluorescence (HTRF®) / TR-FRET:

    • Principle: HTRF® is a time-resolved fluorescence resonance energy transfer (TR-FRET) technology.[14] The assay typically uses a biotinylated substrate and a phospho-specific antibody labeled with a fluorescent donor (e.g., europium cryptate) and acceptor (e.g., XL665), respectively. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.

    • Advantages:

      • Homogeneous Format: "Mix-and-read" format simplifies automation and high-throughput screening.

      • High Sensitivity and Robustness: Time-resolved detection minimizes background fluorescence.[14]

    • Disadvantages:

      • Potential for Compound Interference: Although reduced by time-resolved measurements, fluorescent compounds can still interfere with the assay.[15]

      • Requirement for Specific Reagents: Requires a specific phospho-antibody for each substrate, which may not always be available.

  • Fluorescence Polarization (FP):

    • Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. In a kinase assay context, a fluorescently labeled phosphopeptide (tracer) binds to a phospho-specific antibody. This large complex tumbles slowly in solution, resulting in a high FP signal. In the presence of the phosphorylated substrate from the kinase reaction, the tracer is displaced from the antibody, tumbles more rapidly, and results in a low FP signal.

    • Advantages:

      • Homogeneous and Cost-Effective: A relatively simple and inexpensive assay format.

    • Disadvantages:

      • Susceptibility to Interference: Highly susceptible to interference from fluorescent compounds and light scattering.[15] The use of far-red tracers can mitigate some of these issues.[15]

      • Small Assay Window: The change in polarization can sometimes be small, leading to a narrow dynamic range.

3. Mobility Shift Assays (e.g., Caliper Life Sciences Microfluidics)

  • Principle: This technology uses microfluidic chips to separate the non-phosphorylated substrate from the phosphorylated product based on differences in their electrophoretic mobility.[7] The substrate is typically a fluorescently labeled peptide.

  • Advantages:

    • Direct Measurement: Directly measures both substrate and product, providing a ratiometric readout that is highly quantitative and less prone to artifacts.

    • High-Quality Data: Often considered a gold standard for data quality in high-throughput screening.

  • Disadvantages:

    • Specialized Equipment: Requires a dedicated microfluidics instrument.

    • Substrate Requirements: The substrate must be a peptide that can be fluorescently labeled and show a sufficient mobility shift upon phosphorylation.

Biophysical Assays: Characterizing Binding Interactions

Biophysical methods provide complementary information to activity-based assays by directly measuring the binding of an inhibitor to the kinase.[16]

  • Surface Plasmon Resonance (SPR): Measures the binding of an inhibitor to a kinase immobilized on a sensor chip in real-time, providing kinetic information (kon and koff).[16]

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of an inhibitor to a kinase in solution, providing thermodynamic parameters of the interaction.[16]

These methods are invaluable for confirming direct binding, determining the mechanism of inhibition, and for lead optimization.[16]

Comparative Summary of In Vitro Kinase Assay Formats

Assay FormatPrincipleAdvantagesDisadvantagesSuitability for Indazole-Based Inhibitors
Luminescence (ADP-Glo™) Detection of ADP producedHigh sensitivity, universal, low compound interferenceIndirect measurement, potential for luciferase inhibitionExcellent: Low likelihood of interference from the indazole scaffold. A robust choice for primary screening and IC50 determination.
Fluorescence (HTRF®) TR-FRET detection of phosphorylated substrateHomogeneous, high sensitivity, robustPotential for fluorescence interference, requires specific antibodiesGood to Excellent: The time-resolved format minimizes interference. A good choice if a suitable antibody is available.
Fluorescence Polarization (FP) Change in rotational mobility of a fluorescent tracerHomogeneous, cost-effectiveSusceptible to fluorescence interference and light scatteringModerate: Caution is advised. The potential for fluorescence from the indazole core could interfere. Use of far-red tracers is recommended.
Mobility Shift Assay Microfluidic separation of substrate and productDirect measurement, high-quality dataRequires specialized equipment and peptide substratesExcellent: Provides high-quality, direct measurement of inhibition. Ideal for hit validation and lead optimization.
Biophysical (SPR, ITC) Direct measurement of bindingProvides kinetic and thermodynamic data, confirms direct bindingLower throughput, requires larger amounts of proteinExcellent: Crucial for mechanistic studies and lead optimization to understand the binding characteristics of the indazole scaffold.

Best Practices for Testing Indazole-Based Kinase Inhibitors

To ensure the generation of high-quality, comparable data, several experimental parameters must be carefully considered and controlled.

The Critical Role of ATP Concentration

Most kinase inhibitors, including many indazole derivatives, are ATP-competitive.[17] This means they compete with ATP for binding to the active site of the kinase. Consequently, the apparent potency (IC50) of an inhibitor is highly dependent on the ATP concentration used in the assay.

  • Assays at Kₘ for ATP: Performing assays at the Michaelis constant (Kₘ) for ATP is a common practice.[17] This condition provides a sensitive measure of inhibitor potency and allows for a more direct comparison of the intrinsic affinity of different inhibitors for the kinase.

  • Assays at Physiological ATP Concentrations: Cellular ATP concentrations are in the millimolar range, which is often significantly higher than the Kₘ of many kinases.[18] Testing inhibitors at physiological ATP concentrations (e.g., 1-5 mM) can provide a more accurate prediction of their efficacy in a cellular context.[18] A potent inhibitor at Kₘ ATP may be significantly less effective at physiological ATP levels.

Accurate IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a kinase inhibitor.

  • Dose-Response Curves: IC50 values should be determined from a multi-point dose-response curve, typically with 8-12 concentrations of the inhibitor.

  • Data Fitting: The data should be plotted with the logarithm of the inhibitor concentration on the x-axis and the percent inhibition on the y-axis, and fitted to a sigmoidal dose-response curve using a non-linear regression model.[19]

  • Controls: Appropriate controls, including a no-inhibitor control (0% inhibition) and a positive control inhibitor, are essential for data normalization and quality control.

Experimental Workflow & Signaling Pathway Visualization

The following diagrams illustrate a typical experimental workflow for kinase inhibitor testing and a representative signaling pathway that can be modulated by kinase inhibitors.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Assay Reagents (Buffer, Kinase, Substrate, ATP) plate Dispense Reagents and Inhibitor into Assay Plate reagents->plate inhibitor Prepare Indazole Inhibitor Serial Dilutions inhibitor->plate incubate Incubate at Optimal Temperature plate->incubate add_reagent Add Detection Reagent (e.g., ADP-Glo™ Reagent) incubate->add_reagent read_plate Read Signal (Luminescence, Fluorescence, etc.) add_reagent->read_plate normalize Normalize Data to Controls read_plate->normalize plot_curve Plot Dose-Response Curve normalize->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50

Caption: A generalized experimental workflow for in vitro kinase inhibitor testing.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Regulates Inhibitor Indazole-Based Kinase Inhibitor Inhibitor->RTK Inhibits

Caption: A simplified MAPK signaling pathway often targeted by kinase inhibitors.

Detailed Protocol: ADP-Glo™ Kinase Assay for IC50 Determination of an Indazole-Based Inhibitor

This protocol provides a detailed, step-by-step methodology for determining the IC50 value of an indazole-based inhibitor using the ADP-Glo™ Kinase Assay.

Materials:

  • Purified kinase of interest

  • Kinase substrate (protein or peptide)

  • Indazole-based inhibitor stock solution (e.g., 10 mM in 100% DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase reaction buffer (specific to the kinase, typically containing Tris-HCl, MgCl₂, BSA, and DTT)

  • ATP solution

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate shaker

  • Luminometer

Procedure:

  • Preparation of Reagents:

    • Prepare the kinase reaction buffer and store it on ice.

    • Thaw the kinase, substrate, and ATP solutions on ice.

    • Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[9] Equilibrate to room temperature before use.

  • Inhibitor Dilution Series:

    • Prepare a serial dilution of the indazole-based inhibitor in 100% DMSO.

    • Further dilute the inhibitor series in the kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%).

  • Kinase Reaction:

    • In a 384-well plate, add the diluted inhibitor or vehicle (DMSO in buffer) to the appropriate wells.

    • Add the kinase and substrate solution to all wells.

    • Initiate the kinase reaction by adding the ATP solution to all wells. The final reaction volume is typically 5-10 µL.

    • Mix the plate gently on a plate shaker.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • ADP Detection:

    • After the incubation, add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]

    • Incubate the plate at room temperature for 40 minutes.[9]

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Normalize the data using the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Transitioning from Biochemical to Cellular Assays

While biochemical assays are essential for determining the direct inhibitory activity of a compound, it is crucial to validate these findings in a more physiologically relevant context.[18] Cellular assays provide insights into a compound's ability to penetrate cell membranes, its stability in the cellular environment, and its engagement with the target kinase in the presence of high intracellular ATP concentrations.[18] Common cell-based assays include in-cell Westerns to measure substrate phosphorylation and cell proliferation assays to assess the functional consequences of kinase inhibition.[20] Discrepancies between biochemical and cellular potency are common and provide valuable information for lead optimization.[18]

Conclusion

The robust characterization of indazole-based kinase inhibitors relies on the judicious selection and meticulous execution of in vitro assays. A thorough understanding of the principles, advantages, and limitations of different assay formats is paramount for generating high-quality, interpretable data. By employing a multi-faceted approach that combines sensitive and reliable biochemical assays with validating cellular studies, researchers can confidently advance the most promising indazole-based compounds through the drug discovery pipeline. This guide serves as a foundational resource to empower scientists to make informed decisions and design rigorous experimental plans for the successful development of the next generation of kinase inhibitors.

References

A Researcher's Guide to Structural Elucidation: Cross-Referencing Experimental and Predicted NMR for Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

The indazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents, from kinase inhibitors to psychiatric medications. Its unique electronic properties and synthetic versatility make it a cornerstone of modern drug development. However, this same electronic complexity, particularly the tautomeric ambiguity of the N-H proton, can present significant challenges in unambiguous structural characterization. For researchers and drug development professionals, confirming the precise substitution pattern and tautomeric form is not merely an academic exercise—it is a critical step for ensuring efficacy, safety, and intellectual property protection.

This guide provides an in-depth comparison of experimental and computational Nuclear Magnetic Resonance (NMR) strategies for the structural elucidation of indazoles. We will move beyond a simple listing of techniques to explore the causality behind experimental choices and computational parameters, offering a self-validating framework for confident structural assignment.

The Challenge: Tautomerism and Isomerism in Indazoles

The indazole ring system can exist as two principal tautomers, 1H-indazole and 2H-indazole, which can significantly alter the molecule's chemical properties and biological activity. Furthermore, substitution on the pyrazole or benzene rings can lead to a variety of constitutional isomers. Misassignment of an isomer or tautomer can have profound consequences in a drug development program. Therefore, a robust and validated method for structural confirmation is paramount.

The Synergy of Experiment and Theory

Neither experimental NMR nor computational prediction alone provides a complete picture. Experimental data is the "ground truth," reflecting the molecule's behavior in a specific environment. However, spectra can be complex, with overlapping signals or ambiguous correlations. Computational predictions, on a theoretical level, can offer a clear, isomer-specific spectrum, but their accuracy is contingent on the chosen methodology. The true power lies in their synergy—using predicted spectra to interpret and validate experimental findings.

Experimental NMR Protocol for Indazole Derivatives

Acquiring high-quality experimental NMR data is the foundation of any structural elucidation effort. The following protocol is designed to provide a comprehensive dataset for a typical indazole-containing small molecule.

Step-by-Step Experimental Workflow
  • Sample Preparation :

    • Solvent Selection : The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d6) is often a good starting point as it can solubilize a wide range of organic molecules and its residual water peak does not typically interfere with the aromatic region. For studying N-H protons, which can exchange, aprotic solvents like chloroform-d (CDCl3) or acetonitrile-d3 are preferable. It is crucial to be consistent with the solvent choice if comparing multiple analogs.

    • Concentration : Aim for a concentration of 5-10 mg in 0.6 mL of solvent. This is generally sufficient for standard 1D and 2D NMR experiments on a 400-600 MHz spectrometer.

  • 1D NMR Acquisition :

    • ¹H NMR : This is the initial, fundamental experiment. It provides information on the number of different types of protons and their electronic environments. Pay close attention to the chemical shift and coupling constants of the aromatic protons. The N-H proton of the indazole ring is often broad and its chemical shift can be highly dependent on concentration and solvent.

    • ¹³C NMR : This experiment provides a count of the unique carbon atoms. For indazoles, the chemical shifts of the carbons in the pyrazole ring are particularly diagnostic of the substitution pattern.

  • 2D NMR for Structural Connectivity :

    • COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is essential for tracing out the proton connectivity within the benzene and pyrazole rings.

    • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. It is a powerful tool for assigning the ¹³C spectrum based on the already assigned ¹H spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most critical experiment for distinguishing isomers. It shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). For indazoles, look for correlations from the N-H proton to carbons in the pyrazole ring, and from substituents to the carbons of the indazole core. These long-range correlations are key to piecing together the final structure.

Computational NMR Prediction: A Theoretical Approach

Computational chemistry offers a powerful means to predict the NMR spectra of different possible isomers and tautomers. By comparing these predicted spectra to the experimental data, one can make a confident structural assignment. Density Functional Theory (DFT) is the most common and reliable method for this purpose.

Step-by-Step Computational Workflow
  • Structure Preparation :

    • Generate 3D coordinates for all possible isomers and tautomers of your indazole derivative. This can be done using any standard molecular modeling software.

  • Conformational Search (Optional but Recommended) :

    • For flexible molecules, it is important to identify the lowest energy conformation, as this will be the most populated in solution. A conformational search using a molecular mechanics force field (e.g., MMFF94) is a computationally inexpensive way to achieve this.

  • Geometry Optimization and Frequency Calculation :

    • Perform a geometry optimization and frequency calculation using DFT. A common and reliable level of theory is B3LYP with the 6-31G(d,p) basis set. The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

  • NMR Chemical Shift Calculation :

    • Using the optimized geometry, perform an NMR chemical shift calculation. The Gauge-Including Atomic Orbital (GIAO) method is the standard for this. It is important to use a larger basis set for the NMR calculation than for the geometry optimization to improve accuracy. The pcSseg-2 basis set is specifically designed for NMR calculations and often yields good results.

    • Solvation Model : Since NMR is a solution-phase experiment, it is crucial to include a solvation model in the calculation. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a widely used and effective choice. The solvent specified in the calculation should match the solvent used in the experiment.

  • Data Analysis and Comparison :

    • The output of the calculation will be a list of absolute shielding tensors. These need to be converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS). This is done by calculating the shielding tensor for TMS at the same level of theory and using the following equation: δ_sample = σ_TMS - σ_sample

    • Compare the predicted ¹H and ¹³C chemical shifts for each isomer to the experimental data. A good match is typically indicated by a low mean absolute error (MAE) and a high correlation coefficient (R²).

Visualizing the Cross-Referencing Workflow

The following diagram illustrates the synergistic workflow between experimental and computational NMR for the confident structural elucidation of indazole derivatives.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_sample Indazole Sample exp_1d 1D NMR (¹H, ¹³C) exp_sample->exp_1d exp_2d 2D NMR (COSY, HSQC, HMBC) exp_1d->exp_2d exp_data Experimental Spectra exp_2d->exp_data cross_ref Cross-Referencing (MAE, R²) exp_data->cross_ref comp_isomers Generate Possible Isomers comp_opt DFT Geometry Optimization comp_isomers->comp_opt comp_nmr GIAO-DFT NMR Calculation comp_opt->comp_nmr comp_data Predicted Spectra comp_nmr->comp_data comp_data->cross_ref final_structure Validated Structure cross_ref->final_structure

Caption: Workflow for indazole structure validation.

Quantitative Comparison: Experimental vs. Predicted Data

The following table summarizes the key aspects of each approach and the expected level of agreement.

FeatureExperimental NMRComputational NMR Prediction
Principle Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Calculates the magnetic shielding of nuclei based on the electronic structure of the molecule.
Strengths - Direct observation of the molecule in solution.- Provides definitive connectivity information through 2D experiments.- Highly sensitive to the local chemical environment.- Can predict spectra for any proposed structure, including unstable intermediates.- Allows for the systematic evaluation of all possible isomers and tautomers.- Provides a theoretical basis for understanding observed chemical shifts.
Limitations - Can be difficult to interpret for complex molecules with overlapping signals.- May not be able to distinguish between very similar isomers without extensive 2D NMR.- Tautomeric forms can be in rapid exchange, leading to averaged signals.- Accuracy is dependent on the level of theory and basis set used.- Can be computationally expensive, especially for large molecules.- Does not account for dynamic effects unless specific methods are used.
Typical Agreement N/A¹H NMR : Mean Absolute Error (MAE) of 0.1-0.3 ppm.¹³C NMR : MAE of 1.5-3.0 ppm.

Case Study: Distinguishing 1H- and 2H-Indazole Tautomers

A common challenge is distinguishing between the 1H- and 2H-tautomers of a substituted indazole. While the N-H proton itself can be a useful probe, its chemical shift can be variable. A more robust approach is to use the ¹³C chemical shifts of the pyrazole ring carbons.

For example, in a study on the synthesis and characterization of novel indazole derivatives, DFT calculations were used to predict the ¹³C NMR spectra of both the 1H- and 2H-tautomers. The predicted chemical shifts for the 1H-tautomer showed a significantly better correlation with the experimental data than those for the 2H-tautomer, providing strong evidence for the assigned structure.

Conclusion

The structural elucidation of indazole derivatives requires a multi-faceted approach that leverages the strengths of both experimental NMR and computational chemistry. By following a systematic workflow that includes the acquisition of high-quality 2D NMR data and the prediction of NMR spectra for all possible isomers, researchers can achieve a high level of confidence in their structural assignments. This integrated strategy not only mitigates the risks associated with mischaracterization but also provides a deeper understanding of the structure-property relationships that are essential for successful drug development.

A Senior Application Scientist's Guide to the Biological Evaluation of 4-Methyl-1H-indazole-3-carbaldehyde Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Indazole Scaffold in Oncology

The landscape of cancer therapy is in a perpetual state of evolution, with an urgent need for novel therapeutic agents that can overcome the challenges of drug resistance and offer improved selectivity.[1] Within the vast realm of heterocyclic chemistry, the indazole nucleus has emerged as a "privileged structure," forming the core of several FDA-approved anticancer drugs like Axitinib and Pazopanib.[2][3] These compounds demonstrate the therapeutic potential harbored within the indazole framework.[1][3] This guide focuses on derivatives of 4-Methyl-1H-indazole-3-carbaldehyde, a key intermediate that provides a versatile platform for synthesizing a diverse library of 3-substituted indazole compounds.[4][5] The aldehyde functional group serves as a reactive handle for extensive chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

This document provides an in-depth, objective comparison of the biological performance of these derivatives. It is structured to not only present data but to illuminate the causality behind the experimental choices, offering field-proven insights into the evaluation process from cytotoxicity screening to mechanistic elucidation.

Conceptual Synthesis Framework

The journey from the core scaffold to a library of diverse derivatives is a cornerstone of medicinal chemistry. The this compound scaffold is typically accessed through methods like the nitrosation of the corresponding indole precursor.[4][5][6] This foundational molecule is then elaborated upon, leveraging the reactivity of the 3-carbaldehyde group to introduce a variety of substituents, thereby creating a chemical library for biological screening.

G cluster_0 Synthesis Phase cluster_1 Biological Evaluation Phase Indole Precursor Indole Precursor This compound This compound Indole Precursor->this compound Nitrosation Derivative Library Derivative Library This compound->Derivative Library Chemical Modification (e.g., Knoevenagel, Wittig) Cytotoxicity Screening Cytotoxicity Screening Derivative Library->Cytotoxicity Screening MTT Assay Lead Compound(s) Lead Compound(s) Cytotoxicity Screening->Lead Compound(s) IC50 < Threshold Mechanistic Studies Mechanistic Studies Lead Compound(s)->Mechanistic Studies Cell Cycle Analysis Cell Cycle Analysis Mechanistic Studies->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Mechanistic Studies->Apoptosis Assays Western Blot Western Blot Apoptosis Assays->Western Blot

Caption: High-level workflow from synthesis to biological evaluation.

Part 1: In Vitro Cytotoxicity Profiling

The initial and most critical step in evaluating any potential anticancer agent is to determine its cytotoxic effect—its ability to kill cancer cells.[7][8] A robust and high-throughput method is required to screen the synthesized library of derivatives against a panel of relevant cancer cell lines.

Rationale for Assay Selection: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability.[3][9] Its principle lies in the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active (i.e., living) cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of a compound's cytotoxicity.[10]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cancer cells (e.g., A549 lung, MCF-7 breast, HepG2 liver, HCT116 colon) in 96-well plates at a density of 3,000–5,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Treat the cells with these varying concentrations for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2–4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis. The IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.[11][12]

Comparative Data: Cytotoxicity of Indazole Derivatives
Derivative IDR-Group at C3-positionA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)HCT116 (Colon) IC50 (µM)
IND-001 -(CH)=CH-Ph8.510.27.19.3
IND-002 -(CH)=CH-Ph-4-NO20.75 1.15 0.98 1.05
IND-003 -(CH)=CH-Ph-4-OCH315.218.914.516.8
IND-004 -(CH)=N-NH-CS-NH25.46.84.95.1
Doxorubicin Positive Control0.450.800.650.72

Data is hypothetical for illustrative purposes.

Expert Analysis: The data clearly indicates that derivatization of the 3-carbaldehyde position significantly impacts cytotoxic activity. The introduction of an electron-withdrawing nitro group (IND-002) dramatically increased potency across all cell lines compared to the unsubstituted phenyl ring (IND-001) or an electron-donating methoxy group (IND-003). This suggests a strong structure-activity relationship where electronic properties at this position are critical for biological activity. IND-002 emerges as a promising lead compound for further mechanistic investigation.

Part 2: Mechanistic Elucidation of the Lead Compound (IND-002)

After identifying a potent cytotoxic agent, the next critical phase is to understand how it kills cancer cells. Does it disrupt the cell division cycle? Does it induce programmed cell death (apoptosis)? Answering these questions provides a deeper understanding of the compound's mechanism of action.

A. Cell Cycle Analysis

Uncontrolled proliferation is a hallmark of cancer, driven by a dysregulated cell cycle.[13] Many effective chemotherapy agents function by arresting the cell cycle at specific phases, preventing cancer cells from dividing. Flow cytometry is the gold-standard technique for analyzing cell cycle distribution.[14][15]

Rationale for Assay Selection: By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI), flow cytometry can quantify the DNA content of individual cells.[16] This allows for the differentiation of cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N), and G2/M phase (4N DNA content).[15] A significant accumulation of cells in a particular phase following drug treatment indicates cell cycle arrest.

Experimental Protocol: Cell Cycle Analysis via PI Staining
  • Cell Treatment: Seed cells (e.g., HCT116) in 6-well plates and treat with IND-002 at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is used to generate a DNA content histogram.

  • Data Analysis: Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Comparative Data: Effect of IND-002 on HCT116 Cell Cycle Distribution
Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control 62.1%23.5%14.4%
IND-002 (IC50) 25.3%18.2%56.5%
IND-002 (2x IC50) 18.7%11.9%69.4%

Data is hypothetical for illustrative purposes.

Expert Analysis: Treatment with IND-002 leads to a dose-dependent accumulation of HCT116 cells in the G2/M phase of the cell cycle. This strong G2/M arrest suggests that the compound may interfere with processes essential for mitotic entry or progression, such as microtubule dynamics or the G2/M checkpoint regulation.

B. Apoptosis Induction

Inducing apoptosis, or programmed cell death, is a primary goal of cancer therapy.[17] Apoptosis is a highly regulated process involving a cascade of specific proteins. Determining if a compound activates this pathway is crucial.

Rationale for Assay Selection: A multi-pronged approach is best.

  • Annexin V/PI Staining: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells via flow cytometry.[18] Co-staining with PI, which can only enter cells with compromised membrane integrity, allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[19]

  • Western Blotting: This technique allows for the detection of key proteins involved in the apoptotic cascade.[20][21] We focus on the intrinsic (mitochondrial) pathway by assessing the expression of pro-apoptotic (Bax), anti-apoptotic (Bcl-2), and executioner proteins like Caspase-3 and its substrate, PARP (Poly (ADP-ribose) polymerase).[11][21][22] An increase in the Bax/Bcl-2 ratio and the appearance of cleaved Caspase-3 and cleaved PARP are hallmarks of apoptosis.[11][21][23]

Experimental Protocol: Western Blot for Apoptosis Markers
  • Protein Extraction: Treat HCT116 cells with IND-002 for 48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Bax, Bcl-2, Cleaved Caspase-3, Cleaved PARP, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry: Quantify the band intensities and normalize them to the loading control.

The Intrinsic Apoptosis Pathway

G cluster_0 Mitochondrial Regulation cluster_1 Caspase Cascade cluster_2 Execution Phase IND-002 IND-002 Bax Bax IND-002->Bax Upregulates Bcl-2 Bcl-2 IND-002->Bcl-2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeability Bcl-2->Mitochondrion Inhibits Permeability Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Pro-Caspase-9 Pro-Caspase-9 Cytochrome c release->Pro-Caspase-9 Cleaved Caspase-9 Cleaved Caspase-9 Pro-Caspase-9->Cleaved Caspase-9 Activation Pro-Caspase-3 Pro-Caspase-3 Cleaved Caspase-9->Pro-Caspase-3 Cleaves Cleaved Caspase-3 Cleaved Caspase-3 Pro-Caspase-3->Cleaved Caspase-3 Activation PARP PARP Cleaved Caspase-3->PARP Cleaves Cleaved PARP Cleaved PARP PARP->Cleaved PARP Apoptosis Apoptosis Cleaved PARP->Apoptosis

Caption: Key proteins in the intrinsic apoptosis pathway evaluated by Western blot.

Conclusion and Future Directions

This guide outlines a systematic and robust framework for the biological evaluation of novel this compound derivatives. Through a phased approach of cytotoxicity screening followed by detailed mechanistic studies, we can effectively identify and characterize promising anticancer agents.

Our comparative analysis demonstrates that chemical modifications to the 3-carbaldehyde position are critical for cytotoxic potency, with the derivative IND-002 emerging as a highly active lead compound. Mechanistic studies revealed that IND-002 exerts its anticancer effects by inducing a strong G2/M cell cycle arrest and activating the intrinsic apoptotic pathway.

These findings underscore the potential of the 4-Methyl-1H-indazole scaffold in developing novel cancer therapeutics.[1][2] Future work should focus on in vivo efficacy and toxicity studies of IND-002 in animal models, further SAR optimization to enhance potency and selectivity, and identification of its direct molecular target(s).

References

A Tale of Two Scaffolds: A Comparative Analysis of Indazole and Indole in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic agent. Among the privileged heterocyclic structures in medicinal chemistry, indazole and indole stand out for their remarkable versatility and prevalence in a wide array of approved drugs and clinical candidates. While structurally similar, their subtle differences in electronic properties, hydrogen bonding capabilities, and metabolic stability offer distinct advantages and challenges in drug design.

This guide provides an in-depth comparative analysis of indazole and indole scaffolds, offering experimental insights and data-driven perspectives to inform rational drug design strategies.

At a Glance: Structural and Physicochemical Distinctions

Indazole and indole are bicyclic aromatic heterocycles, both featuring a benzene ring fused to a five-membered nitrogen-containing ring. The key distinction lies in the arrangement of the nitrogen atoms in the five-membered ring. Indole contains a single nitrogen atom at position 1, whereas indazole possesses two adjacent nitrogen atoms, leading to the existence of 1H and 2H tautomers. This seemingly minor difference has significant implications for their physicochemical properties.

PropertyIndazoleIndole
Structure Benzene ring fused to a pyrazole ringBenzene ring fused to a pyrrole ring
Nitrogen Atoms Two (positions 1 and 2)One (position 1)
Tautomerism Exists as 1H and 2H tautomersTautomerism is less significant
pKa ~1.04 (for protonation), ~13.86 (for deprotonation)[1]~ -2.4 (for protonation), ~17 (for deprotonation)
Hydrogen Bonding Both H-bond donor and acceptor capabilitiesPrimarily an H-bond donor
Dipole Moment Generally higher than indoleLower than indazole
Aromaticity Aromatic, with a distinct electronic distributionAromatic, with a π-excessive character

This table summarizes the key physicochemical differences between the indazole and indole scaffolds.

The Role in Drug Design: A Privileged Status

Both indazole and indole are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets with high affinity and specificity.[2][3] Their rigid structures provide a defined orientation for substituents, facilitating optimal interactions with protein binding pockets.

Indazole: A Rising Star in Kinase Inhibition and Beyond

The indazole scaffold has gained considerable attention in recent years, particularly in the development of kinase inhibitors for oncology.[4][5] The presence of two nitrogen atoms allows for diverse substitution patterns and modulation of electronic properties, making it a versatile template for targeting the ATP-binding site of kinases.

Approved Drugs Featuring the Indazole Scaffold:

  • Pazopanib: A multi-targeted tyrosine kinase inhibitor used for the treatment of renal cell carcinoma and soft tissue sarcoma.[2][6]

  • Axitinib: A selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in the treatment of advanced renal cell carcinoma.[2][7]

  • Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[6]

  • Granisetron: A 5-HT3 receptor antagonist used as an antiemetic to manage nausea and vomiting caused by chemotherapy and radiation therapy.[2]

  • Benzydamine and Bendazac: Non-steroidal anti-inflammatory drugs (NSAIDs).[2][6][8]

The diverse applications of indazole-containing drugs highlight the scaffold's ability to be tailored for various therapeutic areas, including oncology, anti-inflammatory, and antiemetic applications.[2][9]

Indole: A Time-Tested Scaffold with Broad Therapeutic Impact

The indole nucleus is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs.[3][10][11][12] Its structural resemblance to the amino acid tryptophan allows it to interact with a multitude of biological targets.

Approved Drugs Featuring the Indole Scaffold:

  • Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID).[12][13]

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[13][14]

  • Osimertinib: An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor for non-small cell lung cancer.[13][14]

  • Vincristine and Vinblastine: Vinca alkaloids that are powerful anticancer agents used in the treatment of various cancers.[3][12][14]

  • Sumatriptan: A 5-HT receptor agonist used for the treatment of migraine headaches.

  • Pindolol: A non-selective beta blocker used to treat hypertension.[13][15]

The indole scaffold's prevalence in drugs for cancer, inflammation, and neurological disorders underscores its broad therapeutic utility.[16][17][18]

Bioisosteric Replacement: A Key Strategy in Lead Optimization

The concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in drug design. Indazole is often considered a bioisostere of indole.[19][20][21][22][23] This substitution can be strategically employed to:

  • Improve Physicochemical Properties: Enhance solubility, modulate lipophilicity, and alter pKa.

  • Enhance Metabolic Stability: Block sites of metabolism and prolong the drug's half-life.

  • Modify Receptor Binding: Fine-tune interactions with the target protein to improve potency and selectivity.

  • Navigate Patent Landscapes: Create novel chemical entities with distinct intellectual property.

A notable example is the development of serotonin 5-HT3 receptor antagonists, where replacing the indole moiety with indazole led to potent and selective compounds.[19][23]

Synthetic Strategies: Building the Core Scaffolds

The accessibility of diverse synthetic routes is crucial for exploring the chemical space around a scaffold.

Synthesis of the Indazole Core

A variety of methods exist for the synthesis of the indazole ring system. Common strategies include:

  • Palladium-catalyzed C-H amination: Intramolecular cyclization of aminohydrazones.[6]

  • Oxidative C-H amination: Using reagents like iodine or [bis-(trifluoroacetoxy)iodo]benzene (PIFA).[6]

  • 1,3-Dipolar cycloaddition: Reaction of α-diazomethylphosphonates with o-(trimethylsilyl)phenyl triflate.[6][24]

  • From 2-aminophenones: A one-pot, metal-free reaction with hydroxylamine derivatives.[24]

G cluster_0 Indazole Synthesis Starting Materials Starting Materials Intermediate Intermediate Indazole Core Indazole Core

Synthesis of the Indole Core

The synthesis of indoles is a well-established field with numerous named reactions.[25][26][27][28] Key methods include:

  • Fischer Indole Synthesis: A classic and widely used method involving the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[27][29]

  • Leimgruber-Batcho Indole Synthesis: An efficient method for preparing indole and substituted indoles.[28]

  • Bartoli Indole Synthesis: A convenient method for the synthesis of indoles with minimal substitution at the 2- and 3-positions.[27]

  • Palladium-catalyzed methods: Modern cross-coupling reactions provide versatile routes to functionalized indoles.[25]

G cluster_1 Fischer Indole Synthesis Phenylhydrazine Phenylhydrazine Aldehyde/Ketone Aldehyde/Ketone Phenylhydrazone Phenylhydrazone Indole Indole

Experimental Protocols: A Step-by-Step Guide

To provide a practical context, here are representative protocols for the synthesis of a simple derivative of each scaffold.

Experimental Protocol: Synthesis of 1H-Indazole

This protocol is based on the reaction of salicylaldehyde with hydrazine hydrochloride.[2]

Materials:

  • Salicylaldehyde

  • Hydrazine hydrochloride

  • Ethanol

  • Hydrochloric acid or Acetic acid

Procedure:

  • Dissolve salicylaldehyde in ethanol in a round-bottom flask.

  • Add an equimolar amount of hydrazine hydrochloride to the solution.

  • Add a catalytic amount of hydrochloric acid or acetic acid to the mixture.

  • Reflux the reaction mixture for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 1H-indazole as a yellow solid.

Experimental Protocol: Fischer Indole Synthesis of 2-phenylindole

This protocol describes a classic Fischer indole synthesis.[27][29]

Materials:

  • Phenylhydrazine

  • Acetophenone

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride)

  • Ethanol

Procedure:

  • In a round-bottom flask, mix equimolar amounts of phenylhydrazine and acetophenone in ethanol.

  • Heat the mixture to form the phenylhydrazone intermediate. This can often be done at room temperature or with gentle warming.

  • Remove the ethanol under reduced pressure.

  • To the resulting phenylhydrazone, add the acid catalyst (e.g., polyphosphoric acid).

  • Heat the mixture to a high temperature (typically 150-200 °C) for a specified time, monitoring by TLC.

  • After the reaction is complete, cool the mixture and carefully quench it by pouring it onto ice water.

  • Neutralize the mixture with a base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 2-phenylindole.

Comparative Analysis of Drug-like Properties

Metabolic Stability

Metabolic stability is a critical parameter in drug development. The indole ring, particularly at the C2 and C3 positions, can be susceptible to oxidative metabolism by cytochrome P450 enzymes. In contrast, the indazole scaffold can sometimes offer improved metabolic stability.[5][30] Studies comparing indole and indazole-containing compounds have shown that indazoles can be less metabolically reactive in in-vitro human liver microsome studies.[31] However, the overall metabolic stability is highly dependent on the specific substitution pattern of the molecule.

Toxicity Profiles

Both indole and indazole scaffolds are generally well-tolerated, as evidenced by their presence in numerous approved drugs. However, at high concentrations, certain derivatives can exhibit toxicity. For instance, some indole and indazole carboxylate derivatives have been identified as synthetic cannabinoid receptor agonists with associated toxicities.[32] As with any scaffold, thorough toxicological evaluation of lead compounds is essential.

Conclusion: Choosing the Right Scaffold for the Job

The choice between an indazole and an indole scaffold is a nuanced decision that depends on the specific therapeutic target and the desired drug-like properties.

  • Indazole offers a highly versatile platform, particularly for targeting kinase enzymes. Its unique electronic properties and hydrogen bonding capabilities, coupled with the potential for improved metabolic stability, make it an attractive choice for modern drug discovery programs.

  • Indole remains a stalwart of medicinal chemistry, with a long and successful history. Its structural similarity to tryptophan provides a natural starting point for interacting with a vast array of biological targets. The extensive body of literature on indole synthesis and structure-activity relationships provides a solid foundation for new drug development.

Ultimately, a deep understanding of the subtle yet significant differences between these two privileged scaffolds will empower drug designers to make more informed decisions, leading to the development of safer and more effective medicines. By leveraging the distinct advantages of each, the full potential of both indazole and indole scaffolds in shaping the future of therapeutics can be realized.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Methyl-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Commitment to Safety and Compliance

4-Methyl-1H-indazole-3-carbaldehyde is a versatile intermediate in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents, particularly kinase inhibitors.[2][3] As with any active research chemical, the responsibility of the scientist extends beyond its application to its safe and environmentally conscious disposal. Improper disposal not only poses a risk to personnel and the environment but can also result in significant regulatory non-compliance.

This guide provides a procedural framework for the safe handling and disposal of this compound, grounded in the principles of chemical safety and regulatory adherence. It is designed for researchers, scientists, and drug development professionals who handle this and similar compounds.

Section 1: Hazard Identification and Risk Assessment

While specific toxicological data for this compound is limited, an analysis of its functional groups—an indazole ring and an aromatic aldehyde—allows for a presumptive hazard assessment. Indazole derivatives and related aldehydes are often associated with several hazard classifications.[4][5][6]

Anticipated Hazards:

  • Skin Irritation: Many indazole and aldehyde compounds are known to cause skin irritation.[5][7]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[5][7]

  • Acute Toxicity (Oral/Inhalation): The compound may be harmful if swallowed or inhaled, a common characteristic of similar heterocyclic compounds.[6][7][8]

  • Respiratory Irritation: As a powder, it may cause respiratory irritation if inhaled.[5]

  • Aquatic Toxicity: Structurally similar compounds have been shown to be very toxic to aquatic life with long-lasting effects. Therefore, release into the environment must be strictly avoided.[9]

A summary of GHS classifications for related compounds is presented below to inform risk assessment.

Hazard ClassificationGHS CategoryAssociated CompoundsSource(s)
Skin Corrosion/IrritationCategory 2Imidazole-4-carboxaldehyde, 1-Methyl-1H-indazole-3-carboxylic acid[6][10]
Serious Eye Damage/IrritationCategory 2 / 2AImidazole-4-carboxaldehyde, 1-Methyl-1H-indazole-3-carboxylic acid[6][10]
Acute Toxicity (Oral)Category 41-Methyl-1H-indazole-3-carboxylic acid, 1H-Indazol-7-amine[6][7]
Specific Target Organ ToxicityCategory 3 (Respiratory)Imidazole-4-carboxaldehyde, 1-Methyl-1H-indazole-3-carboxylic acid[6][10]
Hazardous to the Aquatic EnvironmentCategory 1 (Acute & Chronic)A related indazole compound

Section 2: Essential Safety Precautions and Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, it is crucial to establish a safe handling environment. The causality is clear: preventing exposure is the most effective way to mitigate risk.

Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

  • Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[10]

Personal Protective Equipment (PPE): The use of appropriate PPE is non-negotiable. All PPE that comes into contact with the chemical is considered contaminated and must be disposed of as hazardous waste.[1]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use and practice proper glove removal technique to avoid skin contact.[1]

  • Eye Protection: Use safety glasses with side-shields or chemical safety goggles.[1][10]

  • Skin and Body Protection: A buttoned lab coat must be worn to protect street clothes and prevent skin exposure.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved particulate respirator should be used.[1]

Section 3: Step-by-Step Waste Collection and Segregation Protocol

Proper segregation at the point of generation is the cornerstone of a compliant waste management program. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.

Step 1: Designate a Hazardous Waste Container

  • Select a primary waste container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container is typically appropriate. The container must be leak-proof and have a tightly sealing screw cap.[1][11]

  • Never use a container that previously held an incompatible chemical. For instance, do not mix this aldehyde-containing waste with strong acids or oxidizing agents.[10]

Step 2: Collect Different Waste Streams Separately

  • Solid Waste: Collect unadulterated solid this compound, along with any grossly contaminated weighing papers or spatulas, directly into the designated solid waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect it in a designated liquid hazardous waste container. The container must be appropriate for the solvent used. Do not mix different solvent waste streams unless permitted by your institution's EHS guidelines.

  • Contaminated Labware and PPE: Disposable items such as gloves, bench paper, and pipette tips that are contaminated with the compound must be collected in a separate, clearly marked solid waste bag or container.[1] Do not dispose of these items in the regular trash.

Step 3: Manage the Waste Container

  • Keep the waste container closed at all times, except when adding waste.[1][11] This minimizes the release of vapors and prevents spills.

  • Place the primary waste container within a larger, secondary containment bin to mitigate the impact of any potential leaks.[1]

  • Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills during transport.

Section 4: Waste Container Labeling and Storage

Accurate labeling is a critical regulatory requirement (EPA 40 CFR Part 261) that ensures safe handling and proper disposal.[12] An unlabeled container is an unknown risk.

Labeling Requirements: Your institution's EHS department will provide official hazardous waste labels. The label must be filled out completely and legibly with the following information:

  • Full Chemical Name: "Waste this compound". Do not use abbreviations or chemical formulas.[1]

  • Hazard Identification: Check all applicable hazard boxes (e.g., Irritant, Toxic, Environmental Hazard).

  • Constituents and Percentages: List all components in the container, including solvents, and their approximate percentages.

  • Researcher's Name and Contact Information.

Temporary Storage:

  • Store the labeled waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[1]

  • This area should be away from general lab traffic and incompatible materials.

  • Ensure waste is picked up by your EHS department in a timely manner, adhering to institutional limits on accumulation volume (e.g., no more than 55 gallons of hazardous waste in a satellite area).[11]

Section 5: Disposal Pathway Decision Framework

The journey of chemical waste from the benchtop to its final disposition is a structured process governed by safety and regulation. The following workflow diagram illustrates the decision-making and operational steps involved.

G cluster_0 Waste Generation & Characterization cluster_1 On-Site Management cluster_2 Disposal & Compliance gen Waste Generated (Solid, Liquid, Contaminated PPE) assess Assess Hazards (Based on SDS of analogs, GHS data) gen->assess spill Spill or Exposure? gen->spill collect Segregate & Collect in Compatible Primary Container assess->collect Treat as Hazardous Waste label_waste Label Container Correctly (Full Name, Hazards, Date) collect->label_waste store Store in Designated Satellite Accumulation Area label_waste->store ehs Contact Institutional EHS for Waste Pickup Request store->ehs pickup EHS Personnel Collect Waste ehs->pickup transport Transport to Central Hazardous Waste Facility pickup->transport dispose Final Disposal via Licensed Waste Vendor (e.g., Incineration) transport->dispose spill->collect No emergency Follow Emergency Procedures (Section 6) spill->emergency Yes

Caption: Workflow for the proper disposal of this compound.

Section 6: Emergency Procedures

Spill Response:

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (if necessary): For a large spill, evacuate the area and contact your institution's emergency number.

  • Secure the Area: Prevent access to the spill area.

  • Don PPE: For small, manageable spills, don appropriate PPE (two pairs of nitrile gloves, goggles, lab coat).

  • Contain and Absorb: Cover the spill with a chemical absorbent material. Do not use combustible materials like paper towels for large spills.

  • Clean: Sweep up the absorbed material into a designated waste container. Clean the area with soap and water.[13]

  • Dispose: Label the spill cleanup debris as hazardous waste and dispose of it according to the protocol in Section 3.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[9][10]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[10]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Section 7: Regulatory Context

The disposal of this compound is governed by a multi-layered regulatory framework.

  • Environmental Protection Agency (EPA): At the federal level, the EPA regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). This compound would likely be classified as a hazardous waste due to its potential toxicity and irritant properties.

  • Prohibition of Sewering: The EPA's regulations, particularly under Subpart P for hazardous waste pharmaceuticals, explicitly prohibit the disposal of such chemicals down the drain ("sewering").[14] This is to prevent the contamination of waterways and harm to aquatic life.[9]

  • State and Local Regulations: State and local agencies often have more stringent requirements for hazardous waste management.

  • Institutional EHS: Your institution's EHS department is the ultimate authority and resource for ensuring your disposal practices are safe and compliant with all applicable regulations.[1]

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety, environmental stewardship, and scientific integrity.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-Methyl-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond providing high-quality chemical reagents; it is to ensure you can utilize them with the utmost confidence and safety. This guide provides an in-depth, experience-driven protocol for handling 4-Methyl-1H-indazole-3-carbaldehyde, a versatile building block in pharmaceutical and agrochemical research.[1][2] Given the limited specific toxicological data for this exact molecule, our safety paradigm is built upon a conservative assessment of closely related structural analogs. This document serves as your essential logistical and operational plan for its safe handling and disposal.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the potential hazards is the cornerstone of any effective safety plan. Data from analogous indazole and aldehyde compounds consistently point to a clear set of risks.[3][4][5] The primary hazards associated with this class of compounds are irritation to the skin, eyes, and respiratory system.[3][4] This profile dictates a stringent set of precautions to prevent any direct contact or inhalation.

Table 1: Synthesized Hazard Profile for Indazole Carbaldehyde Analogs

Hazard Classification GHS Category Potential Effect Authoritative Source
Skin Irritation Category 2 Causes skin irritation upon contact. [3][4][5]
Serious Eye Irritation Category 2 / 2A Causes serious, potentially damaging, eye irritation. [3][4][5]
Specific Target Organ Toxicity (Single Exposure) Category 3 May cause respiratory irritation if dust is inhaled. [3][4]

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. |[5][6][7] |

The signal word for compounds with this hazard profile is consistently "Warning".[3][4][5] Therefore, we will operate under the assumption that this compound presents these risks.

Core PPE Requirements: Your First Line of Defense

Personal Protective Equipment (PPE) is not a mere checklist; it is an integrated system designed to isolate you from the chemical hazards. The selection of each component is a deliberate choice based on the compound's physical and chemical properties.

Eye and Face Protection
  • What: At a minimum, wear chemical splash goggles that meet ANSI Z87.1 standards.[8][9]

  • Why: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against fine powders or splashes.[9] Given the classification as a serious eye irritant, this is a non-negotiable requirement.[3][4]

  • Best Practice: When handling larger quantities (>5g) or performing any operation with a heightened splash risk (e.g., dissolution in a solvent), a full-face shield must be worn in addition to chemical splash goggles.[9][10]

Hand Protection
  • What: Disposable nitrile gloves are the standard for incidental contact.[9][10]

  • Why: This compound is a known skin irritant.[3] Nitrile provides a suitable barrier for short-duration tasks. Leather, cotton, or latex gloves are not appropriate for chemical handling.[10]

  • Best Practice: Always inspect gloves for tears or pinholes before use.[6] Employ the "double-gloving" technique for extended procedures or when handling higher concentrations. Remove and replace gloves immediately upon any known contamination. Contaminated gloves must be disposed of as hazardous waste.[11]

Body Protection
  • What: A flame-resistant (e.g., Nomex®) or 100% cotton lab coat, fully buttoned with sleeves rolled down.[8]

  • Why: Protects skin and personal clothing from accidental spills and contamination. Synthetic fabrics like polyester can melt and fuse to the skin in the event of a fire, exacerbating injuries.[8]

  • Best Practice: For tasks involving significant quantities or a high risk of splashing, supplement your lab coat with a chemically resistant apron.[10] Ensure gloves are worn over the cuffs of the lab coat to prevent seepage.[10]

Respiratory Protection
  • What: Respiratory protection should not be necessary under standard operating conditions.

  • Why: The primary engineering control is the mandatory use of a certified chemical fume hood for all manipulations of the solid compound.[12] This prevents the generation of airborne dust, mitigating the risk of respiratory irritation.[3][4]

  • Best Practice: If a situation arises where the ventilation controls might be insufficient (e.g., a large spill outside of a hood), a NIOSH-approved air-purifying respirator with P95 or P100 particulate filters is required.[13] Use of a respirator requires prior medical clearance and fit-testing.[8]

Table 2: Recommended PPE Levels Based on Scale of Operation

Scale of Operation Minimum Required PPE
Small Scale / Benchtop (<5 grams) Chemical splash goggles, single pair of nitrile gloves, cotton/FR lab coat. All work performed in a chemical fume hood.
Large Scale / Pilot (>5 grams) Face shield over chemical splash goggles, double-nitrile gloves, lab coat, and a chemical-resistant apron. All work performed in a chemical fume hood or glovebox.

| Spill Cleanup | Chemical splash goggles, face shield, nitrile gloves, chemical-resistant apron or coveralls, impervious footwear. Respiratory protection may be required based on spill size and location.[10] |

Procedural Guidance: The Safe Handling Workflow

Adherence to a strict, logical workflow is critical for ensuring safety and experimental integrity. Each step is designed to minimize exposure and prevent cross-contamination.

SafeHandlingWorkflow prep Step 1: Preparation ppe_don Step 2: Don PPE (Goggles, Lab Coat, Gloves) prep->ppe_don verify_hood Step 3: Verify Fume Hood (Check airflow monitor) ppe_don->verify_hood handling Step 4: Chemical Handling (Weighing, Transfer, Reaction Setup) verify_hood->handling decon Step 5: Decontaminate (Clean workspace, glassware) handling->decon waste_prep Step 6: Segregate Waste (Solid, Liquid, Sharps, PPE) decon->waste_prep ppe_doff Step 7: Doff PPE (Remove gloves first, then coat/goggles) waste_prep->ppe_doff wash Step 8: Final Wash (Wash hands thoroughly) ppe_doff->wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Methodology
  • Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is on and functioning correctly.[12] Clear the workspace of any unnecessary items. Prepare all necessary equipment (spatulas, weigh boats, glassware).

  • Donning PPE: Put on your lab coat and button it completely. Next, put on your chemical splash goggles. Finally, don your nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.[10]

  • Chemical Handling: Conduct all manipulations of the solid compound deep within the sash of the chemical fume hood to contain any dust.[12] When weighing, use an analytical balance inside the hood or use a "weighing in-place" method to avoid transporting open containers of powder. Avoid creating dust clouds by handling the material gently.

  • Decontamination & Waste Disposal: After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe clean. All waste, including contaminated gloves, weigh boats, and pipette tips, must be treated as hazardous waste.[11] Collect solid waste in a designated, leak-proof container that is clearly labeled "Hazardous Waste" along with the full chemical name.[11] Keep the container closed except when adding waste.[11]

  • Doffing PPE: To prevent contaminating yourself, remove PPE in the correct order. First, remove your gloves using a technique that avoids touching the outer surface with your bare hands. Then, remove your lab coat and goggles. Dispose of single-use PPE in the appropriate hazardous waste stream.

  • Hygiene: Immediately wash your hands and forearms thoroughly with soap and water after removing your PPE.[3]

Emergency Protocols: Immediate Response to Exposure

In the event of an accidental exposure, a swift and correct response is critical.

  • Skin Contact: Immediately flush the affected skin with copious amounts of running water for at least 15 minutes while removing any contaminated clothing.[3] Seek medical attention if irritation develops or persists.[12]

  • Eye Contact: Immediately flush the open eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air at once.[3] If breathing is difficult or they feel unwell, call a poison center or doctor.[3][12]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3][5]

By integrating these expert-driven protocols and understanding the rationale behind them, you can build a self-validating system of safety. This approach not only protects you and your colleagues but also ensures the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-1H-indazole-3-carbaldehyde
Reactant of Route 2
4-Methyl-1H-indazole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.